3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Description
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Properties
IUPAC Name |
2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFVFCAXJUKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS No. 141333-36-0). As a key intermediate in the synthesis of pharmacologically active molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor Rolipram, a thorough understanding of this compound's characteristics is critical for researchers in medicinal chemistry and drug development.[1][2] This document consolidates available data on its physicochemical properties, provides a predictive spectroscopic profile, details established synthetic routes, and discusses the reactivity of its core functional groups. Furthermore, it includes an exemplary, detailed laboratory protocol for its synthesis and essential safety and handling information, grounded in authoritative sources.
Introduction: A Key Building Block in PDE4 Inhibitor Synthesis
This compound is a substituted aromatic nitrile that has garnered significant interest primarily as a precursor in the synthesis of Rolipram and other second-generation PDE4 inhibitors.[1][2] The PDE4 enzyme family is a crucial target in the development of treatments for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as various neurological disorders.[3] The core chemical scaffold of this molecule, featuring a 1,2,4-trisubstituted benzene ring with a cyclopentyloxy, a methoxy, and a cyanomethyl group, provides a versatile platform for constructing the pyrrolidinone system central to Rolipram's structure.[2][4]
This guide moves beyond a simple data sheet to explain the causality behind the compound's behavior, offering field-proven insights into its synthesis and handling. By understanding its chemical nuances, researchers can optimize reaction conditions, improve yields, and ensure the safe and efficient utilization of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 141333-36-0 | [5][6] |
| Molecular Formula | C₁₄H₁₇NO₂ | [5][6] |
| Molecular Weight | 231.29 g/mol | [5][7] |
| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | N/A |
| Synonyms | [3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [6] |
| Appearance | Inferred to be a solid or high-boiling liquid | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, DMF, THF, CH₂Cl₂) and have low water solubility.[8] | N/A |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9] | N/A |
Predicted Spectroscopic Profile
While specific experimental spectra are proprietary to individual laboratories, the structure of this compound allows for a robust prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to validate the identity and purity of their synthesized material.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.0 ppm). Due to the substitution pattern, these protons will appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting their respective couplings.
-
Cyclopentyloxy Protons (9H): A multiplet around 4.7-4.8 ppm is expected for the single proton on the carbon attached to the oxygen (O-CH). The remaining eight protons on the cyclopentyl ring will likely appear as complex multiplets between 1.5 and 2.0 ppm.
-
Methoxy Protons (3H): A sharp singlet at approximately 3.8-3.9 ppm.
-
Methylene Protons (2H): A singlet corresponding to the -CH₂-CN group is expected around 3.7 ppm.
¹³C NMR Spectroscopy
-
Nitrile Carbon (-C≡N): A signal in the range of 117-120 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the region of 110-150 ppm. The carbons bearing the oxygen substituents (C-O) will be the most downfield shifted.
-
Cyclopentyloxy Carbons (5C): A signal for the O-CH carbon around 80 ppm, with the other four carbons appearing further upfield between 24-33 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 56 ppm.
-
Methylene Carbon (-CH₂-CN): A signal in the range of 22-25 ppm.
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.
-
C-O Stretch (Aromatic Ether): Strong bands in the 1200-1275 cm⁻¹ region.
-
C-H Stretch (Aliphatic & Aromatic): Signals just below and just above 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 231.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopentyl group, the cyano group, and other characteristic cleavages of the ether linkages.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its functional groups and its role as a structural precursor to more complex molecules.
Synthesis Pathway
The most direct and common synthesis of this compound is via a Williamson ether synthesis. This reaction involves the alkylation of the corresponding phenol, 3-hydroxy-4-methoxyphenylacetonitrile (also known as homovanillonitrile), with a suitable cyclopentyl electrophile, such as cyclopentyl bromide.[10] The choice of a polar aprotic solvent like dimethylformamide (DMF) and a mild base like potassium carbonate (K₂CO₃) is crucial for facilitating the Sₙ2 reaction while minimizing side reactions.
Caption: General workflow for the synthesis of the target compound.
Reactivity of Functional Groups
-
Nitrile Group: The nitrile is the most reactive site for transformations. It can be:
-
Hydrolyzed to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, under acidic or basic conditions.
-
Reduced to the primary amine, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
-
Aromatic Ring: The two electron-donating ether groups strongly activate the ring towards electrophilic aromatic substitution. The directing effects of these groups would favor substitution at the C5 position (ortho to the cyclopentyloxy group and meta to the cyanomethyl group).
-
Ether Linkages: Both the methoxy and cyclopentyloxy groups are generally stable under neutral and basic conditions but can be cleaved by strong protic acids (e.g., HBr, HI) at elevated temperatures.
Application in Rolipram Synthesis
This compound is a direct or near-direct precursor to key intermediates for Rolipram. The cyanomethyl group serves as a handle to construct the pyrrolidinone ring. For instance, the corresponding aldehyde, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is a common starting point for a Michael addition reaction, which is a key step in building the carbon skeleton of Rolipram.[1][11] The nitrile itself can be elaborated through various synthetic sequences to achieve the same core structure.
Caption: Role as a key precursor in the synthesis of Rolipram.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar aromatic nitriles and ethers provide a strong basis for safe handling protocols.[8][12][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use tight-sealing safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure an eyewash station and safety shower are readily available.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8][12]
-
-
Storage and Disposal:
Exemplary Experimental Protocol
Protocol 6.1: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a controlled laboratory setting.
-
Reagents and Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxyphenylacetonitrile (homovanillonitrile) (10.0 g, 61.3 mmol).
-
Add anhydrous potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv).
-
Add anhydrous dimethylformamide (DMF) (100 mL).
-
-
Reaction Execution:
-
Stir the suspension under a nitrogen atmosphere.
-
Add cyclopentyl bromide (10.9 g, 73.5 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.
-
Conclusion
This compound is a compound of significant strategic importance in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable intermediate. The reactivity of the nitrile and the activated aromatic ring provides chemists with multiple handles for elaboration into complex drug targets, particularly within the class of PDE4 inhibitors. A comprehensive understanding of its chemical nature, as detailed in this guide, is paramount for its effective and safe application in the research and development of novel therapeutics.
References
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Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. [Link]
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HETEROCYCLES. (±)-ROLIPRAM - SYNTHESIS OF. [Link]
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Hynes, P.S., et al. Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information. [Link]
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3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile CAS 141333-36-0 properties
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS 141333-36-0)
Executive Summary
This technical guide provides a comprehensive analysis of this compound, CAS 141333-36-0, a pivotal intermediate in modern pharmaceutical synthesis. While not a therapeutic agent itself, its unique structural motif, featuring a cyclopentyloxy group ortho to a methoxy group on a phenylacetonitrile framework, renders it a highly valuable building block. Its primary significance lies in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs critical for treating inflammatory airway diseases.[1][2] This document delineates the compound's physicochemical properties, provides a plausible and detailed synthetic pathway with mechanistic insights, outlines its analytical and spectroscopic profile, discusses its strategic application in drug discovery, and establishes robust safety and handling protocols based on data from structurally analogous compounds.
Chapter 1: Introduction & Strategic Importance
This compound, hereafter referred to as CPO-MPAN, is a specialized organic compound that has garnered significant interest within the medicinal chemistry community. Its core value is derived from its role as a key precursor to advanced pharmaceutical agents. The catechin diether structure (adjacent alkoxy groups on a benzene ring) is a well-established pharmacophore in the design of PDE4 inhibitors.[1]
The inhibition of the PDE4 enzyme increases intracellular levels of cyclic adenosine monophosphate (cAMP), which subsequently mediates a cascade of anti-inflammatory effects.[1] Drugs developed from intermediates like CPO-MPAN, such as Roflumilast, are used to manage severe chronic obstructive pulmonary disease (COPD).[2][3] Therefore, a thorough understanding of CPO-MPAN's properties and synthesis is essential for chemists and researchers aiming to develop novel therapeutics in this class or streamline the manufacturing of existing ones. This guide serves as a central repository of technical knowledge to support these endeavors.
Chapter 2: Physicochemical & Structural Properties
A precise understanding of the physical and chemical characteristics of CPO-MPAN is fundamental for its application in synthesis, including reaction setup, solvent selection, and purification strategies.
Chemical Identity
The compound is unambiguously identified by the following descriptors.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [4] |
| CAS Number | 141333-36-0 | [5][6][7] |
| Molecular Formula | C₁₄H₁₇NO₂ | [4][5][6] |
| Molecular Weight | 231.29 g/mol | [4][5][6] |
| MDL Number | MFCD09834353 | [5][6] |
| SMILES | N#CCC1=CC=C(OC)C(OC2CCCC2)=C1 | [5] |
Structural Elucidation
The molecular structure of CPO-MPAN features a 1,2,4-trisubstituted benzene ring. The nitrile and methoxy groups provide sites for hydrogen bonding and polar interactions, while the cyclopentyl ether adds lipophilicity, a key feature for modulating drug-receptor interactions and pharmacokinetic properties in final API targets.
Physicochemical Data
Direct experimental data for CPO-MPAN is sparse in public literature. The following table includes available data and estimates based on established physicochemical principles and data from structurally similar compounds.[8][9]
| Property | Value / Expected Value | Rationale / Source |
| Appearance | White to off-white solid or crystalline powder. | Typical for aromatic nitriles of this molecular weight. |
| Melting Point | Not reported. Estimated > 50 °C. | Introduction of the rigid cyclopentyl group and nitrile dipole likely results in a solid at room temperature. |
| Boiling Point | Not reported. Estimated > 300 °C at 760 mmHg. | High molecular weight and polarity suggest a high boiling point.[8][9] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). | The large nonpolar surface area dominates the polar nitrile and ether groups. |
| Purity | ≥95% (Commercially available) | [6] |
Chapter 3: Synthesis & Manufacturing Considerations
The synthesis of CPO-MPAN requires a multi-step sequence starting from readily available precursors. The choice of route is dictated by factors such as starting material cost, scalability, and safety. A logical and field-proven approach starts from 4-hydroxy-3-methoxyphenylacetonitrile (the nitrile analogue of homovanillic acid).
Proposed Synthetic Protocol: Williamson Ether Synthesis
The most direct method for introducing the cyclopentyloxy group is the Williamson ether synthesis, a robust and well-understood reaction. This involves the O-alkylation of the phenolic hydroxyl group.
Reaction: 4-Hydroxy-3-methoxyphenylacetonitrile + Cyclopentyl Bromide → this compound
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and easily removable inorganic base. It is sufficient to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide nucleophile. Stronger bases like sodium hydride are unnecessary and would introduce greater handling risks.
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal polar aprotic solvents. They effectively solvate the potassium cation without interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.
-
Temperature: Moderate heating (e.g., 60-80 °C) is required to provide sufficient activation energy for the reaction to proceed at a practical rate without promoting significant side reactions or solvent decomposition.
-
Catalyst: The addition of a catalytic amount of sodium or potassium iodide (NaI/KI) can enhance the reaction rate via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide in situ.
Step-by-Step Methodology
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) followed by finely powdered potassium carbonate (1.5 eq) and potassium iodide (0.1 eq).
-
Reagent Addition: Begin vigorous stirring and add cyclopentyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to yield a crude oil or solid.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield CPO-MPAN as a pure solid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Chapter 4: Spectroscopic & Analytical Profile
Structural confirmation and purity assessment of CPO-MPAN rely on standard spectroscopic techniques. The expected data based on the compound's structure are summarized below.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency | Assignment & Rationale |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.0 ppm | Three protons on the trisubstituted ring, exhibiting complex splitting patterns (doublets, doublet of doublets). |
| Methylene (-CH₂CN) | δ ~3.7 ppm | A singlet integrating to 2H, adjacent to the electron-withdrawing nitrile and aromatic ring. | |
| Methoxy (-OCH₃) | δ ~3.9 ppm | A sharp singlet integrating to 3H. | |
| Cyclopentyloxy (-OCH-) | δ ~4.8 ppm | A multiplet integrating to 1H, corresponding to the proton on the carbon bearing the ether oxygen. | |
| Cyclopentyloxy (-CH₂-) | δ 1.6 - 2.0 ppm | A series of complex multiplets integrating to 8H for the remaining cyclopentyl protons. | |
| ¹³C NMR | Nitrile (-C≡N) | δ ~118 ppm | Characteristic chemical shift for a nitrile carbon. |
| Aromatic Carbons | δ 110 - 150 ppm | Six distinct signals for the six aromatic carbons, with C-O carbons appearing furthest downfield. | |
| Methylene (-CH₂CN) | δ ~25 ppm | Aliphatic carbon adjacent to the nitrile. | |
| Methoxy (-OCH₃) | δ ~56 ppm | Aliphatic carbon of the methyl ether. | |
| Cyclopentyloxy Carbons | δ ~80 ppm (-CH-O), δ ~33, ~24 ppm (-CH₂-) | Distinct signals for the three types of carbons in the cyclopentyl ring. | |
| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ | A sharp, medium-intensity band characteristic of the nitrile group. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 cm⁻¹ | A strong band for the aryl-O-alkyl ether linkage. | |
| C-H Stretch (Aromatic) | > 3000 cm⁻¹ | Bands corresponding to the sp² C-H bonds of the benzene ring. | |
| C-H Stretch (Aliphatic) | < 3000 cm⁻¹ | Bands for the sp³ C-H bonds of the methoxy, methylene, and cyclopentyl groups. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 231.13 | Expected exact mass for C₁₄H₁₇NO₂. |
| Major Fragment | m/z = 164.07 | Corresponds to the loss of the cyclopentyl group (•C₅H₉), a common fragmentation pathway for alkyl ethers. |
Chapter 5: Application in Drug Discovery & Development
The primary utility of CPO-MPAN is its role as a sophisticated intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling its incorporation into a wide array of more complex target molecules.
Role as a Key Building Block for PDE4 Inhibitors
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a cornerstone of the pharmacophore for a significant class of PDE4 inhibitors.[1] This specific substitution pattern on the catechol-like ring is crucial for achieving high potency and selectivity for the PDE4 enzyme. CPO-MPAN provides this entire pre-functionalized ring system, dramatically simplifying the synthesis of drug candidates. The subsequent chemical transformations focus on elaborating the phenylacetonitrile side chain into the final amide or other functionalities required for biological activity.
Logical Progression to Final Drug Target
The synthesis of a drug like Roflumilast involves a different ether group (cyclopropylmethoxy) and a difluoromethoxy group, but the underlying synthetic logic is analogous.[2][10][11] An intermediate like CPO-MPAN would first have its nitrile group hydrolyzed to the corresponding phenylacetic acid. This acid is then activated and coupled with a suitable heterocyclic amine to form the final benzamide structure common to many PDE4 inhibitors.
Chapter 6: Safety, Handling, & Storage
As no specific Safety Data Sheet (SDS) is publicly available for CPO-MPAN, a conservative approach to safety must be adopted based on data from closely related structural analogues, such as (3-Methoxyphenyl)acetonitrile and 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.[12][13][14]
Hazard Assessment
-
Acute Toxicity: Phenylacetonitrile derivatives are often classified as toxic if swallowed.[12][13] Ingestion may cause irritation to mucous membranes.[12]
-
Skin Irritation: Expected to be a skin irritant.[12][14] Prolonged contact should be avoided.
-
Eye Irritation: Causes serious eye irritation.[13][14] Contact can result in damage if not promptly addressed.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or aerosol.[13][14]
-
Hazardous Decomposition: Combustion may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[12]
Recommended Handling Procedures & PPE
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
-
-
Hygiene: Wash hands thoroughly after handling.[12][15] Do not eat, drink, or smoke in the laboratory.[13]
Storage & Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[13][14]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12][13]
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Spectroscopic Characterization of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.
Introduction
This compound is a substituted phenylacetonitrile derivative. The precise elucidation of its molecular structure is paramount for ensuring the purity, stability, and efficacy of downstream active pharmaceutical ingredients. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the unambiguous identification and characterization of this compound.
The structural framework of this compound, with its distinct aromatic, ether, and nitrile functionalities, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and regulatory compliance in drug development.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Theoretical Principles: The "Why" Behind the Signal
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the frequency at which this occurs is known as the resonance frequency.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as chemical shift . Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield). Furthermore, the interaction between the spins of neighboring nuclei leads to spin-spin coupling , which splits NMR signals into multiplets, providing valuable information about the connectivity of atoms.
Experimental Protocol: A Self-Validating System
The following protocol outlines the acquisition of high-quality ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal dispersion.[2]
-
The instrument is locked onto the deuterium signal of the CDCl₃.
-
The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.
-
Process the FID with an exponential window function.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Data Interpretation: Decoding the Spectrum
Based on the analysis of structurally similar compounds, the following spectral features are predicted for this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 3H | Ar-H | Aromatic protons in a 1,2,4-trisubstituted pattern will exhibit complex splitting. |
| ~4.7 | m | 1H | O-CH (cyclopentyl) | The proton on the carbon bearing the ether oxygen is deshielded. |
| ~3.9 | s | 3H | O-CH₃ | The methoxy protons are a singlet in a typical chemical shift range. |
| ~3.7 | s | 2H | CH₂CN | The benzylic protons adjacent to the nitrile group are deshielded and appear as a singlet. |
| ~1.6-2.0 | m | 8H | CH₂ (cyclopentyl) | The methylene protons of the cyclopentyl ring will show complex overlapping multiplets. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | Ar-C-O (methoxy) | Aromatic carbon attached to the electron-donating methoxy group is deshielded. |
| ~148 | Ar-C-O (cyclopentyloxy) | Aromatic carbon attached to the cyclopentyloxy group. |
| ~122 | Ar-C | Unsubstituted aromatic carbon. |
| ~118 | C≡N | The nitrile carbon has a characteristic chemical shift. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~113 | Ar-CH | Aromatic methine carbon. |
| ~112 | Ar-C-CH₂CN | Quaternary aromatic carbon attached to the acetonitrile group. |
| ~82 | O-CH (cyclopentyl) | The carbon of the cyclopentyl group attached to oxygen is significantly downfield. |
| ~56 | O-CH₃ | The methoxy carbon. |
| ~33 | CH₂ (cyclopentyl) | Methylene carbons of the cyclopentyl ring adjacent to the O-CH carbon. |
| ~24 | CH₂ (cyclopentyl) | Remaining methylene carbons of the cyclopentyl ring. |
| ~23 | CH₂CN | The methylene carbon of the acetonitrile group. |
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for the spectroscopic characterization of a molecule.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Principles: Molecular Vibrations
The bonds between atoms in a molecule are not rigid; they can stretch and bend. These vibrations occur at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). Each type of bond (e.g., C=O, O-H, C≡N) has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for functional group identification.[3]
Experimental Protocol: Simplicity and Speed with ATR
Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR because it requires minimal sample preparation.[4][5]
Protocol for ATR-FTIR Spectroscopy:
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
-
Data Interpretation: Identifying Key Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands for its nitrile, ether, and aromatic components.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H | Stretch |
| ~2950-2850 | Strong | Aliphatic C-H | Stretch |
| ~2250-2230 | Medium-Strong | C≡N (Nitrile) | Stretch[6] |
| ~1600, ~1500 | Medium | Aromatic C=C | Stretch |
| ~1250-1000 | Strong | C-O (Ether) | Stretch[7] |
| ~900-690 | Medium-Strong | Aromatic C-H | Bend (Out-of-plane) |
The presence of a sharp, medium-to-strong absorption band around 2240 cm⁻¹ is highly diagnostic for the nitrile group. The strong absorptions in the 1250-1000 cm⁻¹ region will be indicative of the aryl and alkyl ether C-O stretching vibrations.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Theoretical Principles: Ionization and Fragmentation
In a typical mass spectrometer, a sample is first vaporized and then ionized. Electron Ionization (EI) is a common "hard" ionization technique where high-energy electrons bombard the sample molecules, knocking off an electron to form a molecular ion (M⁺•).[8][9][10][11] This molecular ion is often energetically unstable and can fragment into smaller, more stable ions. The mass analyzer then separates these ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is often unique to a particular molecule and can be used to deduce its structure.[12][13]
Experimental Protocol: A Standard Approach
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through the gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and enters the ion source.
-
The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[14]
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer scans a range of m/z values to separate the ions.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Interpretation: Assembling the Molecular Puzzle
The mass spectrum of this compound will provide its molecular weight and clues about its structure from its fragmentation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺•): The molecular weight of C₁₄H₁₇NO₂ is 231.29 g/mol . Therefore, the molecular ion peak is expected at m/z = 231.
-
Key Fragmentation Pathways:
-
Loss of the cyclopentyloxy radical: A significant fragment may arise from the cleavage of the ether bond, leading to the loss of a C₅H₉O• radical (mass = 85), resulting in an ion at m/z = 146.
-
Loss of cyclopentene: A common fragmentation pathway for cyclopentyl ethers is the loss of cyclopentene (C₅H₈, mass = 68) via a McLafferty-type rearrangement, which would lead to an ion at m/z = 163.
-
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the acetonitrile group could lead to a cyanomethyl radical (•CH₂CN, mass = 40) loss, resulting in an ion at m/z = 191. The formation of a tropylium-like ion is also possible.
-
Loss of the methoxy group: Loss of a methyl radical (•CH₃, mass = 15) from the molecular ion would give a peak at m/z = 216, and loss of a methoxy radical (•OCH₃, mass = 31) would result in a peak at m/z = 200.
-
Diagram of Predicted Mass Spec Fragmentation:
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. The predicted data and protocols presented in this guide serve as a robust framework for the analysis of this important pharmaceutical intermediate, ensuring its identity and purity.
References
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National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database. Retrieved from [Link][15][16][17][18][19]
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Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link][20][21][22]
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The Organic Chemistry Tutor. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube. Retrieved from [Link][23]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][1]
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Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link][2]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[24]
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Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link][10]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]
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Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][7]
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A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile in Common Laboratory Solvents
Abstract
The determination of a compound's solubility profile is a cornerstone of early-stage drug discovery and development. It directly influences bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. This guide provides a detailed technical framework for elucidating the solubility of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol based on the gold-standard shake-flask method, and detail the use of High-Performance Liquid Chromatography (HPLC) for precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a pivotal physicochemical property in the pharmaceutical sciences.[1][2] For a drug candidate like this compound, poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and a higher risk of late-stage attrition.[3][4] Conversely, understanding its solubility in various organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.
This guide will provide a comprehensive methodology for determining the thermodynamic solubility of this compound, ensuring that the data generated is both accurate and reproducible.
Compound of Interest:
-
Name: this compound
-
Molecular Formula: C₁₄H₁₇NO₂[5]
-
Molecular Weight: 231.29 g/mol [5]
-
CAS Number: 141333-36-0[5]
Theoretical Framework: The Principles of "Like Dissolves Like"
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7] This concept is rooted in the polarity of both the solute and the solvent. Polar solvents, such as water and ethanol, tend to dissolve polar solutes through favorable dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane and toluene, are more effective at dissolving non-polar solutes via van der Waals forces.
The structure of this compound, with its aromatic ring, ether linkages, and nitrile group, suggests a molecule with moderate polarity. The cyclopentyloxy and methoxy groups contribute some lipophilicity, while the nitrile group and oxygen atoms introduce polar characteristics. Therefore, its solubility is expected to vary significantly across a range of common laboratory solvents.
Experimental Design: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Materials and Reagents
-
This compound (purity >95%)
-
HPLC-grade solvents:
-
Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Toluene
-
Hexane
-
-
Volumetric flasks, vials with screw caps, and syringes
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount (e.g., 5-10 mg) of this compound to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[8]
-
Accurately dispense a fixed volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for at least one hour to allow for sedimentation.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Preparation for HPLC Analysis:
-
Based on an estimated solubility, dilute the filtered supernatant with a suitable solvent (typically the mobile phase used in the HPLC method) to a concentration within the linear range of the calibration curve.
-
Quantitative Analysis by HPLC
HPLC is a highly sensitive and accurate method for quantifying the concentration of a compound in solution.[2][11][12]
HPLC Method Development (Illustrative Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of the compound)
-
Injection Volume: 10 µL
Preparation of Calibration Standards
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected solubility range.
Data Analysis
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by applying the dilution factor.
Diagram of the HPLC Quantification Process:
Caption: HPLC Quantification Workflow.
Data Presentation and Interpretation
The results should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Illustrative Solubility Profile of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
| Hexane | 0.1 | 0.5 | 500 | Sparingly Soluble |
| Toluene | 2.4 | 25.0 | 25000 | Soluble |
| Acetone | 5.1 | >100 | >100000 | Very Soluble |
| Acetonitrile | 5.8 | >100 | >100000 | Very Soluble |
| Ethanol | 4.3 | 50.0 | 50000 | Freely Soluble |
| Methanol | 5.1 | 40.0 | 40000 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >100000 | Very Soluble |
| Water | 10.2 | <0.01 | <10 | Insoluble |
| PBS (pH 7.4) | ~10.2 | <0.01 | <10 | Insoluble |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not available, related nitrile-containing aromatic compounds are classified as toxic if swallowed and may cause skin and eye irritation.[13][14][15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.
Conclusion
This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of this compound. By employing the shake-flask method coupled with HPLC quantification, researchers can generate reliable thermodynamic solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, from optimizing screening assays to designing effective formulations. The principles and protocols detailed herein are broadly applicable to the characterization of other novel chemical entities.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- BioAssay Systems. Shake Flask Method Summary.
- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- University of Rochester. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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- University of Rochester, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- CymitQuimica. 3-(Cyclopentyloxy)-4-methoxybenzonitrile.
- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile.
- ChemicalBook. (2023, January 14). Chemical Safety Data Sheet MSDS / SDS - 3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL ISOCYANATE.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.
- Fisher Scientific. SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile.
- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile.
- BLD Pharm. 141333-36-0|this compound.
- PubChem. (3-Methoxyphenyl)acetonitrile. National Institutes of Health.
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3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile as a building block in organic synthesis
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: A Core Building Block in Modern Organic Synthesis
Introduction: Unveiling a Key Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. This compound stands out as a pivotal intermediate, particularly valued for its role in constructing complex molecular architectures with significant pharmacological activity. Its structure, featuring a catechol ether moiety (cyclopentyloxy and methoxy groups) and a reactive acetonitrile functional group, provides a versatile platform for synthetic elaboration.
This guide, intended for researchers, medicinal chemists, and professionals in drug development, offers a comprehensive exploration of this compound. We will delve into its synthesis, core reactivity, and its critical application as a precursor to a prominent class of therapeutic agents: phosphodiesterase-4 (PDE4) inhibitors. These inhibitors are instrumental in treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] By understanding the causality behind its synthetic utility, researchers can better leverage this compound's potential in designing next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [4] |
| CAS Number | 141333-36-0 | [5] |
| Molecular Formula | C₁₄H₁₇NO₂ | [5] |
| Molecular Weight | 231.29 g/mol | [5] |
| Appearance | Not specified, but related phenylacetonitriles are typically clear to light yellow liquids or low-melting solids. | [6][7] |
| Purity | Commercially available in various purities, typically ≥95%. | [8] |
| Solubility | Expected to be soluble in common organic solvents like acetone, dichloromethane, and THF. | [9] |
Synthesis of the Building Block: A Strategic Alkylation
The most common and industrially viable route to this compound involves the selective O-alkylation of a phenolic precursor. The synthesis leverages the nucleophilicity of the hydroxyl group on a substituted benzonitrile.
The logical starting material is 3-hydroxy-4-methoxybenzonitrile.[10] This precursor contains the required arrangement of nitrile, hydroxyl, and methoxy groups. The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide, generated under basic conditions, attacks a cyclopentyl electrophile, typically cyclopentyl bromide or tosylate.
Caption: General workflow for the synthesis of the target building block.
Experimental Protocol: Synthesis via O-Alkylation
This protocol is a representative procedure based on standard O-alkylation methods for phenols.
Objective: To synthesize this compound from 3-hydroxy-4-methoxybenzonitrile.
Materials:
-
3-Hydroxy-4-methoxybenzonitrile[10]
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add cyclopentyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Trustworthiness: This self-validating protocol relies on the clear visual confirmation of reaction completion via TLC and the straightforward removal of inorganic byproducts through an aqueous workup. The final purification step ensures the high purity required for subsequent synthetic applications.
Core Reactivity and Applications in Synthesis
The synthetic versatility of this compound stems from the reactivity of its nitrile group. This functional group serves as a linchpin for transformations into other valuable moieties, most notably carboxylic acids and their derivatives, which are essential for constructing the amide bonds found in many pharmaceuticals.
Key Application: A Gateway to PDE4 Inhibitors
The primary and most significant application of this building block is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors.[2] PDE4 is a crucial enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways.[11] Inhibiting PDE4 elevates cAMP levels, leading to a reduction in inflammation.
Compounds like Piclamilast and Roflumilast feature a core 3-(cyclopentyloxy)-4-methoxybenzoyl structure.[3][12][13] While these are benzamides, the this compound is a direct precursor to the corresponding carboxylic acid via hydrolysis. This acid can then be activated (e.g., converted to an acid chloride) and coupled with the requisite amine to form the final active pharmaceutical ingredient (API).[14]
Caption: Logical flow from the nitrile building block to a final PDE4 inhibitor.
Exemplary Protocol: Hydrolysis to the Carboxylic Acid Intermediate
Objective: To prepare 3-(Cyclopentyloxy)-4-methoxyphenylacetic acid, a direct precursor for amide coupling.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of water and concentrated sulfuric acid (e.g., 50% v/v). Caution: Add acid to water slowly while cooling in an ice bath.
-
Addition of Nitrile: Add this compound (1.0 eq) to the acidic solution.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC until the starting nitrile is no longer present.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basification: Adjust the pH of the aqueous solution to be strongly basic (pH > 12) by the slow addition of a concentrated NaOH solution. This deprotonates the carboxylic acid, making it water-soluble, while non-acidic impurities can be removed.
-
Extraction of Impurities: Wash the basic aqueous layer with diethyl ether to remove any unreacted starting material or non-acidic byproducts. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl. The desired carboxylic acid product will precipitate as a solid.
-
Collection and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 3-(Cyclopentyloxy)-4-methoxyphenylacetic acid.
Conclusion: A Cornerstone for Medicinal Innovation
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point into the synthesis of high-value, pharmacologically active molecules. Its utility is firmly grounded in the reliable transformation of its nitrile handle into the carboxylic acid functionality required for the amide bond formation central to a new generation of anti-inflammatory drugs.[13] As research into PDE4 inhibitors and other therapeutic areas continues to expand, the demand for and applications of this versatile scaffold are poised to grow, solidifying its status as a cornerstone of modern medicinal chemistry.
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Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 23(9), 4008-4010. [Link]
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Liu, D., et al. (1998). Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate. Biochemistry, 37(19), 1-10. [Link]
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Pharmaffiliates. (n.d.). 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. [Link]
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De Simone, R., et al. (2016). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. European Journal of Medicinal Chemistry, 124, 609-624. [Link]
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ResearchGate. (2016). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. [Link]
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An In-depth Technical Guide to the Discovery and Synthetic Evolution of Rolipram Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery and the evolving synthetic strategies for Rolipram, a pioneering phosphodiesterase-4 (PDE4) inhibitor. We will delve into the historical context of its development, dissect the core chemical intermediates, and present a comparative analysis of traditional versus modern synthetic paradigms, culminating in detailed, state-of-the-art experimental protocols.
Introduction: The Genesis of a Prototypical PDE4 Inhibitor
Rolipram ((±)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) was first discovered and developed by Schering AG in the early 1990s as a potential treatment for depression.[1][2] Its mechanism of action lies in the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that predominantly hydrolyzes cyclic adenosine monophosphate (cAMP) in immune and central nervous system cells.[3][4] By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, which in turn modulates various signaling pathways, leading to anti-inflammatory and neuroprotective effects.[5][6]
Despite its promise, Rolipram's clinical development for depression was halted due to a narrow therapeutic window, with dose-limiting side effects such as nausea and emesis.[1][7] However, its well-characterized profile as a potent and selective PDE4 inhibitor has cemented its role as an invaluable research tool, spurring investigations into its therapeutic potential for a range of conditions including Alzheimer's disease, multiple sclerosis, and chronic obstructive pulmonary disease (COPD).[3][7] This continued interest has driven significant innovation in its chemical synthesis, moving from classical racemic approaches to highly efficient and stereoselective modern methodologies.
Mechanism of Action: The PDE4 Signaling Pathway
Rolipram exerts its effects by intervening in the PDE4 signaling cascade. Elevated cAMP levels, resulting from PDE4 inhibition, lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation and neuronal plasticity.[5][8]
Figure 1: Simplified PDE4 Signaling Pathway. Rolipram inhibits PDE4, leading to an accumulation of cAMP, activation of PKA, and subsequent modulation of gene expression.
The Evolution of Rolipram Synthesis: From Racemates to Enantioselective Flow Chemistry
The synthetic journey of Rolipram mirrors the advancements in organic chemistry over the past few decades. Initial syntheses produced a racemic mixture, which was later resolved or superseded by asymmetric approaches to isolate the more potent (S)-enantiomer.[9]
Traditional Racemic Synthesis and Resolution
Early syntheses of Rolipram typically involved the construction of the racemic pyrrolidinone core followed by resolution of the enantiomers. A common strategy begins with the key precursor, 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Synthesis of the Precursor: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
This crucial starting material is generally prepared from isovanillin (3-hydroxy-4-methoxybenzaldehyde) via a Williamson ether synthesis.
Figure 2: Synthesis of the key precursor for Rolipram.
A representative protocol for a racemic synthesis would then proceed through a Knoevenagel condensation or a similar reaction to introduce the carbon framework, followed by reduction and cyclization.
Generalized Racemic Synthesis Protocol:
-
Condensation: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is reacted with a C3-synthon, such as a malonate derivative or nitroalkane, to form an adduct.
-
Reduction: The nitro group or other functional group is reduced to an amine.
-
Cyclization/Lactamization: The resulting amino ester or amino acid undergoes spontaneous or induced cyclization to form the pyrrolidinone ring.
The primary challenge with this approach is the formation of a 50:50 mixture of (R)- and (S)-enantiomers, which have identical physical properties, making their separation difficult.[10] Resolution is typically achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.[11]
Modern Enantioselective Synthesis: The Advent of Flow Chemistry
To overcome the inefficiencies of racemic synthesis and resolution, modern approaches focus on establishing the chiral center early and with high stereocontrol. A state-of-the-art method is the enantioselective flow synthesis, which offers enhanced safety, scalability, and reproducibility.[12]
A notable example is the three-step enantioselective flow synthesis of (S)-Rolipram.[13][14] This process highlights the power of combining asymmetric organocatalysis with continuous flow technology.
Figure 3: Workflow for the enantioselective flow synthesis of (S)-Rolipram.
This modern approach hinges on two pivotal intermediates: a chiral γ-nitroaldehyde and the subsequent γ-nitroester. The key to enantioselectivity is the use of a polystyrene-supported chiral organocatalyst in a packed-bed reactor during the initial conjugate addition.
Key Intermediates in Modern Rolipram Synthesis:
| Intermediate | Structure (Generalized) | Role in Synthesis |
| Chiral γ-Nitroaldehyde | R-CH(NO₂)-CH₂-CHO | The initial product of the asymmetric Michael addition, establishing the stereocenter. It is often labile and used in a telescoped sequence. |
| Chiral γ-Nitroester | R-CH(NO₂)-CH₂-COOR' | A more stable intermediate formed by the oxidation of the γ-nitroaldehyde. It is the direct precursor to the final lactam ring. |
Comparative Analysis of Synthetic Routes
The evolution from traditional batch synthesis of a racemate to continuous enantioselective flow synthesis represents a significant leap in efficiency and elegance.
| Parameter | Traditional Racemic Route | Modern Enantioselective Flow Route |
| Stereocontrol | None (produces racemate) | High (e.g., 94% ee for (S)-Rolipram)[12] |
| Efficiency | Lower overall yield due to resolution step | Higher overall yield (e.g., 83% for the final step)[12] |
| Process | Batch processing, often with difficult workups | Continuous flow, telescoped reactions |
| Safety | Handling of potentially hazardous reagents in large quantities | In situ generation of reactive species, smaller reaction volumes |
| Key Intermediates | Racemic pyrrolidinone precursors | Chiral γ-nitroaldehyde, Chiral γ-nitroester |
| Purification | Requires challenging resolution of enantiomers | Simplified purification, often extractive workup |
Detailed Experimental Protocols
The following protocols are presented to provide actionable insights for laboratory synthesis.
Protocol 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
This protocol is adapted from established literature procedures.[15]
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Absolute ethanol
-
Ethyl acetate
-
Standard glassware for reflux and workup
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (0.36 mol) in 400 mL of absolute ethanol, add potassium hydroxide (0.72 mol) and potassium iodide (0.01 mol).
-
Add cyclopentyl bromide (0.72 mol) to the mixture.
-
Heat the mixture to reflux for 48 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo to obtain a syrup.
-
Dissolve the residue in 500 mL of ethyl acetate and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.
-
Purify the resulting oil by column chromatography on silica gel (e.g., 20% ethyl ether in hexane) to yield the pure product.
Protocol 2: Enantioselective Flow Synthesis of (S)-Rolipram
This protocol is based on the work of Nagy et al. (2022) and represents a state-of-the-art approach.[12][13]
Step 1: Telescoped Asymmetric Conjugate Addition and Oxidative Esterification
-
Flow Setup: A multi-channel pump system, packed-bed reactor with a polystyrene-supported chiral organocatalyst, and a heated residence time coil.
-
Reagent Streams:
-
Stream A: 3-(Cyclopentyloxy)-4-methoxyphenyl)acetaldehyde and nitromethane in a suitable solvent.
-
Stream B: A solution of sulfuric acid in methanol.
-
Stream C: An aqueous solution of hydrogen peroxide.
-
-
Procedure:
-
Pump Stream A through the packed-bed reactor to facilitate the asymmetric conjugate addition, forming the chiral γ-nitroaldehyde.
-
The effluent from the reactor is merged with Streams B and C to generate persulfuric acid in situ.
-
This combined stream passes through a heated coil where the oxidative esterification of the γ-nitroaldehyde to the key chiral γ-nitroester intermediate occurs.
-
The reaction mixture is quenched and worked up extractively to isolate the γ-nitroester.
-
Step 2: Continuous Flow Nitro Reduction and Lactamization
-
Flow Setup: A two-channel pump system with a Y-mixer and a residence time coil at room temperature.
-
Reagent Streams:
-
Stream D: The chiral γ-nitroester intermediate and N,N-diisopropylethylamine (DIPEA) in a suitable solvent (e.g., a mixture of acetonitrile and dichloromethane).
-
Stream E: Trichlorosilane in a suitable solvent.
-
-
Procedure:
-
Pump Streams D and E to the Y-mixer.
-
The combined stream flows through the residence time coil, where the trichlorosilane mediates the reduction of the nitro group and subsequent lactamization.
-
The reaction is quenched with an aqueous base (e.g., NaOH).
-
The product, (S)-Rolipram, is isolated via extraction and purified.
-
Representative Results: This method has been reported to produce (S)-Rolipram with a yield of 83% and an enantiomeric excess of 94% for the final step.[12]
Conclusion and Future Outlook
The synthetic history of Rolipram and its intermediates is a compelling narrative of progress in chemical synthesis. From its origins in classical racemic preparations, the pursuit of this important research tool has driven the development of sophisticated, highly efficient, and stereoselective methods. The application of continuous flow chemistry, as demonstrated in recent literature, not only improves yield and enantioselectivity but also addresses critical aspects of safety and scalability, making it a powerful paradigm for the synthesis of active pharmaceutical ingredients. As research into PDE4 inhibitors continues to expand, these advanced synthetic strategies will be crucial in providing access to novel analogs and facilitating the discovery of next-generation therapeutics.
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]
-
Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed Central. [Link]
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Paglialunga, S., & Al-Abdouli, A. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. [Link]
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American Chemical Society. (2016). Rolipram. [Link]
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Kim, H. S., et al. (2005). Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts. PubMed Central. [Link]
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Grokipedia. (2026). Rolipram. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. [Link]
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Nagy, B. S., et al. (2022). (PDF) Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ResearchGate. [Link]
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Zhmurov, P. A., et al. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry. [Link]
-
Hynes, P. S., Stupple, P. A., & Dixon, D. J. (2008). Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. [Link]
-
ResearchGate. (n.d.). Schematic representation of how Phosphodiesterase 4 (PDE4) inhibitors.... [Link]
-
American Chemical Society. (2016). Rolipram. [Link]
-
Nagy, B. S., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(3-(cyclo-pentyloxy)-4-methoxy phenyl)pyrrolidin-2-one.... [Link]
-
Egawa, T., et al. (1997). Rolipram and its optical isomers, phosphodiesterase 4 inhibitors, attenuated the scopolamine-induced impairments of learning and memory in rats. PubMed. [Link]
-
Ko, S. Y., et al. (2007). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. PubMed. [Link]
-
Köllő, M., Rõuk, K., & Lopp, M. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Estonian Academy Publishers. [Link]
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Conti, M., & Beavo, J. (2007). PDE4-Mediated cAMP Signalling. PubMed Central. [Link]
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YouTube. (2020). Resolution of a Racemic Mixture. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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Cuzzola, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
-
Wikipedia. (n.d.). PDE4 inhibitor. [Link]
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Nagy, B. S., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Semantic Scholar. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
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Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]
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Methodological & Application
Step-by-step synthesis protocol for 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
An Application Note for the Synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Title: A Detailed, Two-Step Protocol for the Laboratory-Scale Synthesis of this compound, a Key Intermediate for PDE4 Inhibitors
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. This compound is a critical building block in the development of various pharmaceutical agents, most notably as a precursor to Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor.[1] The synthesis is presented as a robust two-step process, beginning with the etherification of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) to form the aldehyde intermediate, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. The subsequent conversion of this aldehyde to the target nitrile is achieved via a stable aldoxime intermediate, which is then dehydrated. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices to ensure reproducibility and success.
Introduction and Scientific Background
This compound is a key organic intermediate characterized by its cyclopentyloxy and cyanomethyl functional groups. Its primary significance lies in its role as a precursor in the synthesis of various biologically active molecules.[2] It is a well-established intermediate in the multi-step synthesis of Rolipram, a compound that has been extensively studied for its anti-inflammatory and cognition-enhancing properties through the inhibition of the PDE4 enzyme.[3][4]
The synthetic strategy detailed herein is designed for clarity, reliability, and scalability in a standard laboratory setting. It proceeds in two distinct stages:
-
Williamson Ether Synthesis: Formation of the cyclopentyl ether by reacting the phenolic hydroxyl group of isovanillin with cyclopentyl bromide.
-
Aldehyde to Nitrile Conversion: A classic transformation involving the formation of an aldoxime from the aldehyde, followed by dehydration to yield the final nitrile product.
This protocol emphasizes safety, provides clear purification guidelines, and explains the mechanistic purpose of each reagent and condition.
Overall Synthetic Workflow
The synthesis is a two-stage process starting from commercially available 3-hydroxy-4-methoxybenzaldehyde. The workflow is designed to be completed sequentially with purification of the intermediate aldehyde before proceeding to the final nitrile synthesis.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Supplier Suggestion | Purity |
| 3-Hydroxy-4-methoxybenzaldehyde | 621-59-0 | Sigma-Aldrich | >99% |
| Cyclopentyl bromide | 137-43-9 | Acros Organics | 98% |
| Potassium hydroxide (KOH) | 1310-58-3 | Fisher Scientific | >85% |
| Potassium iodide (KI) | 7681-11-0 | J.T. Baker | >99% |
| Ethanol (Absolute) | 64-17-5 | Decon Labs | 200 Proof |
| Hydroxylamine hydrochloride | 5470-11-1 | Sigma-Aldrich | >98% |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | Alfa Aesar | >98% |
| Triethylamine (Et₃N) | 121-44-8 | EMD Millipore | >99% |
| Dichloromethane (DCM) | 75-09-2 | Macron Fine Chemicals | ACS Grade |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
| Sodium Sulfate (anhydrous) | 7757-82-6 | VWR Chemicals | Granular |
Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
This procedure is adapted from established Williamson ether synthesis methodologies.[5] The reaction involves the deprotonation of the phenol in isovanillin by potassium hydroxide to form a potent nucleophile, which then attacks the cyclopentyl bromide.
Reaction Scheme:
Caption: Step 1: Williamson Ether Synthesis.
Protocol:
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) and absolute ethanol (400 mL).[5]
-
Reagent Addition: While stirring, add potassium hydroxide pellets (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.006 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).[5]
-
Expert Insight: Potassium hydroxide is used in a 2-fold molar excess to ensure complete deprotonation of the acidic phenolic proton, driving the reaction forward. Potassium iodide acts as a catalyst; it can undergo a Finkelstein reaction with cyclopentyl bromide to form cyclopentyl iodide in situ, which is a more reactive alkylating agent.
-
-
Reaction: Heat the mixture to reflux and maintain for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.
-
Workup (Part 1): After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to obtain a thick syrup.[5]
-
Workup (Part 2): Dissolve the resulting residue in ethyl acetate (500 mL). Transfer the solution to a 1 L separatory funnel.
-
Washing: Sequentially wash the organic layer with:
-
Water (1 x 100 mL)
-
1 M Hydrochloric acid (1 x 50 mL)
-
Saturated sodium bicarbonate solution (1 x 100 mL)
-
Saturated sodium chloride (brine) solution (1 x 50 mL)[5]
-
Expert Insight: The acid wash removes any unreacted KOH, while the bicarbonate wash removes any remaining acidic impurities. The final brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude amber oil.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with 20% ethyl ether in hexanes to yield the analytically pure oil.[5] Expected yield is typically in the range of 70-80%.
Step 2: Synthesis of this compound
This step converts the intermediate aldehyde into the target nitrile. The aldehyde is first converted to its corresponding aldoxime, which is then dehydrated using p-toluenesulfonyl chloride and triethylamine.[6][7][8]
Reaction Scheme:
Caption: Step 2: Aldoxime formation and dehydration.
Protocol:
-
Oxime Formation Setup: In a 500 mL round-bottom flask, dissolve the 3-(cyclopentyloxy)-4-methoxybenzaldehyde (e.g., 22.0 g, 0.1 mol) from Step 1 in ethanol (200 mL).
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium hydroxide (4.8 g, 0.12 mol) in water (25 mL).
-
Reaction: Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting aldehyde.
-
Oxime Isolation: Reduce the volume of ethanol on a rotary evaporator. Add 200 mL of water to precipitate the crude aldoxime. Filter the solid, wash with cold water, and dry under vacuum. The crude aldoxime is typically used directly in the next step without further purification.
-
Dehydration Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve the dried aldoxime (e.g., 23.5 g, 0.1 mol) in dry dichloromethane (DCM, 250 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine (28 mL, 0.2 mol), followed by a solution of p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in dry DCM (50 mL) dropwise over 30 minutes.[8]
-
Expert Insight: Triethylamine acts as a base to neutralize the HCl generated during the formation of the O-tosylated oxime intermediate. The tosyl group is an excellent leaving group, which facilitates the E2-type elimination reaction, driven by the triethylamine base, to form the carbon-nitrogen triple bond of the nitrile.[6]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the oxime.
-
Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, 3:1 hexanes:ethyl acetate) to afford this compound as a solid. Expected yield is typically >85%.
Safety and Handling Precautions
-
General: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid breathing dust. Handle with care.[9]
-
Cyclopentyl Bromide: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.[9]
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle in a dry environment.[8]
-
Nitriles: Acetonitrile compounds are toxic if swallowed or inhaled and can cause skin and eye irritation.[10][11] Handle with appropriate caution.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling of New 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. PrepChem.com. Available at: [Link]
-
Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters. Available at: [Link]
-
One-Pot Conversion of Aldoximes Into Nitriles via Aldoxime Tosylates Under Microwave Irradiation. Taylor & Francis Online. Available at: [Link]
-
Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. PubMed. Available at: [Link]
-
One-Pot Conversion of Aldoximes Into Nitriles via Aldoxime Tosylates Under Microwave Irradiation. Taylor & Francis Online. Available at: [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. Available at: [Link]
-
Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed Central. Available at: [Link]
-
Continuous-flow synthesis of rolipram. Both enantiomers of rolipram... ResearchGate. Available at: [Link]
- CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. International Journal of Pharmaceutical Sciences and Research.
- Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Acta Chimica Slovenica.
- SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile. Acros Organics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. viirj.org [viirj.org]
- 9. fishersci.nl [fishersci.nl]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Purification of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile using column chromatography
Application Note & Protocol
Topic: High-Resolution Purification of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of this compound (CAS No. 141333-36-0), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The inherent polarity of the nitrile and ether functional groups, combined with the non-polar hydrocarbon moieties, necessitates a carefully optimized chromatographic method to resolve the target compound from reaction byproducts and starting materials. This guide details a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a scalable, automated flash column chromatography protocol using a normal-phase silica gel stationary phase. The causality behind each experimental step is explained to provide researchers with a deep understanding of the purification strategy, ensuring high purity and recovery.
Introduction and Scientific Context
This compound is a crucial building block in medicinal chemistry. Its molecular architecture is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3][4][5] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in final drug substance characterization.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] For a molecule like this compound, which possesses moderate polarity, normal-phase chromatography with silica gel is the method of choice. The slightly acidic silanol groups on the silica surface interact primarily with the polar nitrile (-C≡N) and methoxy (-OCH₃) groups, causing the molecule to be retained. By employing a mobile phase of lower polarity, a precise separation from both less polar and more polar impurities can be achieved.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to reliably purify this important intermediate.
Compound Profile
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 141333-36-0 | [7] |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | [7] |
| Appearance | Expected to be an off-white to yellow solid or oil | Inferred |
| Key Functional Groups | Nitrile, Ether (methoxy and cyclopentyloxy), Aromatic Ring | - |
Safety & Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its structure contains a nitrile group. Organic nitriles should be handled with caution as they can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Solvent Safety: The solvents used (hexanes, ethyl acetate) are flammable. Keep away from ignition sources. Ensure proper ventilation.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvent fractions, in appropriately labeled hazardous waste containers according to institutional guidelines.
Principle of Chromatographic Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[6]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte.
-
Analyte Interactions: The primary points of interaction for this compound with the silica gel are the lone pair of electrons on the nitrile nitrogen and the oxygen atoms of the ether groups. The aromatic ring can also contribute via π-π interactions, although this is a weaker force in this context.
-
Mobile Phase: A non-polar solvent system, typically a mixture of an alkane (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used as the eluent. The mobile phase competes with the analyte for binding sites on the stationary phase.[10]
-
Elution Mechanism: By starting with a low-polarity mobile phase, non-polar impurities will have a weak affinity for the silica gel and will elute quickly. As the polarity of the mobile phase is gradually increased (by increasing the percentage of ethyl acetate), it becomes more effective at displacing the moderately polar target compound from the silica surface, causing it to elute. Highly polar impurities will remain strongly adsorbed until a much higher polarity mobile phase is used.
Experimental Protocol: Step-by-Step Methodology
This protocol is divided into two key stages: method development using TLC and the scaled-up purification using flash column chromatography.
Part I: Method Development with Thin-Layer Chromatography (TLC)
The goal of this step is to identify a solvent system that provides optimal separation of the target compound from its impurities, ideally giving the target compound a Retention Factor (Rƒ) between 0.2 and 0.4.[11]
Materials:
-
Silica gel coated TLC plates (e.g., glass-backed, F₂₅₄ indicator)
-
TLC developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude reaction mixture
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Procedure:
-
Prepare Sample: Dissolve a small amount of the crude this compound mixture in a minimal volume of DCM or ethyl acetate.
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate:
-
Begin with a low-polarity solvent system. Prepare a 9:1 mixture of Hexanes:EtOAc in a TLC chamber.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the separated spots under a UV lamp. Circle the visible spots.
-
Analyze and Optimize:
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
If the target spot's Rƒ is too low (<0.2), the eluent is not polar enough. Increase the polarity by preparing new systems such as 8:2 or 7:3 Hexanes:EtOAc.[11]
-
If the Rƒ is too high (>0.8), decrease the eluent polarity.
-
The optimal system will show good separation between the target spot and all other spots. For this compound, a system of 7:3 Hexanes:Ethyl Acetate is a common and effective starting point.
-
Part II: Preparative Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system, but the principles can be adapted for manual (glass column) chromatography.[12]
Materials & Equipment:
-
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
-
Pre-packed silica gel flash column (select size based on crude sample mass; a 20-50 fold mass ratio of silica to crude sample is recommended).[6]
-
Crude this compound
-
Celite or additional silica gel (for dry loading)
-
Solvents: HPLC-grade Hexanes and Ethyl Acetate
-
Test tubes or fraction collector vials
-
Rotary evaporator
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude sample (~1.0 g) in a minimal amount of a low-boiling-point solvent like DCM (~5-10 mL).
-
Add 2-3 g of silica gel or Celite to this solution.
-
Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is the dry-loaded sample. The rationale for dry loading is to ensure a narrow, evenly distributed sample band at the start of the chromatography, which significantly improves separation efficiency compared to liquid loading.[12]
-
-
System Setup and Column Equilibration:
-
Install the appropriate size silica gel column onto the flash system.
-
Place the dry-loaded sample into a solid load cartridge and attach it to the system.
-
Prime the solvent lines with Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
-
Equilibrate the column by pumping 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) through it.
-
-
Elution and Fraction Collection:
-
Set up the elution method. A linear gradient is highly effective for separating compounds with different polarities.
-
Recommended Gradient:
-
Step 1 (Isocratic): 10% EtOAc in Hexanes for 2 column volumes (to elute very non-polar impurities).
-
Step 2 (Linear Gradient): Ramp from 10% EtOAc to 40% EtOAc over 10-12 column volumes. This is the key step where the target compound will elute.
-
Step 3 (Isocratic Flush): 100% EtOAc for 2-3 column volumes (to elute all remaining highly polar impurities from the column).
-
-
Start the run. The system will automatically inject the sample and begin the gradient elution, collecting fractions based on the UV detector's signal.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the TLC system developed in Part I.
-
Spot every few fractions onto a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to the target compound's Rƒ.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum for several hours to remove any residual solvent.
-
-
Purity Confirmation:
-
Assess the final purity via HPLC, GC-MS, or NMR spectroscopy. A final TLC showing a single spot is a good indicator of high purity.
-
Data Presentation & Visualization
Optimized Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Standard for normal-phase flash chromatography, offering good resolution and flow. |
| Mobile Phase (Eluent) | A: Hexanes, B: Ethyl Acetate | Standard, effective solvent system with a good polarity range.[13] |
| TLC Development System | ~30% Ethyl Acetate in Hexanes | Should provide a target Rƒ of 0.2-0.4 for optimal column separation.[11] |
| Elution Method | Linear Gradient: 10% to 40% Ethyl Acetate over 12 CVs | Efficiently separates compounds of varying polarity, sharpens peaks.[10] |
| Loading Technique | Dry Loading on Silica Gel or Celite | Prevents band broadening and improves resolution.[12] |
| Detection | UV at 254 nm | The aromatic ring in the molecule is UV active. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation/Co-elution | - Inappropriate solvent system.- Column overloading.- Sample band was too broad (improper loading). | - Re-optimize the solvent system with TLC.- Reduce the amount of crude material loaded.- Ensure proper dry loading. |
| Compound Not Eluting | - Mobile phase polarity is too low. | - Increase the final concentration of the polar solvent (EtOAc) in the gradient. |
| "Tailing" of Spots on TLC | - Sample is too concentrated.- Compound is slightly acidic/basic. | - Dilute the sample for TLC analysis.- Add a small amount (~0.1%) of acetic acid or triethylamine to the mobile phase. |
| Cracked/Channeling Column | - Improperly packed column.- Rapid change in solvent polarity. | - Use high-quality pre-packed columns.- Employ a gradual linear gradient instead of a steep step gradient. |
Conclusion
The protocol described herein provides a reliable and scalable method for the purification of this compound. By systematically developing a solvent system using thin-layer chromatography and applying it to an automated flash chromatography system with a gradient elution, this key pharmaceutical intermediate can be isolated with high purity and yield. The principles and techniques outlined in this note are fundamental to synthetic chemistry and can be adapted for the purification of other moderately polar organic compounds.
References
- BLD Pharm. This compound.
- Sigma-Aldrich. [3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile.
- Google Patents.
- ResearchG
- University of California, Los Angeles - Chemistry.
- Google Patents.
- Thermo Fisher Scientific. SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(CYCLOPENTYLOXY)
- ResearchGate. Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2.
- Fisher Scientific. SAFETY DATA SHEET - 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.
- University of Rochester - Department of Chemistry.
- Acros Organics. SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile.
- PubMed. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx).
- Columbia University.
- Alwsci Blog.
- University of Rochester - Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Organic Syntheses.
Sources
- 1. WO2019062561A1 - Synthesis methods of firocoxib and intermediate thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102311355B - Preparation method of rofecoxib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. 141333-36-0|this compound|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. columbia.edu [columbia.edu]
- 11. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
Application Notes & Protocols: Investigating 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Novel Candidate for Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology, which includes neuroinflammation, protein aggregation, and neuronal loss. A promising therapeutic strategy involves the modulation of intracellular signaling pathways to bolster neuronal resilience and mitigate inflammatory damage. One such critical pathway is regulated by cyclic adenosine monophosphate (cAMP), a second messenger whose levels are controlled by phosphodiesterase (PDE) enzymes.
This document provides a detailed guide for researchers on the potential application of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile , a novel investigational compound. While direct research on this specific molecule is nascent, its core structure, featuring a 3-(cyclopentyloxy)-4-methoxyphenyl group, is a key pharmacophore present in well-characterized inhibitors of phosphodiesterase-4 (PDE4), such as Rolipram.[1] PDE4 inhibitors have demonstrated significant therapeutic potential in preclinical models of neurodegenerative disorders by elevating cAMP levels, thereby activating neuroprotective and anti-inflammatory signaling cascades.[2][3]
These application notes will, therefore, be grounded in the extensive body of research on PDE4 inhibitors. We will explore the hypothesized mechanism of action of this compound, its potential therapeutic relevance, and provide detailed protocols for its synthesis and evaluation in pertinent in vitro and in vivo models of neurodegenerative disease. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel therapeutic agents in this critical field.
Hypothesized Mechanism of Action: A Putative PDE4 Inhibitor
The structural similarity of this compound to established PDE4 inhibitors strongly suggests that its primary mechanism of action is the inhibition of the PDE4 enzyme. PDE4 is highly expressed in the central nervous system and plays a crucial role in hydrolyzing cAMP.[2][4] By inhibiting PDE4, the compound is expected to increase intracellular cAMP concentrations, leading to the activation of downstream signaling pathways critical for neuronal function and survival.[5]
The principal signaling cascade activated by elevated cAMP is the Protein Kinase A (PKA) pathway, which in turn phosphorylates the cAMP-response element-binding protein (CREB).[5] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, neurogenesis, and the production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6] Furthermore, PDE4 inhibition has been shown to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory cytokines like IL-10.[6][7]
The multifaceted effects of PDE4 inhibition, including enhanced cognitive function, reduced neuroinflammation, and protection against neuronal apoptosis, make this compound a compelling candidate for investigation in neurodegenerative disease research.[3][8]
Caption: Hypothesized signaling pathway of this compound.
Protocols for Investigation
Part 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic chemistry principles for the synthesis of similar molecules.[9][10][11]
Materials:
-
Vanillin
-
Cyclopentyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Thionyl chloride
-
Sodium cyanide
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of vanillin (1.0 eq) in DMF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 1 hour. c. Cool the mixture back to 0 °C and add cyclopentyl bromide (1.2 eq) dropwise. d. Let the reaction proceed at room temperature overnight. e. Quench the reaction with water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Synthesis of (3-(Cyclopentyloxy)-4-methoxyphenyl)methanol: a. Dissolve the aldehyde from the previous step (1.0 eq) in methanol. b. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. c. Stir the reaction at room temperature for 2 hours. d. Remove the methanol under reduced pressure and add water to the residue. e. Extract the aqueous layer with DCM. f. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the alcohol.
-
Synthesis of 4-(Chloromethyl)-1-(cyclopentyloxy)-2-methoxybenzene: a. Dissolve the alcohol (1.0 eq) in DCM and cool to 0 °C. b. Add thionyl chloride (1.2 eq) dropwise. c. Stir at room temperature for 3 hours. d. Carefully pour the reaction mixture into ice-water and extract with DCM. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry over anhydrous magnesium sulfate and concentrate to obtain the chloride.
-
Synthesis of this compound: a. Dissolve the chloride (1.0 eq) in anhydrous acetone. b. Add sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide. c. Reflux the mixture overnight with vigorous stirring. d. Cool to room temperature and filter off the solids. e. Concentrate the filtrate and take up the residue in ethyl acetate. f. Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. g. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to obtain the final compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: In Vitro Evaluation in Neurodegenerative Disease Models
Objective: To assess the neuroprotective and anti-inflammatory properties of this compound in cellular models of neurodegeneration.
A. Assessment of Anti-inflammatory Activity in Microglia
Cell Line: BV-2 (murine microglial cell line) or HMC3 (human microglial cell line).[12]
Materials:
-
BV-2 or HMC3 cells
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
GRIESS reagent for nitric oxide (NO) assay
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
RNA extraction kit and reagents for qPCR
Protocol:
-
Seed BV-2 or HMC3 cells in 96-well plates for NO and cytokine assays, and in 6-well plates for qPCR.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce neuroinflammation by adding LPS (100 ng/mL).[13]
-
Incubate for 24 hours.
-
Nitric Oxide Assay: Collect the supernatant and measure NO production using the GRIESS reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the supernatant to quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.[14]
-
Gene Expression Analysis: Isolate total RNA from the cells in the 6-well plates. Perform reverse transcription and qPCR to analyze the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il1b, Il6).
| Assay | Endpoint | Expected Outcome with Active Compound |
| GRIESS Assay | Nitric Oxide (NO) levels | Reduction in LPS-induced NO production |
| ELISA | Pro-inflammatory cytokine levels | Dose-dependent decrease in TNF-α, IL-1β, and IL-6 |
| qPCR | mRNA expression of inflammatory genes | Downregulation of Nos2, Tnf, Il1b, Il6 |
B. Neuroprotection Assay in a Neuron-Glia Co-culture Model
Model: Primary cortical neuron and microglia co-culture.[13][15]
Materials:
-
Primary cortical neurons and microglia from embryonic or neonatal rodents
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
LPS and Interferon-gamma (IFN-γ) to induce neurotoxicity[13]
-
Test compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Antibodies for immunocytochemistry (e.g., anti-MAP2 for neurons, anti-Iba1 for microglia)
Protocol:
-
Establish primary cortical neuron cultures.
-
After 5-7 days in vitro, add primary microglia to create a co-culture system.
-
Pre-treat the co-cultures with the test compound for 1 hour.
-
Induce neuroinflammation and subsequent neurotoxicity by adding LPS (100 ng/mL) and IFN-γ (10 ng/mL).
-
Incubate for 48 hours.
-
Assessment of Neuronal Viability: a. LDH Assay: Measure LDH release into the culture medium as an indicator of cell death. b. Immunocytochemistry: Fix the cells and stain for MAP2 (a neuronal marker) and Iba1 (a microglial marker). Quantify neuronal survival by counting MAP2-positive cells or measuring the area of MAP2 immunofluorescence.
Caption: Workflow for the in vitro evaluation of the test compound.
Part 3: In Vivo Evaluation in an Animal Model of Neurodegenerative Disease
Objective: To assess the therapeutic efficacy of this compound in a mouse model of Alzheimer's disease.
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaque pathology and cognitive deficits.[5][16]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Test compound
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for immunohistochemistry and Western blotting
Protocol:
-
Dosing and Administration: a. Use aged APP/PS1 mice (e.g., 9-12 months old) with established pathology. b. Administer the test compound (e.g., 1-10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks.[17]
-
Behavioral Testing: a. In the final week of treatment, conduct behavioral tests to assess cognitive function. b. Morris Water Maze: Evaluate spatial learning and memory. c. Y-Maze: Assess short-term working memory.
-
Post-mortem Tissue Analysis: a. At the end of the treatment period, euthanize the mice and collect brain tissue. b. Immunohistochemistry: Analyze brain sections for amyloid-β plaque load (using antibodies like 6E10), microgliosis (Iba1), and astrocytosis (GFAP). c. Western Blotting: Homogenize brain tissue to quantify levels of synaptic proteins (e.g., synaptophysin, PSD-95), inflammatory markers, and key signaling molecules (e.g., pCREB, BDNF).
| Evaluation | Metric | Expected Outcome with Active Compound |
| Behavioral | Morris Water Maze Escape Latency | Reduced latency to find the platform |
| Y-Maze Spontaneous Alternation | Increased percentage of spontaneous alternations | |
| Histological | Amyloid-β Plaque Load | Reduction in plaque burden |
| Microgliosis (Iba1 staining) | Attenuation of microglial activation | |
| Biochemical | Synaptic Protein Levels | Increased levels of synaptophysin and PSD-95 |
| pCREB/CREB Ratio | Increased ratio, indicating pathway activation |
Conclusion
This compound represents a promising, albeit uncharacterized, small molecule for neurodegenerative disease research. Its structural similarity to potent PDE4 inhibitors provides a strong rationale for its investigation as a neuroprotective and anti-inflammatory agent. The protocols detailed in this document offer a comprehensive framework for the synthesis and rigorous preclinical evaluation of this compound. Successful outcomes in these studies could pave the way for the development of a novel therapeutic candidate for Alzheimer's disease, Parkinson's disease, and other related neurological disorders.
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A. A. Khan, S. S. Al-aqeel, M. A. N. El-tawail, S. Perveen, F. A. Al-sheddi, and A. H. Arbab. (2023). Phosphodiesterase-4 Inhibition in Parkinson's Disease: Molecular Insights and Therapeutic Potential. Central Nervous System Agents in Medicinal Chemistry. [Link]
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Victor Pike. (n.d.). PDE4D Inhibitors: Opening a New Era of PET Diagnostics for Alzheimer's Disease. ResearchGate. [Link]
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Wang, G., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile Derivatives as Novel Anti-Inflammatory Agents
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile and its derivatives. These compounds are structurally analogous to established Phosphodiesterase 4 (PDE4) inhibitors, a class of molecules known for their potent anti-inflammatory effects. The protocols herein are designed for researchers in drug discovery and development, offering a logical, stepwise approach to assess cytotoxicity, target engagement, mechanism of action, and cellular efficacy. The guide moves from broad assessments of cell health to specific enzymatic and cell-based functional assays, ensuring a thorough preclinical evaluation.
Scientific Rationale: Targeting PDE4 for Inflammation Control
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a critical pharmacophore found in potent PDE4 inhibitors like Rolipram.[1][2] The enzyme PDE4 is a key regulator of intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[3] In immune cells, such as macrophages and monocytes, elevated cAMP levels exert a powerful anti-inflammatory effect by activating Protein Kinase A (PKA).[4][5] PKA activation ultimately leads to the downregulation of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α), a central mediator in inflammatory diseases like COPD, psoriasis, and rheumatoid arthritis.[2][5]
Therefore, inhibiting PDE4 increases intracellular cAMP, suppresses TNF-α synthesis, and dampens the inflammatory cascade.[6] The protocols outlined below are designed to systematically test the hypothesis that novel this compound derivatives act as PDE4 inhibitors.
Experimental Workflow: A Phased Approach
A logical progression of assays is crucial for an efficient and informative screening cascade. We recommend a four-stage workflow, moving from general effects to specific, mechanism-based actions.
Protocol 1: General Cytotoxicity Assessment
Objective: To determine the concentration range at which the test compounds are non-toxic to cells, establishing a therapeutic window for subsequent functional assays. The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, is described here.[7][8]
Rationale: It is essential to distinguish between a compound's specific anti-inflammatory effect and a general cytotoxic effect that would also lead to reduced cytokine output. This assay identifies the maximum non-toxic concentration for use in efficacy studies.
Step-by-Step LDH Assay Protocol
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of each test derivative in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Carefully remove the culture medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Controls: Prepare the following controls in triplicate on the same plate:[9]
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Spontaneous LDH Release: Untreated cells in medium only.
-
Maximum LDH Release: Untreated cells where 10 µL of Lysis Buffer (e.g., 10X Triton™ X-100) is added 30-45 minutes before the end of the incubation period.[7]
-
Medium Background: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. This duration should match the planned incubation for the functional TNF-α assay.
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 3-5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[10]
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
Add 50 µL of Stop Solution to each well.[10]
-
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[7]
-
Calculation:
-
Corrected Absorbance = A₄₉₀ - A₆₈₀.
-
% Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)].
-
Protocol 2: Biochemical PDE4 Enzyme Inhibition
Objective: To directly measure the inhibitory activity of the test compounds on purified recombinant PDE4 enzyme. A fluorescence polarization (FP) assay is a common, high-throughput method for this purpose.[11]
Rationale: This biochemical assay confirms direct interaction with the target enzyme, independent of cellular factors. It allows for the determination of a key pharmacological parameter, the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step PDE4 Inhibition FP Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 6 mM MgCl₂, pH 7.5).[12]
-
Enzyme: Dilute purified, recombinant human PDE4B or PDE4D enzyme in assay buffer to the desired working concentration.
-
Substrate: Use a fluorescein-labeled cAMP substrate (FAM-cAMP) at a concentration near its Km value (e.g., 100-200 nM).[13]
-
Test Compounds: Prepare serial dilutions of the test compounds and a positive control (e.g., Rolipram) in assay buffer with a final DMSO concentration of 1%.[13]
-
-
Assay Plate Setup (384-well format):
-
Positive Control (No Inhibition): Add 5 µL of PDE4 enzyme + 5 µL of assay buffer with 1% DMSO.
-
Negative Control (100% Inhibition): Add 5 µL of assay buffer + 5 µL of a high-concentration positive control inhibitor.
-
Test Wells: Add 5 µL of PDE4 enzyme + 5 µL of diluted test compound.
-
-
Enzyme-Inhibitor Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate for 60 minutes at room temperature.
-
Stop Reaction & Add Binding Agent: Add 10 µL of a suitable binding agent solution that specifically binds to the hydrolyzed 5'-AMP-FAM, causing a change in fluorescence polarization.[11]
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow for binding equilibration.[13]
-
Data Acquisition: Read the fluorescence polarization (in mP units) using a microplate reader equipped with appropriate filters (e.g., Excitation: 485 nm, Emission: 535 nm).[14]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Intracellular cAMP Accumulation
Objective: To confirm that the test compounds increase intracellular cAMP levels in a cellular context, validating the mechanism of action downstream of PDE4 inhibition.
Rationale: While a biochemical assay confirms target binding, a cell-based assay demonstrates that the compound is cell-permeable and engages the target in its native environment to produce the expected biological outcome (cAMP increase). The Promega GloSensor™ cAMP Assay is a sensitive, live-cell, bioluminescent method suitable for this purpose.[12][15]
Step-by-Step GloSensor™ cAMP Assay Protocol
-
Cell Preparation: Use HEK293 cells stably or transiently transfected with the pGloSensor™-22F cAMP Plasmid. Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight.[16]
-
Reagent Equilibration:
-
Remove the culture medium.
-
Add 100 µL of equilibration medium (e.g., CO₂-independent medium containing 10% FBS and 2% v/v GloSensor™ cAMP Reagent).
-
Incubate for 2 hours at room temperature, protected from light.[17]
-
-
Compound Treatment:
-
Prepare 5X working solutions of the test compounds and a positive control (Rolipram) in the equilibration medium.
-
Add 25 µL of the 5X compound solutions to the wells.
-
-
Adenylate Cyclase Stimulation: To amplify the cAMP signal, immediately add an adenylate cyclase activator like Forskolin or a Gs-coupled receptor agonist (e.g., Isoproterenol) at an EC₂₀-EC₅₀ concentration.[18]
-
Data Acquisition:
-
Incubate for 15-30 minutes at room temperature.[17]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of compound-treated wells to the vehicle-treated control.
-
Calculate the fold-increase in cAMP accumulation for each compound concentration.
-
Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximum cAMP accumulation response.
-
Protocol 4: Functional Anti-Inflammatory Assay
Objective: To evaluate the functional consequence of PDE4 inhibition, specifically the suppression of TNF-α production in an inflammatory cell model.
Rationale: This assay provides the ultimate proof-of-concept for an anti-inflammatory agent by measuring its ability to inhibit a key disease-relevant cytokine. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of TNF-α release from macrophages like RAW 264.7 cells.[19][20]
Step-by-Step LPS-Stimulated TNF-α Release Assay Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1-2 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight.[21]
-
Compound Pre-treatment:
-
Prepare 2X concentrations of your test compounds (at non-toxic concentrations determined in Protocol 1) and Rolipram in complete DMEM.
-
Remove the old medium and add 50 µL of the 2X compound solutions to the appropriate wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[20]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α analysis.
-
TNF-α Quantification (ELISA):
-
Use a commercial murine TNF-α ELISA kit and follow the manufacturer's protocol.
-
Briefly, coat an ELISA plate with a capture antibody, add standards and collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards.
-
Calculate the concentration of TNF-α (pg/mL) in each sample from the standard curve.
-
Determine the % inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for TNF-α inhibition.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The goal is to identify compounds with a favorable therapeutic index: potent on-target activity with low cytotoxicity.
Table 1: Example In Vitro Profile of Phenylacetonitrile Derivatives
| Compound ID | Cytotoxicity CC₅₀ (µM) [LDH Assay] | PDE4B IC₅₀ (nM) [FP Assay] | cAMP EC₅₀ (nM) [GloSensor Assay] | TNF-α IC₅₀ (nM) [ELISA] |
| Derivative A | > 100 | 15 | 25 | 30 |
| Derivative B | 45 | 250 | 400 | 550 |
| Derivative C | > 100 | > 10,000 | > 10,000 | > 10,000 |
| Rolipram (Ref.) | > 100 | 130[23] | 120[23] | 490[24] |
Interpretation: In this example, Derivative A shows the most promising profile. It has low cytotoxicity (CC₅₀ > 100 µM) and demonstrates high potency across the entire screening cascade, with superior activity compared to the reference compound Rolipram in inhibiting the PDE4B enzyme and subsequent TNF-α release. Derivative B is less potent and shows some cytotoxicity. Derivative C is inactive.
Conclusion
This application guide provides a robust, multi-stage protocol for the comprehensive in vitro evaluation of this compound derivatives. By systematically assessing cytotoxicity, direct enzyme inhibition, mechanism of action, and functional anti-inflammatory effects, researchers can efficiently identify and prioritize lead candidates for further preclinical development. This structured approach ensures that decisions are based on a sound scientific foundation, linking direct target engagement with desired cellular efficacy.
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- 24. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Abstract
This document provides a comprehensive guide to the handling, storage, and long-term stability assessment of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS No. 141333-36-0), a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this guide synthesizes information from structurally related molecules, general principles of chemical stability for arylacetonitriles and ethers, and established international guidelines for stability testing. The protocols herein are designed to ensure the integrity and purity of the compound throughout its lifecycle in a research and development setting.
Introduction: Understanding the Molecule
This compound is a substituted arylacetonitrile. Its molecular structure, featuring a cyclopentyloxy and a methoxy group on the benzene ring, and a nitrile functional group, dictates its chemical reactivity and stability profile. The ether linkages can be susceptible to oxidative degradation, while the nitrile group can be prone to hydrolysis under certain pH conditions. The aromatic ring itself can be subject to electrophilic substitution, although the electron-donating groups make it more susceptible to oxidation than substitution.
Given its role as a pharmaceutical intermediate, maintaining its purity is paramount, as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines the best practices to mitigate degradation and ensure the compound's stability over time.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 141333-36-0 | [4] |
| Molecular Formula | C14H17NO2 | [4] |
| Molecular Weight | 231.29 g/mol | [4][5] |
| Appearance | (Not specified, likely a solid) | Inferred |
| Purity | Typically >95% | [6] |
Core Principles of Handling and Storage
The primary goal of the recommended handling and storage conditions is to protect this compound from environmental factors that can induce degradation. These factors include temperature, light, moisture, and atmospheric oxygen.
Temperature: The Critical Factor
Several suppliers of this compound and related compounds indicate the need for controlled temperature storage. One supplier explicitly mentions the need for "Cold-chain transportation" for the target compound.[4] Furthermore, a structurally similar compound, 3-Cyclopentyloxy-4-Methoxybenzyl Alcohol, is recommended to be stored at 0-8°C.[7]
Recommendation: To ensure long-term stability, this compound should be stored in a refrigerator at 2-8°C . Short-term storage at ambient temperature is likely acceptable, but prolonged exposure should be avoided. For long-term archival, storage at -20°C is recommended.
Causality: Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways such as oxidation and hydrolysis.[8]
Light Sensitivity
Aromatic compounds, especially those with electron-donating groups, can be susceptible to photolytic degradation. While no specific data exists for this compound, it is a prudent and standard practice in the pharmaceutical industry to protect intermediates from light.
Recommendation: Store the compound in an amber glass vial or a light-blocking container. If the primary container is clear, it should be placed inside a secondary light-opaque container or stored in a dark environment such as a refrigerator or freezer.
Causality: UV and visible light can provide the activation energy for photo-oxidation or other photochemical degradation reactions.
Moisture and Humidity
The nitrile functional group in this compound can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, particularly in the presence of strong acids or bases. While neutral water will hydrolyze nitriles very slowly at ambient temperature, the risk increases over long-term storage, especially if the compound is exposed to humid air.
Recommendation: Store the compound in a tightly sealed container to prevent the ingress of moisture. The use of a desiccator for storage is also a viable option, particularly if the container is frequently opened and closed.
Causality: Minimizing contact with water vapor reduces the potential for hydrolysis of the nitrile group and degradation of other functional groups.[8]
Inert Atmosphere
The ether linkages (cyclopentyloxy and methoxy groups) on the benzene ring can be susceptible to oxidation, potentially forming peroxides over time, especially if exposed to air and light.
Recommendation: For long-term storage, it is advisable to blanket the compound with an inert gas such as argon or nitrogen before sealing the container. This is particularly important for material that will be stored for several months or years.
Causality: Replacing the oxygen-containing atmosphere with an inert gas minimizes the risk of oxidative degradation.[8]
Long-Term Stability Study Protocol
To empirically determine the shelf-life and optimal storage conditions for this compound, a formal stability study is recommended. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]
Study Design
A long-term stability study should be conducted to evaluate the physical and chemical stability of the compound under various storage conditions.
Table 2: Recommended Stability Study Conditions
| Study Type | Storage Condition | Testing Time Points |
| Long-Term | 2-8°C / Ambient Humidity | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months |
| Stress (Forced Degradation) | Acidic, Basic, Oxidative, Photolytic, Thermal | As per protocol |
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for conducting a comprehensive stability study.
Caption: Workflow for the long-term stability assessment of this compound.
Analytical Methods for Stability Assessment
The purity and degradation of the compound should be monitored using validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound and quantifying any degradation products.[1][11] A stability-indicating method should be developed that can separate the parent compound from all potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification of unknown degradation products observed during the stability study.[11]
-
Karl Fischer Titration: To determine the water content of the material, which can be critical for assessing the risk of hydrolysis.[1]
-
Visual Appearance: Any changes in color or physical state should be recorded at each time point.
Forced Degradation Protocol
Forced degradation studies are essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.
Protocol:
-
Acid Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.
-
Photolytic Degradation: Expose a thin layer of the solid compound or a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for up to one week.
After exposure to each stress condition, the samples should be analyzed by HPLC and LC-MS to identify and quantify the degradation products.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. Understanding these pathways is crucial for interpreting stability data and for developing appropriate control strategies.
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Application Notes and Protocols for the Use of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile in Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the 3-(Cyclopentyloxy)-4-methoxyphenyl Scaffold in PDE4 Inhibition
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a cornerstone pharmacophore in the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme that governs intracellular levels of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation and immune responses.[1][2] Inhibition of PDE4 leads to an elevation of cAMP, which in turn suppresses inflammatory cell activity. This mechanism of action has established PDE4 as a validated therapeutic target for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[1]
The prototypical PDE4 inhibitor, Rolipram, features the 3-(cyclopentyloxy)-4-methoxyphenyl group, and extensive structure-activity relationship (SAR) studies have consistently demonstrated that this particular substitution pattern is crucial for high-affinity binding to the catalytic site of the enzyme.[3] The cyclopentyloxy group, in particular, is thought to confer significant lipophilicity and favorable interactions within a hydrophobic pocket of the PDE4 active site. This application note will provide a comprehensive guide for researchers on how to leverage the 3-(cyclopentyloxy)-4-methoxyphenylacetonitrile scaffold in SAR studies to discover novel and improved PDE4 inhibitors. We will detail the synthesis of the core scaffold and its analogs, robust protocols for biological evaluation, and the application of computational modeling to rationalize SAR data.
Experimental Design for SAR Studies
A systematic SAR study around the this compound core will involve the synthesis and evaluation of a library of analogs. The primary objective is to probe the chemical space around this scaffold to identify modifications that enhance potency, selectivity, and drug-like properties.
Rationale for Analog Design:
The SAR exploration will focus on three key regions of the molecule:
-
The Acetonitrile Group: This functional group can be replaced with other small, polar moieties to probe for additional hydrogen bonding interactions or to modulate the electronic properties of the molecule.
-
The Cyclopentyloxy Group: Modifications to the cycloalkyl ring size and substitution can provide insights into the optimal hydrophobic interactions within the PDE4 binding pocket.
-
The Phenyl Ring: Introduction of various substituents on the phenyl ring can explore additional binding interactions and influence the overall physicochemical properties of the compounds.
The following diagram illustrates the proposed workflow for a comprehensive SAR study:
Caption: Workflow for SAR studies of this compound analogs.
Protocols
Part 1: Synthesis of this compound and Analogs
The synthesis of the core scaffold can be achieved through a multi-step sequence starting from commercially available isovanillin.
Protocol 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
-
Alkylation of Isovanillin: To a solution of isovanillin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Protocol 2: Synthesis of (3-(Cyclopentyloxy)-4-methoxyphenyl)methanol
-
To a solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1 equivalent) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-(cyclopentyloxy)-4-methoxyphenyl)methanol, which can often be used in the next step without further purification.[4]
Protocol 3: Synthesis of 4-(Chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene
-
Dissolve (3-(cyclopentyloxy)-4-methoxyphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl chloride.
Protocol 4: Synthesis of this compound
-
Dissolve the crude 4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene (1 equivalent) in a mixture of acetone and water.
-
Add sodium cyanide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
After cooling, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Synthesis of Analogs:
The synthesis of analogs will follow similar principles, with variations in the starting materials and reagents. For example, to synthesize analogs with different cycloalkoxy groups, cyclopentyl bromide in Protocol 1 can be replaced with other cycloalkyl bromides. For phenyl ring substitutions, appropriately substituted isovanillin derivatives can be used as starting materials. Modifications of the acetonitrile group can be achieved by reacting the benzyl chloride intermediate with different nucleophiles.
Part 2: Biological Evaluation
Protocol 5: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by the PDE4 enzyme.[5]
Materials:
-
Recombinant human PDE4B1 enzyme (BPS Bioscience or similar)
-
FAM-cAMP substrate (fluorescein-labeled cAMP)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanobeads)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Reaction Setup:
-
Add 5 µL of diluted test compound or reference inhibitor to the wells of the microplate.
-
Add 40 µL of diluted PDE4B1 enzyme to each well, except for the "blank" wells.
-
To the "blank" wells, add 45 µL of PDE Assay Buffer.
-
-
Initiate Reaction: Add 5 µL of 2 µM FAM-cAMP substrate to all wells to start the enzymatic reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection:
-
Add 100 µL of diluted Binding Agent to each well.
-
Incubate for an additional 30 minutes at room temperature with gentle agitation.
-
-
Measurement: Read the fluorescence polarization (FP) on a plate reader with excitation at ~470 nm and emission at ~528 nm.[6][7]
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition).
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Principle of the Fluorescence Polarization PDE4 inhibition assay.
Protocol 6: Cell-Based cAMP Accumulation Assay
This assay quantifies the ability of a compound to increase intracellular cAMP levels in a cellular context.[8][9]
Materials:
-
HEK293 cells stably expressing a Gs-coupled receptor (e.g., TSHR) and a cyclic nucleotide-gated (CNG) ion channel.[8]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane potential-sensitive dye
-
Test compounds and a reference inhibitor
-
1536-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the HEK293 cells into the 1536-well plates at a density of approximately 1000 cells per well and incubate for 24 hours.[8]
-
Dye Loading: Add the membrane potential-sensitive dye to each well and incubate for 60 minutes at room temperature.[8]
-
Compound Addition: Add nanoliter volumes of the serially diluted test compounds or reference inhibitor to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates cell membrane depolarization resulting from the influx of cations through the CNG channels, which are opened by the accumulated cAMP.
-
Data Analysis:
-
Normalize the data to the controls (DMSO for basal response and a known PDE4 inhibitor for maximal response).
-
Calculate the EC50 values by fitting the concentration-response curves.
-
Part 3: Computational Modeling
Protocol 7: Molecular Docking
Molecular docking can be used to predict the binding mode of the synthesized analogs within the PDE4 active site and to rationalize the observed SAR.[10][11][12]
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for the crystal structure of PDE4
Procedure:
-
Protein Preparation: Obtain a high-resolution crystal structure of PDE4 (e.g., PDE4B or PDE4D) from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the synthesized analogs and minimize their energy.
-
Docking Simulation: Define the binding site based on the co-crystallized ligand or known active site residues. Perform docking simulations to predict the binding pose and score for each analog.
-
Analysis: Analyze the predicted binding modes, focusing on key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Correlate the docking scores and predicted interactions with the experimental IC50 values.
Protocol 8: Quantitative Structure-Activity Relationship (QSAR)
QSAR models can be developed to establish a mathematical relationship between the chemical structures of the analogs and their biological activity.[10][13][14]
Software:
-
Software for calculating molecular descriptors (e.g., DRAGON, MOE)
-
Statistical software for model building (e.g., R, SYBYL)
Procedure:
-
Data Set Preparation: Compile a dataset of the synthesized analogs with their corresponding IC50 values.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) for each analog.
-
Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.
-
Interpretation: Analyze the contribution of different descriptors to the model to understand the key structural features driving PDE4 inhibition.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in a clear and concise table to facilitate SAR analysis.
Table 1: SAR Data for this compound Analogs
| Compound ID | R1 (Acetonitrile Moiety) | R2 (Cycloalkoxy Group) | R3 (Phenyl Substitution) | PDE4B IC50 (nM) | Cellular EC50 (nM) |
| 1 (Core) | -CN | Cyclopentyloxy | H | [IC50 value] | [EC50 value] |
| 2a | -CONH2 | Cyclopentyloxy | H | [IC50 value] | [EC50 value] |
| 2b | -COOH | Cyclopentyloxy | H | [IC50 value] | [EC50 value] |
| 3a | -CN | Cyclobutoxy | H | [IC50 value] | [EC50 value] |
| 3b | -CN | Cyclohexyloxy | H | [IC50 value] | [EC50 value] |
| 4a | -CN | Cyclopentyloxy | 5-F | [IC50 value] | [EC50 value] |
| 4b | -CN | Cyclopentyloxy | 6-Cl | [IC50 value] | [EC50 value] |
By systematically analyzing the data in this table, researchers can deduce key SAR trends. For example, a significant drop in potency upon changing the acetonitrile group would suggest its critical role in binding. Similarly, comparing the activities of compounds with different cycloalkoxy groups will reveal the optimal size and shape for the hydrophobic pocket. The integration of computational modeling results will provide a structural basis for these observations, guiding the design of the next generation of more potent and selective PDE4 inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel PDE4 inhibitors. By employing a systematic approach to analog synthesis, coupled with robust in vitro and cell-based assays, and supported by computational modeling, researchers can effectively explore the SAR of this important chemical series. The detailed protocols and methodologies provided in this application note are intended to serve as a comprehensive guide for drug development professionals in their quest for new and improved therapies for inflammatory diseases.
References
-
Bacher, E., et al. (1998). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. PubMed. Available at: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). NIH. Available at: [Link]
-
Brullo, C., et al. (2016). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. ResearchGate. Available at: [Link]
-
PDE4B (Dog) Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
PDE4C1 Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Yahya-Meymandi, A., et al. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2008). Journal of Biomolecular Screening. Available at: [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2015). Journal of Visualized Experiments. Available at: [Link]
-
PDELight™ HTS cAMP phosphodiesterase Kit. (n.d.). Lonza. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Available at: [Link]
-
Lee, K., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. PubMed. Available at: [Link]
-
Lee, K., et al. (2001). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. PubMed. Available at: [Link]
-
Sgarlata, V., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
-
Lee, K., et al. (2002). Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives. PubMed. Available at: [Link]
-
Rudrapal, M., & Chetia, D. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. (2023). MDPI. Available at: [Link]
-
Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Application of Docking Methodologies in QSAR-Based Studies. (2017). ResearchGate. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Available at: [Link]
-
Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. (2012). ResearchGate. Available at: [Link]
- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976). Google Patents.
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]
-
(3-cyclopentyloxy-4-methoxyphenyl)methanol. (n.d.). GlobalChemMall. Available at: [Link]
-
Discovery of Structure-Activity and Structure-Kinetic Relationships by in silico Methods for PDE Inhibitors Optimization. (2022). Vrije Universiteit Amsterdam. Available at: [Link]
-
QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. (2021). ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. (2020). Molecules. Available at: [Link]
-
Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of phenylacetonitrile derivatives and their prevention
<_>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of phenylacetonitrile derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of molecules. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and practical, field-proven insights to help you navigate the common challenges and side reactions inherent in these syntheses.
I. Overview of Common Synthetic Challenges
The synthesis of phenylacetonitrile and its derivatives is a cornerstone of modern organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. While several synthetic routes exist, each comes with its own set of potential side reactions that can impact yield, purity, and scalability. The most common challenges revolve around the nucleophilic substitution reaction between a benzyl halide and a cyanide salt (a variation of the Kolbe nitrile synthesis), and the subsequent α-alkylation of the resulting phenylacetonitrile.[1][2]
This guide will focus on troubleshooting the following key areas:
-
Formation of Impurities: Understanding and preventing the formation of common byproducts such as isonitriles, elimination products, and hydrolysis derivatives.
-
Low Reaction Yield: Diagnosing and resolving issues that lead to incomplete conversion of starting materials or loss of product during workup.
-
Dimerization and Polymerization: Strategies to minimize the self-condensation of phenylacetonitrile derivatives, a common issue under basic conditions.
-
Selective Mono- vs. Di-alkylation: Controlling the degree of alkylation at the α-carbon to achieve the desired product.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific problems you may be encountering in the lab.
FAQ 1: Low Yield in the Cyanation of Benzyl Halides
Question: I am experiencing a low yield of my desired phenylacetonitrile derivative when reacting a substituted benzyl halide with sodium or potassium cyanide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the cyanation of benzyl halides are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| 1. Impure Benzyl Halide Starting Material | Purify the benzyl halide (e.g., by distillation) before use. Impurities can interfere with the reaction.[3] |
| 2. Incomplete Reaction Due to Poor Cyanide Salt Solubility | Employ a phase-transfer catalyst (PTC) like a quaternary ammonium salt to increase the concentration of the cyanide ion in the organic phase.[1][3] Alternatively, consider using a polar aprotic solvent such as DMSO or DMF to better dissolve the cyanide salt.[3] |
| 3. Competing Side Reactions | Follow the recommendations in the subsequent FAQs to minimize the formation of isonitriles and elimination byproducts. |
| 4. Hydrolysis of the Benzyl Halide | Ensure anhydrous (dry) reaction conditions. The use of anhydrous acetone as a solvent can prevent the hydrolysis of reactive benzyl halides to the corresponding benzyl alcohol.[4] |
FAQ 2: Formation of Foul-Smelling Impurities (Isocyanides)
Question: My reaction mixture and crude product have a very unpleasant odor, and I suspect the formation of a benzyl isocyanide byproduct. Why is this happening and how can I prevent it and remove it?
Answer:
The formation of isocyanides (isonitriles) is a classic side reaction in cyanation reactions. The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.
Mechanism of Isocyanide Formation:
The cyanide anion exists as a resonance hybrid. While attack from the carbon atom is generally favored, leading to the desired nitrile, attack from the nitrogen atom results in the formation of the isocyanide isomer. The choice of solvent and counter-ion can influence the ratio of nitrile to isocyanide.
Prevention and Removal Strategies:
-
Solvent Choice: Using polar aprotic solvents like DMSO or DMF generally favors the formation of the desired nitrile. Protic solvents can solvate the cyanide ion and may increase the proportion of isocyanide formation.
-
Cyanide Salt: Sodium cyanide (NaCN) or potassium cyanide (KCN) are generally preferred for minimizing isocyanide formation.
-
Removal of Isocyanide: If isocyanide has formed, it can often be removed from the crude product by washing with warm (around 60°C) 50% sulfuric acid. This hydrolyzes the isocyanide. Following the acid wash, the organic layer should be neutralized with a base wash (e.g., saturated sodium bicarbonate solution).[3]
FAQ 3: My Product is Contaminated with an Alkene - Elimination Byproducts
Question: I am seeing byproducts that appear to be the result of elimination (e.g., styrene derivatives) in my reaction to form a phenylacetonitrile. How can I minimize this?
Answer:
Elimination is a competing reaction pathway to the desired nucleophilic substitution, particularly with sterically hindered benzyl halides or under strongly basic conditions.[3]
Strategies to Minimize Elimination:
-
Substrate Choice: Primary benzyl halides are less prone to elimination than secondary or tertiary ones. Whenever the synthesis allows, opt for a primary halide.[3]
-
Control of Basicity: While the cyanide ion is a weak base, using a large excess or the presence of stronger basic impurities can promote elimination.[3] Careful control of the stoichiometry is important.
-
Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.[3]
FAQ 4: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
Question: During my reaction or workup, I am isolating the corresponding phenylacetamide or phenylacetic acid instead of the desired phenylacetonitrile. What conditions lead to this hydrolysis and how can I avoid it?
Answer:
Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[5][6][7][8][9][10]
Mechanism of Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[7][8][10] This leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[7][8][10]
-
Base-Catalyzed Hydrolysis: This proceeds via the nucleophilic attack of a hydroxide ion on the nitrile carbon.[6][7][8] The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt under basic conditions.[6][7][8]
Prevention of Unwanted Hydrolysis:
-
Control of pH: Avoid strongly acidic or basic conditions during the reaction and workup if the nitrile product is desired.
-
Temperature Management: Hydrolysis is often accelerated by heat.[5][10] If possible, conduct the reaction and workup at lower temperatures.
-
Milder Conditions for Amide Synthesis: If the amide is the desired product, the hydrolysis of the nitrile can be stopped at the amide stage by using milder conditions, for example, by careful heating with a base and monitoring the reaction progress closely.[9][10][11]
FAQ 5: Dimerization and Polymerization Side Reactions (Thorpe-Ziegler Reaction)
Question: I am observing the formation of higher molecular weight byproducts, and I suspect dimerization or polymerization of my phenylacetonitrile derivative, especially during α-alkylation reactions. How can I prevent this?
Answer:
Under strongly basic conditions, phenylacetonitrile and its derivatives can undergo self-condensation in what is known as the Thorpe reaction.[12][13][14] The intramolecular version of this is the Thorpe-Ziegler reaction.[12][13][14][15][16] This occurs when the carbanion formed by deprotonation of one molecule attacks the nitrile group of another molecule.
Prevention Strategies:
-
Controlled Addition of Reagents: When performing α-alkylation, slowly add the alkylating agent to the solution of the deprotonated phenylacetonitrile. This ensures that the carbanion reacts with the alkylating agent rather than another molecule of the starting nitrile.
-
Choice of Base: While a strong base is needed for deprotonation, using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) can sometimes disfavor the intermolecular condensation reaction.
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing for the desired alkylation to proceed.
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions, thus minimizing dimerization.
FAQ 6: Controlling Mono- vs. Di-alkylation at the α-Position
Question: I am trying to perform a mono-alkylation on my phenylacetonitrile derivative, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
Controlling the extent of alkylation is a common challenge. The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.
Strategies for Selective Mono-alkylation:
-
Stoichiometry: Use of approximately one equivalent of both the base and the alkylating agent is crucial for favoring mono-alkylation.[17]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to ensure that the initially formed mono-alkylated product is not immediately deprotonated and alkylated again.
-
Specific Reagents: Some research has shown that using alkali metal hydroxides impregnated on alumina can act as efficient bases for selective α-monoalkylation.[18][19]
III. Experimental Workflows and Diagrams
Troubleshooting Workflow for Phenylacetonitrile Synthesis
The following diagram outlines a general troubleshooting workflow for the synthesis of phenylacetonitrile derivatives.
Caption: Troubleshooting workflow for phenylacetonitrile synthesis.
Reaction Pathways: Desired Product vs. Side Reactions
This diagram illustrates the competing reaction pathways in the synthesis of a phenylacetonitrile derivative from a benzyl halide.
Sources
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- 5. chemguide.co.uk [chemguide.co.uk]
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- 19. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]
Troubleshooting guide for the purification of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
An essential intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors like Rolipram, 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, requires high purity for successful downstream applications.[1][2] Achieving this purity, however, can present several challenges during the purification process.
This technical support guide, designed for researchers and drug development professionals, provides a structured, in-depth approach to troubleshooting common issues encountered during the purification of this key intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this guide offers solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) - Purification Troubleshooting
Section 1: Method Selection
Q1: How do I decide between recrystallization and column chromatography for purifying my crude this compound?
A1: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Recrystallization is the preferred method if your crude product is a solid and the impurities have different solubility profiles from your target compound. It is an efficient, scalable, and cost-effective technique for removing small amounts of impurities.[3][4]
-
Column Chromatography is more suitable if your product is an oil or a low-melting-point solid. It is also the method of choice when impurities have polarities very similar to the product or when multiple components need to be separated from the crude mixture.[5][6]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Recrystallization
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[7] This typically happens when the melting point of the impure compound is lower than the temperature of the solution.[8] Impurities often lower the melting point, exacerbating this issue.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (the one your compound is more soluble in). This keeps the compound dissolved at a lower temperature, below its melting point, allowing for proper crystal formation as it cools.[8]
-
Ensure slow cooling. Rapid cooling encourages oiling out. Let the solution cool to room temperature undisturbed before moving it to an ice bath. Very slow cooling can be achieved by leaving the flask on a hot plate that is turned off.[7][9]
-
Consider a different solvent system. Choose a solvent with a lower boiling point.
Caption: Workflow for troubleshooting a compound that has "oiled out".
Q3: I'm not getting any crystals, even after the solution has cooled in an ice bath. What should I do?
A3: This is a common problem that usually arises from two main causes: using too much solvent or the solution being supersaturated.[7]
Solutions to Induce Crystallization:
-
Reduce Solvent Volume: This is the most frequent cause.[7] Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity at the surface, remove it from the heat and allow it to cool again.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth to begin.[3]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[7]
Q4: My final product is still colored, even though the pure compound should be colorless. How do I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.
Procedure:
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much charcoal can adsorb your desired product, leading to a lower yield.[8]
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot filtration step to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the now colorless filtrate to cool and crystallize as usual.[3]
Section 3: Troubleshooting Column Chromatography
Q5: My TLC shows two spots that are very close together. How can I improve the separation on my column?
A5: Poor separation (low resolution) means the polarity of your eluent (mobile phase) is not optimal. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4, and there is maximum separation from other spots.[6]
Strategies for Better Separation:
-
Decrease Solvent Polarity: If the Rf values are too high (>0.5), your eluent is too polar, moving everything too quickly. Reduce the proportion of the more polar solvent in your mixture. For example, if you are using 20% Ethyl Acetate in Hexane, try 10% or 15%.[5]
-
Fine-Tune the Solvent System: Sometimes, changing the solvent components entirely is necessary. For a moderately polar compound like this compound, common solvent systems include Ethyl Acetate/Hexane or Dichloromethane/Hexane. Refer to a solvent polarity index table to make informed choices.
| Solvent | Relative Polarity |
| Hexane | 0.009 |
| Toluene | 0.099 |
| Dichloromethane | 0.309 |
| Diethyl Ether | 0.386 |
| Ethyl Acetate | 0.450 |
| Acetone | 0.534 |
| Methanol | 0.762 |
| Table adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry". |
Q6: My compound is streaking on the TLC plate and I'm worried it will do the same on the column. What causes this?
A6: Streaking is often caused by overloading the sample, poor solubility in the eluent, or the compound being too polar for the chosen solvent system. For a nitrile-containing compound, the polarity of the nitrile group can lead to strong interactions with the silica gel if the eluent is not polar enough to move it effectively.
Solutions:
-
Load Less Sample: Apply a more dilute solution to your TLC plate and ensure you don't overload the top of your column.
-
Add a Polar Modifier: If your compound is acidic or basic in nature, adding a small amount (~1%) of acetic acid or triethylamine to the eluent can improve peak shape. For your target compound, this is unlikely to be necessary but is a good general practice.
-
Change the Stationary Phase: If streaking persists on silica gel (which is slightly acidic), a switch to neutral alumina might be beneficial.[10]
Q7: The yield from my column is very low. Where did my product go?
A7: Product loss during chromatography can happen for several reasons.
Common Causes for Low Yield:
-
Incomplete Elution: Your product may still be on the column. After you believe your product has eluted, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) and analyze these fractions by TLC.[11]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. This is less likely for your target molecule but can occur with more functionalized analogs.
-
Product Lost During Workup: Ensure you are not losing product during the solvent removal step (rotary evaporation), especially if the compound has some volatility. Check the rotovap trap.[11] Also, ensure complete transfer of the crude product to the column.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the crude product is a solid. A good starting solvent system to try is isopropanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, just enough to dissolve the solid completely at the boiling point.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and perform a hot filtration.[3]
-
Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a drop or two of hot isopropanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of cold isopropanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. Assess purity via melting point or NMR spectroscopy.
Protocol 2: Flash Column Chromatography Purification
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Start with a 10% Ethyl Acetate (EtOAc) in Hexane mixture. Adjust the ratio until the desired compound has an Rf of ~0.3-0.4.[5] Based on similar compounds, a system of 10-20% EtOAc/Hexane is a likely candidate.[13]
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This second method often provides better resolution.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin the separation. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).[14]
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the separation. Combine the fractions that contain the pure product.[5]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Vertex AI Search. (n.d.).
- Myerson, A. S., & Kim, K. (Eds.). (2018).
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS. Retrieved from [Link]
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography.
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]
-
Golisade, A., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]
- Mohammadi Ziarani, G., et al. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 15(3), 339-346.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]
- University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]
-
Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
-
Golisade, A., et al. (2022). Enantioselective Flow Synthesis of Rolipram... PubMed Central. Retrieved from [Link]
- University of Alberta. (n.d.). Column chromatography.
-
Guggisberg, A. G., et al. (2000). Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Molecules, 5(1), 1-10. [Link]
- Columbia University. (n.d.). Column chromatography.
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
-
Golisade, A., et al. (2022). (PDF) Enantioselective Flow Synthesis of Rolipram... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry.
- BenchChem. (2025). A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- The Organic Chemistry Tutor. (2020, December 28). Recrystallizing and using melting point to identify a compound [Video]. YouTube.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- Lee, B. H., et al. (2001). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Archives of Pharmacal Research, 24(5), 367-70.
- Mohammadi Ziarani, G., et al. (2016). (PDF) Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
Sources
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Optimizing reaction conditions for the etherification of vanillin derivatives
Welcome to the Technical Support Center for the etherification of vanillin and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, we will address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions, drawing from established chemical principles and state-of-the-art techniques.
I. Core Principles: The Williamson Ether Synthesis with Phenols
The most common method for preparing the phenol ethers of vanillin derivatives is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The core of this reaction involves the deprotonation of the phenolic hydroxyl group to form a potent nucleophile, the phenoxide ion, which then attacks an alkyl halide to form the ether.
Generalized Reaction Scheme:
-
Step 1: Deprotonation: The phenolic proton of the vanillin derivative is removed by a base to generate a phenoxide anion.
-
Step 2: Nucleophilic Attack: The newly formed phenoxide attacks the primary alkyl halide, displacing the halide and forming the desired ether.
Understanding the nuances of this SN2 reaction is critical for troubleshooting and optimization.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the etherification of vanillin derivatives.
FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors.[3] A systematic approach to troubleshooting is essential.
Decision-Making Flowchart for Low Yields
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
In-Depth Explanations:
-
Incomplete Deprotonation: The acidity of the phenolic proton on vanillin derivatives can be influenced by other substituents on the ring. A base that is too weak will result in an equilibrium with a significant amount of unreacted phenol.
-
Solution: For less acidic phenols, weaker bases like potassium carbonate (K₂CO₃) may be insufficient. Switching to a stronger base such as sodium hydroxide (NaOH) or, for particularly challenging substrates, sodium hydride (NaH), will ensure complete formation of the phenoxide nucleophile.[3]
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is especially prevalent with secondary and tertiary alkyl halides.[4] C-alkylation, where the phenoxide attacks through a carbon on the aromatic ring, can also occur.[4]
-
Suboptimal Reaction Conditions: SN2 reactions are sensitive to both temperature and reaction time.
-
Poor Solvent Choice: The choice of solvent is critical for SN2 reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[6][7] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide, creating a solvent shell that hinders its nucleophilicity and slows the reaction.[8]
-
FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I suppress their formation?
The presence of multiple functional groups in vanillin derivatives (aldehyde, phenol, ether) can lead to side reactions if not properly managed.
-
C-Alkylation vs. O-Alkylation: While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it can also react through the aromatic ring (C-alkylation).
-
Mitigation: O-alkylation is generally favored under thermodynamic control. Ensuring the phenoxide is fully formed before adding the alkylating agent can enhance selectivity.
-
-
Reactions Involving the Aldehyde Group: The aldehyde group is susceptible to reaction under certain conditions. For instance, in the presence of a strong base, an aldol condensation could occur, especially if the solvent is a ketone like acetone.[9]
-
Solution: If side reactions involving the aldehyde are suspected, consider using a protecting group. A common strategy is the formation of an acetal, which is stable to the basic conditions of the Williamson ether synthesis and can be easily removed under acidic conditions after the etherification is complete.[10]
-
FAQ 3: What is the best base for my reaction?
The optimal base depends on the specific vanillin derivative and the alkylating agent.
| Base | Strength | Common Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | Weak | Effective for simple, activated phenols. Often requires higher temperatures and longer reaction times. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Strong | A good general-purpose choice. Ensure anhydrous conditions as much as possible. |
| Sodium Hydride (NaH) / Potassium Hydride (KH) | Very Strong | Used for less reactive phenols or when a rapid and complete deprotonation is necessary.[3] Requires strictly anhydrous conditions as it reacts violently with water.[2] |
FAQ 4: How can I accelerate a sluggish reaction?
When a reaction is not proceeding to completion in a reasonable timeframe, several strategies can be employed.
-
Increase Reactivity of the Alkylating Agent: The leaving group ability follows the trend I > Br > Cl. Switching from an alkyl chloride to a bromide or iodide can significantly increase the reaction rate.[5]
-
Finkelstein Reaction: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) when using an alkyl chloride or bromide can generate the more reactive alkyl iodide in situ.[5]
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., solid-liquid), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[11] The catalyst transports the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[11][12]
III. Experimental Protocols
General Protocol for the Etherification of Vanillin
This protocol is a generalized procedure and should be adapted based on the specific substrates and desired scale.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the vanillin derivative (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to dissolve the starting material.
-
Deprotonation: Add the chosen base (e.g., K₂CO₃, 1.5-2.0 eq). If using NaH (1.2 eq), add it portion-wise at 0°C. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure ether.[13][14]
Workflow for Protecting the Aldehyde Group
Caption: Workflow for etherification with aldehyde protection.
IV. Conclusion
Optimizing the etherification of vanillin derivatives hinges on a solid understanding of the SN2 mechanism and a systematic approach to troubleshooting. By carefully selecting the base, solvent, and alkylating agent, and by controlling the reaction conditions, researchers can significantly improve yields and minimize side products. This guide provides a foundation for addressing common experimental challenges and serves as a starting point for developing robust and efficient synthetic protocols.
V. References
-
Halpern, M. TBAB-Assisted Etherification of Vanillin with Epichlorohydrin Without Base. Phase Transfer Catalysis.
-
BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
-
Experiment 3B: Esterification Reactions of Vanillin (Acidic Condition). (2020). YouTube.
-
Experiment 3A: Esterification Reactions of Vanillin (Basic Condition). (2020). YouTube.
-
Synthesis of ethyl vanillin using cont - JOCPR.
-
Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. ResearchGate.
-
Synthesis of new vanillin derivatives from natural eugenol. SciSpace.
-
Li, H. (2006). The Synthesis Of Ethyl Vanillin And Vanitrope. Globe Thesis.
-
Synthesis of ethyl vanillin using continuous flow microfluid technique - JOCPR.
-
Synthesis of ethyl vanillin using continuous flow microfluid technique. ResearchGate.
-
Vanillin purification. Google Patents.
-
Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers.
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net.
-
Improving reaction conditions for Williamson ether synthesis. BenchChem.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Method for synthesizing vanillin by using glyoxylic acid and guaiacol together. Google Patents.
-
SN1 vs SN2. Chemistry LibreTexts.
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora.
-
Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange. RSC Publishing.
-
Phenol ether. Wikipedia.
-
Solvent Effects on Sn2 Reactions. YouTube.
-
Vanillin Extraction from OTC Vanilla extract. Sciencemadness Discussion Board.
-
Etherification reaction of vanillyl alcohol. a) standard reaction conditions without γ‐Al2O3. b) Standard conditions with γ‐Al2O3. ResearchGate.
-
Experiment 65 Reactions. Chemistry LibreTexts.
-
Extraction, purification, and applications of vanillin: A review of recent advances and challenges. ResearchGate.
-
Steric effects and solvent effects on SN2 reactions. PubMed.
-
Process for the preparation of phenolic ethers. Google Patents.
-
Preparation of phenolic ethers. Google Patents.
-
Lab Report Experiment 3 - Esterification Reactions of Vanillin. Scribd.
-
Protective Groups. Organic Chemistry Portal.
-
Chemistry Lab: Vanillin Esterification. Scribd.
-
Reversible protection of the aldehyde group of the vanillin molecule by formation of an imine using aniline as a capping agent. ResearchGate.
-
Phase Transfer Catalysis (PTC)-catalyzed synthetic steps leading to vanillin-based lactosides. ResearchGate.
-
Strategies for improving the production of bio-based vanillin. PMC - NIH.
-
Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives. BenchChem.
-
Current Status, Challenges, and Prospects for the Biological Production of Vanillin. MDPI.
-
Current Status, Challenges, and Prospects for the Biological Production of Vanillin.
-
Williamson ether synthesis (done wrong). YouTube.
-
Protecting Groups in Organic Synthesis. UT Southwestern.
-
Mass Transfer in the Processes of Native Lignin Oxidation into Vanillin via Oxygen. MDPI.
-
Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization. PMC - PubMed Central.
-
Phase Transfer Catalyst. Prezi.
-
A Review on the Vanillin derivatives showing various Biological activities.
-
Vanillyl alcohol pathway and etherification pathway in HDO of vanillin. ResearchGate.
-
Vanillin. American Chemical Society.
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Technical Support Center: Purification of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Welcome to the technical support guide for the purification of crude 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and optimize these procedures for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound, a compound often synthesized via the Williamson ether synthesis.
Q1: What are the most probable impurities in my crude product after synthesis?
The impurity profile of your crude product is intrinsically linked to its synthesis route. Assuming a standard Williamson ether synthesis from 4-hydroxy-3-methoxyphenylacetonitrile and a cyclopentyl halide, you can anticipate the following contaminants:
-
Unreacted Starting Materials:
-
4-hydroxy-3-methoxyphenylacetonitrile: This phenolic starting material is a primary impurity. Its presence is problematic as its polarity is similar to the product, which can complicate purification.
-
Cyclopentyl Halide (e.g., Bromide/Iodide): Residual electrophile may persist.
-
-
Reaction Byproducts:
-
Cyclopentene: Formed via an E2 elimination side-reaction, where the base reacts with the cyclopentyl halide.[1] This is particularly common with secondary halides.[2]
-
C-Alkylated Products: While O-alkylation is favored, trace amounts of C-alkylation on the aromatic ring can occur with phenoxides under certain conditions.[1]
-
-
Reagents and Solvents:
Q2: My crude product is a dark, viscous oil, but I expected a solid. What does this indicate and what is my first step?
An oily or deeply colored crude product typically points to the presence of significant impurities, especially high-boiling residual solvents (like DMF or DMSO) or colored byproducts from the reaction. Do not proceed directly to recrystallization.
Your first and most critical step is a thorough liquid-liquid extraction work-up . This procedure is designed to remove the bulk of ionic and highly polar impurities, which often prevent crystallization.[4] The goal is to partition different components of the mixture between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[5]
Q3: How can I specifically target and remove the unreacted 4-hydroxy-3-methoxyphenylacetonitrile?
This is the most critical separation in the work-up, and it relies on fundamental acid-base chemistry. The key is that the unreacted starting material is a phenol, making it weakly acidic, whereas your desired ether product is neutral.
By washing the organic solution of your crude product with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃), you deprotonate the phenolic hydroxyl group.[6] This converts the neutral, organic-soluble phenol into its corresponding sodium salt (a phenoxide), which is ionic and therefore highly soluble in the aqueous layer.[7] The neutral ether product remains in the organic layer, achieving an effective separation. A detailed protocol for this extraction is provided below.
Q4: I've performed an aqueous work-up, but my product is still not pure. Should I use recrystallization or column chromatography?
After a proper work-up, you should be left with a mixture of your desired product and other neutral, organic-soluble impurities (e.g., cyclopentene, C-alkylated byproducts). At this stage, both recrystallization and column chromatography are powerful purification techniques. The choice depends on the nature of the impurities and the scale of your reaction.
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility between the product and impurities in a specific solvent at different temperatures.[8] | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9] |
| Best For | Removing small to moderate amounts of impurities that have different solubility profiles from the product. Ideal for final polishing of a mostly pure solid.[10] | Separating complex mixtures or impurities with polarities very similar to the product. Effective for both solid and oil purification.[11] |
| Pros | Scalable, can handle large quantities, relatively low solvent consumption, often yields highly pure crystalline material. | High resolving power, versatile, can separate multi-component mixtures in one run. |
| Cons | Requires the product to be a solid, finding a suitable solvent can be trial-and-error, product loss in the mother liquor is inevitable.[10] | More time-consuming and labor-intensive for large scales, requires large volumes of solvent, can be costly.[9] |
Recommendation: Attempt recrystallization first. It is often faster and more economical. If you cannot find a suitable solvent system or if TLC analysis shows impurities with very similar polarity to your product, then proceed with column chromatography.
Q5: My recrystallization isn't working; the product either "oils out" or doesn't crystallize at all. What should I do?
This is a common set of problems in recrystallization. The flowchart below provides a systematic approach to troubleshooting.
Caption: Troubleshooting common recrystallization failures.
Purification Workflow & Protocols
The overall strategy involves a sequential purification process, starting with a bulk clean-up and proceeding to fine purification.
Caption: Overall purification strategy for this compound.
Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)
This protocol is designed to remove acidic starting materials and inorganic salts.
Materials:
-
Crude reaction mixture
-
Organic solvent for dilution (e.g., Ethyl Acetate, Dichloromethane)
-
5% Sodium Hydroxide (NaOH) aqueous solution
-
Saturated Sodium Chloride (Brine) aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. If the mixture is thick, dilute it with an organic solvent like ethyl acetate (EtOAc) to ensure manageable viscosity.
-
Basic Wash: Add an equal volume of 5% NaOH solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.[12] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. This layer contains the deprotonated phenolic starting material.
-
Repeat: Repeat the basic wash (steps 2-3) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Add an equal volume of brine to the organic layer in the funnel. Shake and allow the layers to separate. Drain the lower aqueous layer. The brine wash helps to remove the bulk of the dissolved water from the organic phase.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Gravity filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Recrystallization
This protocol purifies the crude solid obtained after the work-up.
Materials:
-
Crude solid product
-
Recrystallization solvent (determined from solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask (for vacuum filtration)
Recommended Solvents for Testing: Based on the product's structure (ethers, nitrile, aromatic ring), suitable single or mixed solvent systems to test include:
-
Isopropanol
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent. Heat the mixture gently on a hot plate with swirling until the solid just dissolves.[13] If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess.[8]
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[14]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of product soluble in the cold solvent.[13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold recrystallization solvent to rinse away any impurities adhering to the crystal surfaces.[8]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven.
Protocol 3: Purity Assessment
After purification, the product's purity must be verified.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check.[16]
-
Procedure: Dissolve a tiny amount of your purified product in a suitable solvent. Spot it on a TLC plate alongside a spot of the crude material. Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Interpretation: A pure compound should appear as a single, well-defined spot. Compare the purified lane to the crude lane to confirm the absence of impurity spots.
-
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[17] It is the preferred method for determining purity with high accuracy in pharmaceutical and industrial settings.[18]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[19]
-
Spectroscopic Analysis (NMR, IR): Confirms the chemical structure of the purified compound and can reveal the presence of any remaining impurities.
By following this structured approach of work-up, purification, and analysis, researchers can confidently and efficiently obtain high-purity this compound for their downstream applications.
References
- Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Vanillin Impurities and Related Compound. (n.d.). Veeprho.
- Recrystallization. (n.d.). California State University, Stanislaus.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Creative Research Thoughts.
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. (2004). PubMed.
- Experimental No. (4) Recrystallization. (2021). University of Technology, Iraq.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- Experiment 9 — Recrystallization. (2009). University of Missouri–St. Louis.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Solid-liquid extraction. (n.d.). Columbia University.
- Liquid–liquid extraction. (n.d.). Wikipedia.
- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs.
- HPLC Method for purifying organic compounds. (2001). Google Patents.
- Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments.
- Extraction. (2022). Chemistry LibreTexts.
- Common side reactions in the Williamson synthesis of ethers. (n.d.). BenchChem.
- Separation of Organic Compounds Using Liquid-Liquid Extraction. (n.d.). Scribd.
- Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography. (n.d.). BenchChem.
- How do you perform purity analysis? (2006). Chromatography Forum.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Common impurities in synthetic vanillylamine and their removal. (n.d.). BenchChem.
- Column chromatography & purification of organic compounds. (2021). YouTube.
- How to run column chromatography. (n.d.). University of Rochester.
- Synthesis and characterization of aromatic polymers from vanillin derivatives. (n.d.). Iowa State University.
- Synthesis and evaluation of vanillin derivatives as antimicrobial agents. (n.d.). Journal of Applicable Chemistry.
- A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research.
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Stability issues of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges you may encounter while working with this compound in solution. Our goal is to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Solving Instability in Solution
This section addresses specific experimental observations and provides a mechanistic explanation for the degradation of this compound, along with actionable troubleshooting steps.
Q1: I'm observing a progressive loss of my parent compound and the appearance of a new, more polar peak in my HPLC analysis when using an acidic aqueous mobile phase (e.g., pH < 5). What is happening?
A1: This is a classic sign of acid-catalyzed nitrile hydrolysis.
The nitrile functional group (-C≡N) in your compound is susceptible to hydrolysis under acidic conditions, especially when heated or left in solution for extended periods.[1][2] The reaction proceeds in two main stages: the nitrile first hydrolyzes to an intermediate amide, which is then further hydrolyzed to a carboxylic acid.[3][4]
Mechanistic Insight:
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid in your solution (e.g., H₃O⁺). This crucial first step makes the nitrile carbon significantly more electrophilic and susceptible to attack.[2][4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.
-
Tautomerization: Following a series of proton transfers, an amide intermediate is formed.
-
Amide Hydrolysis: This amide intermediate can then undergo further acid-catalyzed hydrolysis to yield the final carboxylic acid product, 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, and an ammonium ion.[1][4]
The resulting carboxylic acid is significantly more polar than the parent nitrile, explaining its different retention time on a reverse-phase HPLC column.
Diagram: Acid-Catalyzed Hydrolysis Pathway
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Troubleshooting & Prevention:
-
Minimize Residence Time: Prepare fresh solutions immediately before use. Avoid letting samples sit in acidic mobile phases in an autosampler for long durations.
-
pH Adjustment: If your experimental conditions permit, use a mobile phase with a pH closer to neutral (pH 6-7).
-
Temperature Control: Keep your solutions, especially in the autosampler, cooled (e.g., 4°C) to slow the rate of hydrolysis.
-
Solvent Choice: For storage, use aprotic organic solvents like DMSO or acetonitrile instead of aqueous buffers.
Q2: My compound seems to degrade when I dissolve it in a basic solution (e.g., pH > 8). Is this expected?
A2: Yes, this is due to base-catalyzed nitrile hydrolysis.
Similar to acidic conditions, the nitrile group is also unstable in basic solutions.[1][3] The mechanism, however, is different.
Mechanistic Insight:
-
Nucleophilic Attack: The reaction is initiated by the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[3][4]
-
Intermediate Formation: This forms a negatively charged intermediate that is then protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.
-
Amide Hydrolysis: Under harsh basic conditions (e.g., high pH, heat), the amide is further hydrolyzed to a carboxylate salt.[3] To isolate the free carboxylic acid, the final solution must be acidified.[1]
Troubleshooting & Prevention:
-
Avoid High pH: Do not use strongly basic buffers for your experiments or for long-term storage.
-
Use Aprotic Solvents: For any application requiring a basic environment, consider using non-aqueous systems with organic bases if your experiment allows. For storage, always use dry, aprotic solvents.
Q3: I've noticed my stock solution in DMSO is stable, but when I dilute it into a PBS buffer (pH 7.2) for my cell-based assay, the solution becomes cloudy and I get inconsistent results. Why?
A3: This is likely a solubility issue, not a stability issue, and is a common challenge with this class of compounds.
While the compound is stable at neutral pH for short periods, it has poor aqueous solubility. This is corroborated by data on the structurally similar compound Rolipram, which is "sparingly soluble in aqueous buffers".[5] The cloudiness is the compound precipitating out of the aqueous buffer.
Troubleshooting & Prevention:
-
Reduce Final Aqueous Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay medium.
-
Optimize Co-Solvent Percentage: While preparing your working solution, minimize the final percentage of the aqueous buffer. A common technique is to first dissolve the compound in 100% DMSO and then perform a serial dilution, ensuring the final DMSO concentration in the assay is tolerated by your cells (typically ≤ 0.5%). The product data for Rolipram suggests a 1:9 solution of DMF:PBS can achieve a solubility of approximately 0.5 mg/mL.[5]
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help improve solubility, but be cautious not to degrade other components of your medium.
-
Vortex Immediately: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, which can help prevent localized precipitation.
Frequently Asked Questions (FAQs)
This section provides general guidance on the handling, storage, and properties of this compound.
Q1: What are the recommended solvents and conditions for preparing and storing stock solutions?
A1: Based on the compound's structure and data from similar molecules, aprotic organic solvents are highly recommended. Aqueous solutions should be avoided for storage.
| Solvent | Recommended Use | Stability & Handling Considerations |
| DMSO | Primary choice for stock solutions. | Excellent solvating power. Solutions are stable for up to 6 months when stored properly at -20°C. Ensure you use anhydrous DMSO, as absorbed moisture can compromise long-term stability. |
| DMF | Alternative to DMSO. | Good solvating power. Store desiccated. |
| Ethanol | For applications where DMSO/DMF are not suitable. | Good solubility, but as a protic solvent, it is theoretically less ideal for long-term stability than aprotic options. Prepare fresh. |
| Aqueous Buffers | Not Recommended for Storage. | Use only for preparing fresh working solutions for immediate use in assays. The compound has low aqueous solubility and the nitrile is susceptible to hydrolysis.[5] |
Q2: What are the optimal conditions for long-term storage of the solid compound?
A2: To ensure the long-term integrity of the solid material, it should be stored at -20°C in a tightly sealed container.[5] For additional protection, especially after the container has been opened, store it inside a desiccator to protect it from moisture.
Q3: Is this compound sensitive to light or atmospheric oxygen?
-
Light: Store both the solid material and solutions in amber or opaque vials to protect them from light.[6]
-
Oxygen: The ether linkages and benzylic position are generally stable to air. However, for maximum stability in long-term solution storage, consider using an organic solvent that has been purged with an inert gas like argon or nitrogen.[5]
Q4: What are the primary functional groups I should be concerned about regarding stability?
A4: The two main functional groups to consider are the nitrile and the ether linkages .
-
Nitrile Group: This is the most reactive part of the molecule in solution and is susceptible to both acid and base-catalyzed hydrolysis.[1][3][4]
-
Ether Linkages (Cyclopentyloxy and Methoxy): Ethers are generally very stable and unreactive functional groups.[7] They can be cleaved by very strong acids (like HBr or HI) at high temperatures, but they are resistant to hydrolysis under the typical aqueous acidic or basic conditions found in most biological experiments.[8][9][10][11] Therefore, under normal experimental conditions, degradation of the ether groups is highly unlikely.
Protocols for Experimental Validation
To ensure the trustworthiness of your results, we recommend performing a simple stability study in your specific experimental buffer.
Protocol: HPLC-Based Stability Assessment of a Working Solution
This protocol allows you to determine the stability of this compound over the timescale of your experiment.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the DMSO stock into your final experimental buffer (e.g., PBS, cell culture medium) to the highest concentration you plan to use. Ensure the final DMSO concentration is consistent with your experimental plan.
-
Time-Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the working solution onto your HPLC system to obtain a baseline chromatogram. Record the peak area of the parent compound.
-
Incubation: Store the remaining working solution under the exact conditions of your experiment (e.g., 37°C incubator, 4°C autosampler, room temperature on the bench).
-
Time-Point Analysis: At various time points relevant to your experiment's duration (e.g., 1h, 4h, 12h, 24h), inject another aliquot and record the peak area of the parent compound. Also, note the appearance and area of any new peaks.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A decrease of >5-10% typically indicates meaningful degradation.
Diagram: Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Brainly. (2023). What kind of linkage—ether or ester—is more stable at low pH and high temperatures?. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304. Retrieved from [Link]
-
PubMed. (2024). Vesicle-Encapsulated Rolipram (PDE4 Inhibitor) and Its Anticancer Activity. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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Navigating the Complexities of the 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile NMR Spectrum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the spectral analysis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile. As Senior Application Scientists, we understand that interpreting complex NMR spectra is a critical step in structural elucidation and quality control. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to the specific challenges you may encounter when analyzing this particular molecule. We will move beyond simple peak assignments to explore the nuances of spectral interpretation and troubleshooting, ensuring you can confidently and accurately characterize your compound.
Predicted NMR Data at 500 MHz (in CDCl₃)
To provide a foundational reference, we have generated a predicted NMR spectrum for this compound. This will serve as our basis for discussing potential issues and their resolutions.
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 6.95 - 7.05 | m | 2H |
| H-5' | 6.85 - 6.95 | m | 1H |
| O-CH (cyclopentyl) | 4.70 - 4.80 | m | 1H |
| O-CH₃ | 3.88 | s | 3H |
| CH₂CN | 3.70 | s | 2H |
| CH₂ (cyclopentyl, adjacent to O) | 1.85 - 2.05 | m | 4H |
| CH₂ (cyclopentyl) | 1.55 - 1.75 | m | 4H |
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| C-4' | 149.5 |
| C-3' | 148.0 |
| C-1' | 125.0 |
| C-N | 118.0 |
| C-2' | 115.0 |
| C-6' | 112.0 |
| C-5' | 111.5 |
| O-CH (cyclopentyl) | 82.0 |
| O-CH₃ | 56.0 |
| CH₂ (cyclopentyl, adjacent to O) | 33.0 |
| CH₂CN | 23.0 |
| CH₂ (cyclopentyl) | 24.0 |
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons (H-2', H-5', H-6') in the ¹H NMR spectrum appear as complex multiplets instead of simple doublets and triplets?
A1: The aromatic region of this compound presents a classic case of second-order effects. In an ideal "first-order" spectrum, the chemical shift difference (Δν) between coupled protons is significantly larger than their coupling constant (J).[1][2][3] However, in this molecule, the electronic effects of the cyclopentyloxy and methoxy groups result in the aromatic protons having very similar chemical shifts. When Δν/J is small (typically less than 10), the simple n+1 splitting rule breaks down.[1] This leads to "roofing," where the inner peaks of the multiplets are more intense and the outer peaks are diminished, and the coupling patterns become more complex and difficult to interpret directly from the 1D spectrum.[2][3]
Q2: The aliphatic protons of the cyclopentyloxy group are overlapping significantly. How can I resolve and assign these signals?
A2: Signal overlap in the aliphatic region is a common challenge for cyclic systems. The protons on the cyclopentyl ring are chemically non-equivalent and their signals often crowd a narrow chemical shift range. The most effective way to resolve these is through two-dimensional (2D) NMR spectroscopy.[4][5]
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the cyclopentyl ring.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[8][9][10] This is invaluable for spreading out the overlapping proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can further confirm assignments and the overall structure.[8][11][12][13][14][15]
Q3: My sample purity looks good by TLC and LC-MS, but the ¹H NMR spectrum is broader than expected. What could be the cause?
A3: Several factors can contribute to peak broadening even in a pure sample:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. If the instrument is not properly shimmed for your sample, all peaks will appear broad.[16]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes broader lines.[16] For small molecules, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[17]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron or manganese) can cause significant line broadening.[17] Ensure all glassware is scrupulously clean.
-
Incomplete Dissolution: If the sample is not fully dissolved, the resulting inhomogeneous solution will lead to poor shimming and broad peaks.[17]
Troubleshooting Guide
Issue 1: Unresolved Multiplets in the Aromatic Region
Symptoms: The aromatic region between 6.8 and 7.1 ppm shows a complex, overlapping pattern that cannot be easily interpreted to extract coupling constants.
Causality: As discussed in the FAQs, this is due to second-order effects arising from the small chemical shift differences between the aromatic protons.
Solutions:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 800 MHz instead of 500 MHz) will increase the chemical shift dispersion in Hertz, while the coupling constants remain the same. This increases the Δν/J ratio, often simplifying the spectrum towards a first-order appearance.[1]
-
Change of Solvent: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the proton resonances of the analyte through anisotropic effects.[4][16] Rerunning the spectrum in one of these solvents can often separate the overlapping aromatic signals.
-
2D NMR Techniques:
Experimental Protocol: Solvent Change for Signal Resolution
-
Recover your sample from the initial deuterated solvent (e.g., CDCl₃) by careful evaporation under a gentle stream of nitrogen.
-
Dissolve the residue in 0.6-0.7 mL of an aromatic deuterated solvent, such as benzene-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a new ¹H NMR spectrum and compare the aromatic region to the original spectrum.
Issue 2: Ambiguous Assignment of Quaternary Carbons
Symptoms: In the ¹³C NMR spectrum, the signals for the quaternary carbons (C-1', C-3', C-4', and the nitrile carbon) are present, but their assignment is uncertain.
Causality: Standard ¹³C NMR and DEPT experiments do not provide direct connectivity information for quaternary carbons, as they lack attached protons.[19][20][21][22][23]
Solution:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning quaternary carbons.[8][11][12][13][14][15] Look for correlations between known protons and the quaternary carbons. For example:
-
The methoxy protons (-OCH₃) should show a correlation to C-4'.
-
The methylene protons of the acetonitrile group (-CH₂CN) should show correlations to C-1' and potentially C-2' and C-6'.
-
The methine proton of the cyclopentyloxy group (-O-CH) should show a correlation to C-3'.
-
Workflow for Quaternary Carbon Assignment
Caption: Workflow for assigning quaternary carbons.
Issue 3: Confirming the Identity of the Methylene Protons of the Acetonitrile Group
Symptoms: A singlet integrating to 2H is observed around 3.70 ppm, but you want to definitively confirm it corresponds to the -CH₂CN group.
Causality: While the chemical shift is characteristic, unambiguous confirmation is always best practice in structural elucidation.
Solution:
-
HSQC and HMBC:
Logical Relationship for -CH₂CN Confirmation
Caption: 2D NMR correlations for the -CH₂CN group.
Advanced Spectral Analysis: DEPT for Carbon Multiplicity
To aid in the assignment of the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. This technique differentiates between CH, CH₂, and CH₃ groups.[19][20][21][22][23]
-
DEPT-90: Only CH signals will appear as positive peaks.
-
DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
Expected DEPT-135 Spectrum for this compound:
| Carbon Type | Predicted Chemical Shift (ppm) | Phase |
| CH (aromatic) | 115.0, 112.0, 111.5 | Positive |
| O-CH (cyclopentyl) | 82.0 | Positive |
| O-CH₃ | 56.0 | Positive |
| CH₂ (cyclopentyl) | 33.0, 24.0 | Negative |
| CH₂CN | 23.0 | Negative |
By combining the information from the standard ¹³C spectrum with the DEPT experiments, you can confidently assign all protonated carbons in the molecule.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
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Indiana University NMR Facility. (2004). 2-d hmbc / cigar. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Unknown. (n.d.). NMR sample preparation. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). DEPT. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Slideshare. (n.d.). Dept nmr. Retrieved from [Link]
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Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBCw. Retrieved from [Link]
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Anasazi Instruments. (n.d.). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Unknown. (n.d.). NMR Data Processing. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. Retrieved from [Link]
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YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. Retrieved from [Link]
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JoVE. (2024). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
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Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]
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anachem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Minimizing byproduct formation in the cyanation of benzyl halides
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
The conversion of benzyl halides to benzyl cyanides is a cornerstone reaction in the synthesis of numerous pharmaceuticals and fine chemicals. However, this seemingly straightforward nucleophilic substitution is often plagued by the formation of undesired byproducts, primarily isocyanides and products of elimination. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired benzyl cyanide product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cyanation of benzyl halides and offers targeted solutions based on mechanistic principles.
Issue 1: Low yield of the desired benzyl cyanide.
A low yield of benzyl cyanide can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]
-
Possible Cause 1: Impure Benzyl Halide. Technical grade benzyl halides can contain impurities that lead to side reactions.[1][2]
-
Possible Cause 2: Poor Solubility of the Cyanide Salt. The reaction rate is often limited by the low solubility of inorganic cyanides in organic solvents.[1][4]
-
Solution:
-
Employ a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to shuttle the cyanide anion from the solid or aqueous phase into the organic phase.[1][4][5]
-
Use a polar aprotic solvent such as DMSO or acetone, which can better solvate the cation of the cyanide salt, thereby increasing the concentration of the "naked" and more reactive cyanide anion.[3]
-
-
-
Possible Cause 3: Competing Side Reactions. The formation of isocyanides and elimination byproducts directly consumes your starting material and reduces the yield of benzyl cyanide.[3]
-
Solution: Refer to the specific troubleshooting sections below for minimizing these side reactions.
-
Issue 2: Formation of an impurity with a strong, unpleasant odor.
The characteristic foul odor is a strong indicator of isocyanide formation.[1]
-
Mechanistic Insight: The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic benzyl carbon with either its carbon or nitrogen atom. Attack through the nitrogen atom leads to the formation of the isocyanide byproduct.[3] This is particularly favored under conditions that promote an SN1-type mechanism or when using more covalent metal cyanides.[3]
-
Solutions to Minimize Isocyanide Formation:
-
Choice of Cyanide Salt: Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[3] Avoid covalent metal cyanides like silver cyanide (AgCN), which favor nitrogen attack.[3]
-
Solvent Selection: Employ polar aprotic solvents (e.g., DMSO, DMF, acetone). These solvents effectively solvate the metal cation, leaving the more nucleophilic carbon end of the cyanide anion exposed for the desired SN2 reaction.[3] Protic solvents can hydrogen-bond with the carbon end, making the nitrogen atom a more likely point of attack.[3]
-
Reaction Conditions: Maintain conditions that favor an SN2 mechanism. This includes using primary benzyl halides and avoiding conditions that could lead to the formation of a carbocation intermediate.[3]
-
Issue 3: Significant amount of elimination byproduct observed.
Elimination (E2) is a common competing reaction with nucleophilic substitution (SN2), especially with sterically hindered substrates or under strongly basic conditions.[3]
-
Solutions to Minimize Elimination Byproducts:
-
Substrate Choice: Whenever possible, use primary benzyl halides. Secondary and tertiary halides are more prone to elimination.[3]
-
Control of Basicity: While the cyanide ion is a relatively weak base, using a large excess can promote elimination.[3] Maintain stoichiometric control.
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[3]
-
Issue 4: The reaction is sluggish or does not go to completion.
Incomplete conversion can be frustrating and is often a result of insufficient reactivity.
-
Possible Cause 1: Inefficient Mixing in Biphasic Systems. In reactions involving an organic solvent and an aqueous solution of the cyanide salt, poor mixing leads to a small interfacial area, limiting the reaction rate.[1]
-
Solution: Ensure vigorous stirring to maximize the contact between the two phases.[1]
-
-
Possible Cause 2: Deactivation of the Catalyst (if applicable). In palladium-catalyzed cyanations, the catalyst can be deactivated.
-
Solution: For these specific reactions, ensure a stringent inert atmosphere to prevent catalyst deactivation.[6]
-
-
Possible Cause 3: Poor Quality of Cyanide Salt.
-
Solution: Ensure the cyanide salt is finely powdered and dry to maximize its surface area and reactivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in the cyanation of benzyl halides?
A1: A phase-transfer catalyst is crucial for overcoming the mutual insolubility of the organic benzyl halide and the inorganic cyanide salt.[4] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS)[7], forms an ion pair with the cyanide anion. This lipophilic ion pair can then travel into the organic phase, delivering the cyanide nucleophile to the benzyl halide substrate for reaction.[4] This significantly increases the reaction rate and allows for milder reaction conditions.[5]
Q2: Which cyanide salt is better, NaCN or KCN?
A2: Both sodium cyanide (NaCN) and potassium cyanide (KCN) are effective for the cyanation of benzyl halides. Historically, a "double salt" of potassium and sodium cyanides was common.[8] Modern, high-purity sodium cyanide is often preferred due to its higher cyanogen content per unit of weight and lower tendency for adulteration.[8] From a practical standpoint, the choice may also depend on solubility in the chosen reaction medium and cost.
Q3: Can I use a greener cyanide source?
A3: Yes, there is significant research into using less toxic cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable example.[6][9] It is less toxic and can be used in palladium-catalyzed cyanation reactions.[6] The slow release of cyanide ions from the complex can also help prevent catalyst deactivation.[9]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows you to determine the optimal reaction time and prevent prolonged heating, which could lead to the decomposition of your product.[1]
Q5: What is the typical work-up procedure for a benzyl cyanide synthesis?
A5: A general work-up procedure involves:
-
Cooling the reaction mixture to room temperature.[1]
-
If two phases are present, separating the organic layer.[1]
-
Extracting the aqueous layer with an organic solvent (e.g., toluene) to recover any remaining product.[1]
-
Combining the organic layers and washing with brine to remove water-soluble impurities.[1]
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][3]
-
Filtering to remove the drying agent.[1]
-
Removing the solvent using a rotary evaporator.[1]
-
Purifying the crude benzyl cyanide by vacuum distillation.[1][2]
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing reaction pathways in benzyl halide cyanation.
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocols
Protocol 1: Synthesis of Benzyl Cyanide using Phase-Transfer Catalysis
This protocol is adapted from a common procedure employing a phase-transfer catalyst to enhance reaction efficiency.[1]
Materials:
-
Benzyl chloride (0.5 mol)
-
Sodium cyanide (0.6 mol)
-
Tetrabutylammonium bromide (TBAB) (0.005 mol)
-
Deionized water (100 mL)
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Aqueous Phase Preparation: In a round-bottom flask, dissolve the sodium cyanide in deionized water.
-
Catalyst Addition: Add the tetrabutylammonium bromide (TBAB) to the aqueous solution and stir until it is fully dissolved.[1]
-
Reaction Setup: Begin vigorous stirring of the aqueous phase and heat the mixture to 80-90°C.[1]
-
Organic Phase Addition: Slowly add the benzyl chloride dropwise over 30-45 minutes. An exothermic reaction may occur; control the addition rate to maintain the temperature.[1]
-
Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction's progress using TLC or GC.[1]
-
Work-up:
-
Purification:
Data Summary
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| None | Biphasic system, poor mixing | Low | [1] |
| TBAB | Aqueous/Organic, 80-100°C | High | [1] |
| Quaternary Ammonium Salts | General PTC | High | [4] |
Table 1: Effect of Phase-Transfer Catalysis on Benzyl Cyanide Yield.
| Cyanide Salt | Typical Mechanism | Favored Product | Reference |
| NaCN / KCN | SN2 | Benzyl Cyanide | [3] |
| AgCN | SN1-like | Benzyl Isocyanide | [3] |
Table 2: Influence of Cyanide Salt on Product Distribution.
References
- A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis - Benchchem.
- Side reactions and byproduct formation in the cyanation of benzyl halides - Benchchem.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- BENZYL CYANIDE - Ataman Kimya.
- Studies of Isonitrile Synthases Help Elucidate the Mechanism of Isonitrile Installation - PMC.
- Industrial Phase-Transfer Catalysis.
- Current Understanding toward Isonitrile Group Biosynthesis and Mechanism - PMC - NIH.
- Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6] - ResearchGate.
- Optimizing reaction conditions for the synthesis of substituted benzyl cyanides - Benchchem.
- Probing the mechanism of isonitrile formation by a non-heme iron(II)-dependent oxidase/decarboxylase - eScholarship.org.
- Synthesis of Benzyl cyanide - Chempedia - LookChem.
- Benzyl cyanide - Wikipedia.
- Benzyl Cyanide - Organic Syntheses Procedure.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube.
- Nucleophilic Isocyanation - PMC - NIH.
- Current Understanding toward Isonitrile Group Biosynthesis and Mechanism | Request PDF.
- Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay.
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
- Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li.
- The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent | Australian Journal of Chemistry | ConnectSci.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications.
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- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications.
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- Approach to Synthesis Problems – Organic Chemistry: How to….
- Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit.
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- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate.
- ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. | Request PDF - ResearchGate.
- Compare NaCN Sodium Cyanide VS KCN Potassium Cyanide - 911Metallurgist.
- Cyanation with isocyanides: recent advances and perspectives - RSC Publishing.
- Cyanation – Knowledge and References - Taylor & Francis.
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Validation & Comparative
Confirming the Molecular Structure of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: A Predictive 2D NMR-Based Guide
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a substituted phenylacetonitrile with potential applications in medicinal chemistry, precise structural elucidation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the proton and carbon environments, complex molecules often yield spectra with overlapping signals that obscure definitive assignments.[1][2] This guide provides a comprehensive, predictive framework for the structural confirmation of this compound using a suite of two-dimensional (2D) NMR experiments. By leveraging the power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we can meticulously map the intricate web of covalent bonds within the molecule, leaving no ambiguity in its final structural assignment. This approach serves as a robust, self-validating system for researchers engaged in the synthesis and characterization of novel chemical entities.
The Structure in Question: this compound
The target molecule, this compound, possesses a unique combination of functional groups that necessitates a detailed analytical approach for confirmation. The key structural features to verify are:
-
A 1,2,4-trisubstituted benzene ring.
-
A methoxy group (-OCH₃) at the C4 position.
-
A cyclopentyloxy group (-O-c-C₅H₉) at the C3 position.
-
A cyanomethyl group (-CH₂CN) at the C1 position.
This guide will systematically predict the correlations expected in the 2D NMR spectra that will unequivocally confirm this arrangement.
Predicted ¹H and ¹³C NMR Chemical Shifts
A crucial first step in 2D NMR analysis is the interpretation of the 1D ¹H and ¹³C NMR spectra. Based on established chemical shift principles and data from analogous structures, we can predict the approximate chemical shifts for each unique proton and carbon in this compound.[3][4]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| Aromatic Ring | |||
| H-2 | ~6.9 | ~112 | Ortho to -CH₂CN and meta to -OC₅H₉ |
| H-5 | ~6.8 | ~114 | Ortho to -OCH₃ and meta to -CH₂CN |
| H-6 | ~6.7 | ~120 | Ortho to -CH₂CN and meta to -OCH₃ |
| C-1 | - | ~123 | Quarternary carbon attached to -CH₂CN |
| C-2 | - | ~112 | Protonated aromatic carbon |
| C-3 | - | ~148 | Quarternary carbon attached to -OC₅H₉ |
| C-4 | - | ~149 | Quarternary carbon attached to -OCH₃ |
| C-5 | - | ~114 | Protonated aromatic carbon |
| C-6 | - | ~120 | Protonated aromatic carbon |
| Cyanomethyl Group | |||
| H-7 | ~3.7 | ~23 | Methylene protons adjacent to a phenyl ring and a nitrile group |
| C-7 | - | ~23 | Methylene carbon |
| C-8 | - | ~118 | Nitrile carbon |
| Methoxy Group | |||
| H-9 | ~3.8 | ~56 | Protons of the methoxy group |
| C-9 | - | ~56 | Carbon of the methoxy group |
| Cyclopentyloxy Group | |||
| H-1' | ~4.7 | ~81 | Methine proton attached to the oxygen |
| H-2'/5' | ~1.8-2.0 | ~33 | Methylene protons adjacent to the methine |
| H-3'/4' | ~1.6-1.7 | ~24 | Methylene protons beta to the methine |
| C-1' | - | ~81 | Methine carbon attached to the oxygen |
| C-2'/5' | - | ~33 | Methylene carbons adjacent to the methine |
| C-3'/4' | - | ~24 | Methylene carbons beta to the methine |
Deciphering the Connectivity: A Multi-faceted 2D NMR Approach
The synergy between COSY, HSQC, and HMBC experiments provides a complete picture of the molecular structure. Each experiment offers a unique piece of the puzzle, and together they form a self-validating dataset.
Workflow for 2D NMR Structural Elucidation
Caption: Workflow for 2D NMR-based structural elucidation.
COSY: Mapping Proton-Proton Couplings
The ¹H-¹H COSY (Correlation Spectroscopy) experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds.[5] This allows for the delineation of distinct spin systems within the molecule.
Predicted COSY Correlations:
-
Aromatic Region: Cross-peaks are expected between adjacent aromatic protons. Specifically, H-2 should show a correlation with H-6, and H-5 would likely show a weak correlation with H-6, confirming their positions on the benzene ring.
-
Cyclopentyloxy Group: A clear correlation path is predicted within this group. H-1' will show a cross-peak with the protons at H-2'/5'. In turn, H-2'/5' will correlate with both H-1' and H-3'/4'. This establishes the cyclic nature of this substituent.
-
Isolated Systems: The methylene protons of the cyanomethyl group (H-7) and the methoxy protons (H-9) are not expected to show any COSY correlations as they are not coupled to other protons.
Table 2: Predicted COSY Cross-Peaks
| Proton 1 | Correlating Proton(s) | Structural Information Confirmed |
| H-2 | H-6 | Proximity on the aromatic ring |
| H-5 | H-6 (weak) | Proximity on the aromatic ring |
| H-1' | H-2'/5' | Connectivity within the cyclopentyl ring |
| H-2'/5' | H-1', H-3'/4' | Connectivity within the cyclopentyl ring |
| H-3'/4' | H-2'/5' | Connectivity within the cyclopentyl ring |
HSQC: Identifying Direct Carbon-Proton Attachments
The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[6][7] This is a powerful tool for assigning the chemical shifts of protonated carbons.
Predicted HSQC Correlations:
Each proton signal (except for exchangeable protons, which are not present in this molecule) will show a cross-peak with the signal of the carbon it is directly bonded to.
Table 3: Predicted HSQC Cross-Peaks
| Proton | Correlating Carbon | Structural Information Confirmed |
| H-2 | C-2 | Direct attachment of H-2 to C-2 |
| H-5 | C-5 | Direct attachment of H-5 to C-5 |
| H-6 | C-6 | Direct attachment of H-6 to C-6 |
| H-7 | C-7 | Direct attachment of H-7 to C-7 |
| H-9 | C-9 | Direct attachment of H-9 to C-9 |
| H-1' | C-1' | Direct attachment of H-1' to C-1' |
| H-2'/5' | C-2'/5' | Direct attachment of H-2'/5' to C-2'/5' |
| H-3'/4' | C-3'/4' | Direct attachment of H-3'/4' to C-3'/4' |
HMBC: Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most informative for elucidating the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6] This allows for the connection of the individual spin systems and functional groups identified by COSY and HSQC.
Predicted Key HMBC Correlations:
-
Connecting the Cyanomethyl Group: The methylene protons (H-7) are expected to show correlations to the nitrile carbon (C-8), the quaternary carbon C-1, and the protonated carbons C-2 and C-6 of the aromatic ring. This firmly places the cyanomethyl group at the C1 position.
-
Positioning the Methoxy Group: The methoxy protons (H-9) will show a crucial correlation to the quaternary carbon C-4, confirming its attachment point.
-
Locating the Cyclopentyloxy Group: The methine proton of the cyclopentyloxy group (H-1') will show a key correlation to the quaternary carbon C-3, unequivocally establishing its position on the aromatic ring.
-
Confirming Aromatic Substitution Pattern: Long-range correlations from the aromatic protons to the substituted carbons will solidify the 1,2,4-trisubstitution pattern. For instance, H-2 should show correlations to C-4 and C-6, while H-5 should correlate to C-1 and C-3.
Table 4: Predicted Key HMBC Cross-Peaks
| Proton | Correlating Carbon(s) | Structural Information Confirmed |
| H-7 (CH₂CN) | C-1, C-2, C-6, C-8 | Attachment of cyanomethyl group to C-1 |
| H-9 (OCH₃) | C-4 | Attachment of methoxy group to C-4 |
| H-1' (OC₅H₉) | C-3, C-2'/5' | Attachment of cyclopentyloxy group to C-3 |
| H-2 | C-4, C-6 | Substitution pattern of the aromatic ring |
| H-5 | C-1, C-3 | Substitution pattern of the aromatic ring |
| H-6 | C-2, C-4 | Substitution pattern of the aromatic ring |
Visualizing Key HMBC Correlations
Caption: Key predicted HMBC correlations for structural confirmation.
Experimental Protocols
For the successful acquisition of the 2D NMR data described, the following general protocols are recommended.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
COSY:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.
-
-
HSQC:
-
Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
HMBC:
-
Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling constant (ⁿJCH) for an average value of 8 Hz to observe both two- and three-bond correlations.
-
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally robust and definitive method for the structural confirmation of this compound. By systematically identifying proton spin systems, direct carbon-proton attachments, and long-range heteronuclear couplings, this multi-faceted approach allows for the unambiguous assembly of the molecular skeleton. The predicted correlations outlined in this guide serve as a blueprint for the expected experimental outcomes, empowering researchers to confidently verify the structure of this and other similarly complex molecules with a high degree of scientific certainty.
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A Senior Application Scientist's Guide to Purity Analysis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile by LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control checkbox; it is a fundamental requirement for the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Guidelines, mandate rigorous characterization of impurities.[4] Even trace-level impurities can pose significant risks, potentially altering the drug's therapeutic effect or introducing toxicity.[4]
This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present a robust LC-MS protocol, and compare its performance against orthogonal techniques, providing the data and insights necessary for researchers and drug development professionals to build validated, trustworthy analytical workflows.
The Premier Choice: Why LC-MS Excels for Impurity Profiling
For comprehensive impurity profiling of a moderately polar, non-volatile small molecule like this compound, the hyphenated technique of LC-MS is the gold standard.[5][6][7] The power of this technique lies in its dual-stage analysis. First, High-Performance Liquid Chromatography (HPLC) separates the primary compound from its impurities based on their physicochemical interactions with the stationary and mobile phases.[8][9] Second, the Mass Spectrometer acts as a highly sensitive and specific detector, providing the mass-to-charge ratio (m/z) of the eluting compounds. This not only allows for confident detection of impurities but also provides their molecular weights, a critical first step in structural elucidation.[7][8]
Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, have become the method of choice, offering rapid analysis, superior resolution, and the mass accuracy needed to determine elemental composition.[5][8]
Experimental Workflow: A Validated LC-MS Protocol
The following protocol is designed as a self-validating system. The rationale behind each parameter is explained to empower the user to adapt the method logically for similar molecules.
Method Development Rationale
Before any injection, understanding the analyte is key.[10] this compound (MW: ~231.29 g/mol [11]) possesses a nitrile group and two ether linkages, making it amenable to protonation. This informs our choice of a positive ionization mode. Its structure suggests moderate lipophilicity, making reversed-phase chromatography an ideal starting point.
Step-by-Step LC-MS Protocol
1. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile/water (50:50, v/v).
- Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same diluent. This concentration is suitable for initial method development without saturating the detector.
- Test Sample Solution: Prepare the batch sample to be tested at the same concentration as the stock solution (1 mg/mL) to accurately assess impurity levels relative to the main component.
- System Suitability: The working solution will be used to verify column performance, retention time stability, and detector response before running the main analysis.
2. Liquid Chromatography Parameters:
- System: Agilent 1290 Infinity II LC or equivalent UHPLC system.[12][13]
- Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
- Rationale: A C18 stationary phase provides excellent hydrophobic retention for this molecule. The 1.8 µm particle size ensures high resolution, which is critical for separating closely eluting impurities.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Rationale: Formic acid acidifies the mobile phase, promoting better peak shape and enhancing ionization efficiency in positive ESI mode.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
- Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 30 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 30 | | 15.0 | 30 |
- Rationale: A gradient is essential for impurity profiling, as it can elute compounds with a wide range of polarities. The initial hold at 30% B allows for retention of the main peak, while the ramp to 95% B ensures that more non-polar impurities are eluted. The re-equilibration step is crucial for reproducible injections.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
- Injection Volume: 2 µL.
3. Mass Spectrometry Parameters:
- System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[14]
- Ionization Source: Agilent Jet Stream Electrospray Ionization (ESI).
- Polarity: Positive.
- Rationale: The nitrile and ether functionalities are expected to readily accept a proton, forming a stable [M+H]⁺ ion.
- Scan Mode 1 (Profiling): Full Scan (m/z 100-500).
- Rationale: This allows for the detection of all ionizable impurities within the mass range. Potential impurities could include starting materials like 3-(Cyclopentyloxy)-4-methoxybenzyl alcohol (MW: 222.28)[2] or by-products from the synthesis.
- Scan Mode 2 (Quantification): Multiple Reaction Monitoring (MRM) for known impurities.
- Rationale: If specific, known impurities are being monitored, MRM provides unparalleled sensitivity and selectivity.[7][8] For example, to monitor for the starting alcohol, one could use a transition like m/z 223.1 -> [fragment ion].
- Gas Temperature: 300 °C.
- Gas Flow: 5 L/min.
- Nebulizer Pressure: 45 psi.
- Sheath Gas Temp: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
LC-MS Analysis Workflow Diagram
The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to final data interpretation.
Caption: Workflow for the purity analysis of this compound by LC-MS.
Comparative Guide: LC-MS vs. Alternative Analytical Techniques
While LC-MS is a powerful primary technique, a comprehensive purity assessment often relies on orthogonal methods—techniques that separate compounds based on different principles—to ensure no impurities are missed.[4][5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse in quality control labs. It is robust, reproducible, and excellent for quantifying known impurities against a reference standard. However, its major drawback is the lack of specificity; it cannot identify unknown impurities as it only provides retention time and UV absorbance data. Co-eluting impurities with no chromophore may be missed entirely.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and semi-volatile compounds.[4] In this context, its primary role would be to quantify residual solvents used in the synthesis process, which is a critical component of a complete purity profile. It is unsuitable for analyzing the main compound, which is not sufficiently volatile.
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency based on the charge-to-size ratio of analytes.[16] It is an excellent orthogonal technique to LC, consuming minimal solvent.[16] It is particularly useful for separating compounds with very similar structures or chiral molecules.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structure elucidation.[4] While it can be used for quantitative analysis (qNMR), it has significantly lower sensitivity compared to MS. Its primary role in impurity profiling is the structural characterization of significant impurities that have been isolated, typically via preparative HPLC.
Performance Comparison Table
| Feature | LC-MS | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Primary Use Case | Broad impurity profiling and identification | Routine QC and quantification of knowns | Residual solvents, volatile impurities | Orthogonal separation, charged species | Definitive structure elucidation |
| Sensitivity | Very High (pg-fg) | Moderate (ng-µg) | High (pg-ng) | High (ng-µg) | Low (µg-mg) |
| Selectivity | Very High | Moderate | High | Very High | High |
| Identification Power | High (Provides MW) | Very Low | High (Provides EI spectra) | Low | Very High (Definitive Structure) |
| Quantitative Accuracy | Good to Excellent | Excellent | Good | Good | Excellent (qNMR) |
| Throughput | Moderate to High | High | Moderate | Moderate | Low |
| Cost (Instrument) | High | Low | Moderate | Moderate | Very High |
Conclusion
For the comprehensive purity analysis of this compound, LC-MS stands out as the most powerful and informative single technique. It uniquely combines high-resolution separation with sensitive and specific mass detection, enabling both the quantification of known impurities and the tentative identification of unknown process-related by-products and degradants.[6][7] While techniques like HPLC-UV are indispensable for routine quality control, and GC-MS is essential for residual solvent analysis, LC-MS provides the deep analytical insight required during drug development and for troubleshooting manufacturing processes.[13] Employing LC-MS as the core analytical tool, supported by orthogonal methods like CE and NMR for complex cases, constitutes a robust, reliable, and scientifically sound strategy for ensuring the purity and safety of this critical pharmaceutical intermediate.
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The Synthetic Challenge of a Pioneering PDE4 Inhibitor: A Comparative Guide to the Synthesis of Rolipram and Its Analogs
In the landscape of neuropharmacology and immunology, the selective phosphodiesterase 4 (PDE4) inhibitor Rolipram holds a significant position. Its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) has made it a cornerstone research tool for investigating the therapeutic potential of PDE4 inhibition in a range of disorders, from depression and asthma to neurodegenerative diseases. The pharmaceutical relevance of Rolipram, particularly its active (R)-enantiomer, has spurred the development of numerous synthetic strategies over the decades. This guide provides a comparative analysis of the prominent synthetic routes to Rolipram and its analogs, offering insights into the evolution of synthetic methodologies, from classical approaches to modern, more efficient, and stereoselective techniques.
The Core Challenge: Stereocontrol in Rolipram Synthesis
Rolipram possesses a single stereocenter at the 4-position of the pyrrolidinone ring. Early biological studies often utilized racemic Rolipram; however, it was later established that the pharmacological activity predominantly resides in the (R)-enantiomer.[1] This discovery shifted the focus of synthetic chemists towards the development of enantioselective syntheses to access the more potent single enantiomer, thereby avoiding the administration of an isomeric ballast.
A Comparative Overview of Synthetic Strategies
The synthetic approaches to Rolipram can be broadly categorized into three main strategies:
-
Racemic Syntheses Followed by Resolution: Early methods focused on the preparation of racemic Rolipram, which was then resolved into its constituent enantiomers using techniques such as chiral chromatography or enzymatic resolution.[1] While effective for obtaining both enantiomers, these methods are inherently inefficient as the maximum yield for the desired enantiomer is 50%.
-
Asymmetric Syntheses from the Chiral Pool: This strategy utilizes readily available chiral starting materials to introduce the desired stereochemistry. While often robust and reliable, the availability of suitable chiral precursors can be a limiting factor.
-
Asymmetric Catalysis: The advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules like Rolipram. These methods employ chiral catalysts to induce stereoselectivity in a key bond-forming reaction, offering a more elegant and efficient approach to the desired enantiomer. This category includes metal-catalyzed reactions and organocatalysis.
The following sections will delve into the specifics of these strategies, providing a detailed comparison of their respective advantages and disadvantages.
Modern Enantioselective Routes: A Closer Look
Organocatalytic Asymmetric Michael Addition
A powerful and widely adopted strategy for the enantioselective synthesis of (R)-Rolipram involves the organocatalytic Michael addition of a malonate nucleophile to a nitro-olefin.[2][3] This approach, championed by several research groups, offers a highly efficient and metal-free route to the chiral core of Rolipram.
Synthetic Workflow:
Caption: Organocatalytic route to (R)-Rolipram via asymmetric Michael addition.
This strategy's key advantages lie in the high enantioselectivities achievable (often >90% ee) and the use of readily available and relatively inexpensive starting materials and organocatalysts.[3] The reaction conditions are generally mild, and the methodology has been successfully applied to multigram-scale synthesis.[3]
Experimental Protocol: Organocatalytic Michael Addition
-
Preparation of the Nitro-olefin (8): To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (7) in a suitable solvent, add nitromethane and a base (e.g., ammonium acetate). Heat the reaction mixture to reflux with azeotropic removal of water. After completion, the reaction is cooled, and the product is isolated and purified by crystallization or chromatography to yield the nitro-olefin (8).[3]
-
Asymmetric Michael Addition (10): In a reaction vessel, dissolve the nitro-olefin (8) and a chiral organocatalyst (e.g., a 9-amino(9-deoxy) epicinchonine derivative) in a suitable solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -20 °C). Add dimethyl malonate and stir the reaction until completion. The product (10) is then isolated and purified. The enantiomeric excess can often be enhanced through recrystallization.[3]
-
Reduction and Cyclization to (R)-Rolipram (1): The nitro group of the Michael adduct (10) is reduced (e.g., using nickel boride) to the corresponding amine, which undergoes spontaneous cyclization to form the γ-lactam (11). Subsequent hydrolysis and decarboxylation afford (R)-Rolipram (1).[3]
Enantioselective Flow Synthesis
In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and reproducibility.[4] A notable development in Rolipram synthesis is the establishment of an enantioselective flow process.[1][5][6][7] This approach often involves a "telescoped" reaction sequence where intermediates are not isolated, leading to a more streamlined and efficient process.
Synthetic Workflow:
Caption: Enantioselective flow synthesis of Rolipram.
This innovative method utilizes a polystyrene-supported chiral organocatalyst for the asymmetric conjugate addition, facilitating catalyst recovery and reuse.[1] The subsequent oxidative esterification is achieved using in situ-generated persulfuric acid, a robust and scalable oxidant.[1] The final nitro group reduction and lactamization are performed in a separate step to yield Rolipram. This approach boasts high productivity and environmentally benign, metal-free conditions.[1]
Experimental Protocol: Enantioselective Flow Synthesis
-
Telescoped Asymmetric Conjugate Addition–Oxidative Esterification: A solution of the starting cinnamaldehyde derivative and a nitroalkane in a suitable solvent is passed through a packed-bed reactor containing a polystyrene-supported chiral organocatalyst. The output stream is then mixed with a solution of an oxidizing agent (e.g., persulfuric acid generated in situ from H₂SO₄ and H₂O₂) and passed through a heated reactor coil to effect the oxidative esterification, yielding the key nitroester intermediate.[7]
-
Nitro Reduction and Lactamization: The collected solution of the chiral γ-nitroester is then subjected to a reduction of the nitro group. A metal-free approach using trichlorosilane is a notable example, which also promotes the concomitant lactamization to form Rolipram.[7]
Synthesis of Rolipram Analogs
The synthetic routes developed for Rolipram have been instrumental in the preparation of its analogs. By modifying the starting materials, chemists can introduce structural variations to explore structure-activity relationships and develop new PDE4 inhibitors with improved pharmacological profiles. For instance, the asymmetric synthesis of two highly potent Rolipram analogs from GlaxoSmithKline was achieved using a strategy involving the silylation of enantiopure six-membered cyclic nitronates. This highlights the adaptability of established synthetic methodologies for the generation of novel chemical entities.
Comparative Performance Data
| Synthetic Strategy | Key Reaction | Stereocontrol | Typical Yield (Overall) | Typical ee | Advantages | Disadvantages | References |
| Organocatalytic Michael Addition | Asymmetric Michael Addition | Organocatalyst | 63% over 6 steps | >99% (after recrystallization) | High enantioselectivity, metal-free, readily available starting materials. | Requires multiple steps, potential for catalyst loading optimization. | [3] |
| Enantioselective Flow Synthesis | Asymmetric Conjugate Addition & Oxidative Esterification | Supported Organocatalyst | High Productivity (1.74 g/h for intermediate) | High | High productivity, scalability, enhanced safety, catalyst recyclability. | Requires specialized flow chemistry equipment. | [1][7] |
| Multistep Continuous-Flow | Asymmetric Hydrogenation | Heterogeneous Chiral Catalyst | Not explicitly stated for overall | High | Amenable to synthesis of both enantiomers, no isolation of intermediates. | Requires multiple catalytic columns. | [8] |
Conclusion
The synthesis of Rolipram and its analogs has been a fertile ground for the development and application of innovative synthetic methodologies. From early racemic approaches to modern enantioselective organocatalytic and continuous flow syntheses, the evolution of these routes reflects the broader advancements in organic chemistry. For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors, including the desired scale of production, the required enantiopurity, and the availability of specialized equipment. The organocatalytic Michael addition offers a robust and highly enantioselective route suitable for laboratory-scale synthesis, while the continuous flow methodologies provide a glimpse into the future of more efficient and sustainable pharmaceutical manufacturing.
References
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Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link][1][5][6][7][9]
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Jakubec, P., Dixon, D. J., & Hynes, A. R. (2008). Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine. Organic Letters, 10(19), 4259–4261. [Link][2]
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Hynes, A. R., Jakubec, P., & Dixon, D. J. (2008). Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine. Organic Letters, 10(19), 4259–4261. [Link][3]
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Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Semantic Scholar. [Link][5]
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Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed. [Link][6]
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Zhmurov, P. A., Sukhorukov, A. Y., Chupakhin, V. I., Khomutova, Y. V., Ioffe, S. L., & Tartakovsky, V. A. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry, 11(45), 8082–8091. [Link]
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Zhmurov, P. A., Sukhorukov, A. Y., Chupakhin, V. I., Khomutova, Y. V., Ioffe, S. L., & Tartakovsky, V. A. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry. [Link]
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Meyers, A. I., & Snyder, L. (1993). The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. The Journal of Organic Chemistry, 58(1), 36-42. [Link][10]
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Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. Angewandte Chemie International Edition, 54(22), 6435-6438. [Link][8]
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Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ResearchGate. [Link][12]
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A Comparative Guide to the Efficacy of Phosphodiesterase-4 (PDE4) Inhibitor Precursors
This guide provides an in-depth comparison of the efficacy of different Phosphodiesterase-4 (PDE4) inhibitor precursors and their active forms. We will explore the causal relationships behind their design, compare their performance using experimental data, and provide detailed protocols for key validation assays. Our focus is on providing researchers, scientists, and drug development professionals with a clear, objective analysis to inform their work.
Introduction: Targeting PDE4 in Inflammatory Disease
Phosphodiesterase-4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger involved in regulating a vast array of cellular processes[1]. Within inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), leukotrienes, and various interleukins[2][3]. By inhibiting PDE4, the degradation of cAMP is prevented, leading to an accumulation of intracellular cAMP and a subsequent dampening of the inflammatory response. This mechanism makes PDE4 a highly attractive therapeutic target for a range of inflammatory conditions, from respiratory diseases like asthma and COPD to dermatological and rheumatological disorders[4][5].
However, the systemic inhibition of PDE4 is often associated with dose-limiting side effects such as nausea, emesis, and headaches, which are primarily linked to the inhibition of PDE4 isoforms in the central nervous system and gastrointestinal tract[2][6]. This challenge has driven the development of innovative strategies, including the design of precursors and prodrugs, to optimize the therapeutic window of PDE4 inhibitors.
The PDE4/cAMP Signaling Pathway
The diagram below illustrates the central role of PDE4 in modulating inflammatory responses and the mechanism of action for PDE4 inhibitors.
Caption: PDE4 hydrolyzes cAMP, reducing PKA activation and anti-inflammatory effects. PDE4 inhibitors block this process.
The Precursor and Prodrug Strategy: Enhancing Therapeutic Potential
A precursor, or prodrug, is a pharmacologically inactive compound that is metabolized in vivo to release the active parent drug[7]. This strategy is employed to overcome limitations of the active drug, such as:
-
Poor Solubility: Enhancing water solubility for formulation in aqueous preparations[8].
-
Limited Permeability: Improving absorption across biological membranes like the skin or gut[8].
-
Adverse Effects: Targeting drug release to specific tissues or enabling lower, more tolerated systemic doses to minimize side effects[9].
-
Metabolic Instability: Protecting the drug from premature degradation.
By modifying the active molecule into a precursor, its pharmacokinetic and pharmacodynamic properties can be significantly improved, leading to enhanced efficacy and a better safety profile.
Comparative Analysis of Key PDE4 Inhibitors & Their Precursors
We will compare several key PDE4 inhibitors, including first-generation compounds that established the benchmark and newer agents or prodrugs designed to overcome their limitations. Our analysis focuses on Rolipram, Roflumilast, Apremilast, and Crisaborole.
Rolipram: The First-Generation Benchmark
Rolipram was one of the first selective PDE4 inhibitors to be extensively studied[4]. While it demonstrated potent anti-inflammatory and neuroprotective effects in numerous preclinical models, its clinical development was halted due to a narrow therapeutic window and severe dose-limiting side effects, including vomiting and headaches[6][10]. It remains, however, a critical tool in preclinical research for validating the therapeutic potential of PDE4 inhibition[6][11]. The challenges with Rolipram underscored the need for second-generation inhibitors with improved safety profiles.
Roflumilast: From Active Drug to Precursor Development
Roflumilast is a potent, orally administered PDE4 inhibitor approved for the treatment of severe COPD[5][12]. It exhibits high selectivity and potent anti-inflammatory activity, effectively inhibiting the release of inflammatory mediators and suppressing pulmonary inflammation in animal models[2][13]. Roflumilast itself is metabolized to an active N-oxide metabolite, which accounts for approximately 90% of its total PDE4 inhibitory activity in the body[12].
Despite its success, Roflumilast has very poor water solubility and limited skin permeability, making it difficult to formulate for non-oral applications[8]. This has led to the development of roflumilast prodrugs specifically designed to improve these characteristics. A patented strategy involves creating derivatives that are more water-soluble and can better penetrate the skin, after which they are rapidly metabolized to release active roflumilast[8]. This precursor approach aims to expand the therapeutic applications of Roflumilast to topical treatments for dermatological conditions.
Apremilast: A Modern Oral Inhibitor
Apremilast is an oral small-molecule PDE4 inhibitor approved for psoriatic arthritis, plaque psoriasis, and Behçet's disease[4][14][15]. Unlike precursors designed to release a known active drug, Apremilast was developed as a novel chemical entity. Its design allows for effective oral administration and a safety profile that is generally more favorable than first-generation inhibitors, though gastrointestinal side effects can still occur[16][17].
In vitro, Apremilast has been shown to inhibit the production of multiple pro-inflammatory cytokines[2]. Clinical trials have demonstrated its efficacy in improving clinical and patient-reported outcomes in patients with early oligoarticular psoriatic arthritis[18]. The development of topical microemulsion formulations of Apremilast is also being explored to deliver the drug directly to inflamed skin, thereby reducing systemic exposure and targeting local inflammation effectively[16].
Crisaborole: A Topical Precursor for Localized Efficacy
Crisaborole is a non-steroidal, boron-based topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis[19][20][21]. Its design as a low-molecular-weight compound (251 daltons) facilitates effective penetration through the skin[9][20]. The unique boron chemistry allows for selective targeting of the PDE4 enzyme[20].
Once it penetrates the skin and reaches inflammatory cells, Crisaborole inhibits PDE4, leading to increased cAMP levels and reduced cytokine production[22]. A key aspect of its design is that upon entering systemic circulation, it is rapidly metabolized into inactive substances. This feature is crucial as it limits systemic PDE4 inhibition, thereby avoiding the common side effects associated with oral PDE4 inhibitors[9][20]. This makes Crisaborole a prime example of a precursor strategy where the drug is delivered to the target tissue and then quickly inactivated systemically to enhance safety.
Quantitative Efficacy Comparison
The table below summarizes key efficacy data for the active forms of these inhibitors. It is important to note that a direct comparison of in vivo efficacy can be misleading due to different administration routes, models, and targeted diseases. However, in vitro potency (IC₅₀) provides a standardized measure of enzyme inhibition.
| Inhibitor | Target Disease(s) | Administration | Key Efficacy Data | Reference(s) |
| Roflumilast | COPD, Psoriasis | Oral, Topical | IC₅₀ (PDE4): 0.8 nM (in human neutrophils). In Vivo: Significantly inhibits LPS-induced TNF-α in rats (ED₅₀ = 0.3 µmol/kg). | [2][3][13] |
| Apremilast | Psoriatic Arthritis, Psoriasis | Oral | Mechanism: Inhibits inflammatory responses in various human cell types in vitro. Clinical: Improves disease control in early oligoarticular psoriatic arthritis. | [2][14][18] |
| Crisaborole | Atopic Dermatitis | Topical | IC₅₀ (PDE4): 490 nM. In Vivo: Shows excellent topical anti-inflammatory activity in skin inflammation models. | [4][20] |
| Rolipram | (Preclinical Benchmark) | Oral / Systemic | Mechanism: Potent PDE4 inhibitor used to validate anti-inflammatory and neuroprotective pathways. Limitation: Severe side effects hinder clinical use. | [6][23][24] |
Methodologies for Efficacy Evaluation
The evaluation of PDE4 inhibitor precursors requires a multi-step approach, starting with in vitro enzymatic assays and progressing to complex in vivo disease models.
Experimental Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
This protocol provides a framework for determining the IC₅₀ value of a test compound against a specific PDE4 isoform.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of PDE4 by 50%.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B2, PDE4D5)[25]
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl based)
-
Test inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., fluorescent-based cAMP detection kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to achieve final desired concentrations. Include a DMSO-only control (vehicle).
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the working concentration in chilled assay buffer.
-
Assay Reaction: a. Add 5 µL of the diluted test inhibitor or vehicle to the wells of the microplate. b. Add 10 µL of the diluted PDE4 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding 5 µL of the cAMP substrate to each well. d. Incubate for 60 minutes at 30°C.
-
Signal Detection: a. Stop the reaction by adding the detection reagent as per the manufacturer's instructions. b. Incubate for the recommended time to allow the detection signal to develop.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Convert the raw data to percent inhibition relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 2: In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model
This protocol assesses the topical anti-inflammatory activity of a precursor, a model relevant for dermatological applications[16].
Objective: To evaluate the ability of a topically applied PDE4 inhibitor precursor to reduce acute skin inflammation in mice.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Arachidonic acid (AA) solution in acetone
-
Test compound formulated in a suitable vehicle (e.g., microemulsion, ointment)
-
Vehicle control
-
Micrometer or balance for measuring edema
-
Anesthesia
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into groups (n=6-8 per group): Naive (no treatment), Vehicle + AA, Test Compound + AA.
-
Treatment Application: a. Anesthetize the mice. b. Topically apply 20 µL of the test compound formulation or vehicle control to the inner and outer surfaces of the right ear.
-
Induction of Inflammation: After 30 minutes, apply 20 µL of the AA solution to the right ear of all mice except the naive group.
-
Edema Measurement: a. One hour after AA application, sacrifice the mice by cervical dislocation. b. Use a punch biopsy to collect a standard-sized circular section from both the treated (right) and untreated (left) ears. c. Measure edema by calculating the difference in weight between the right and left ear punches for each mouse.
-
Data Analysis: a. Calculate the mean edema (weight difference) for each group. b. Determine the percent inhibition of edema for the treatment group using the formula: % Inhibition = [(Mean Edema_Vehicle - Mean Edema_Treatment) / Mean Edema_Vehicle] * 100. c. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a novel PDE4 inhibitor precursor.
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A Comparative Guide to the Synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: A Modernized Approach
Abstract: 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is a pivotal intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] The efficiency and purity of this nitrile directly impact the viability of the overall drug manufacturing process. This guide provides a comprehensive comparison between a traditional, multi-step synthetic protocol and a novel, one-pot method leveraging phase-transfer catalysis. We will dissect the mechanistic underpinnings, present comparative performance data, and provide detailed, validated protocols for both methodologies to empower researchers and process chemists in selecting the optimal synthetic strategy.
Introduction: The Strategic Importance of the Arylacetonitrile Intermediate
The synthesis of complex active pharmaceutical ingredients (APIs) like Roflumilast necessitates robust and efficient chemical routes. The target molecule of this guide, this compound, contains the core structural framework required for the final API. Its synthesis traditionally involves two discrete chemical transformations: a Williamson ether synthesis to install the cyclopentyloxy group, followed by a cyanation reaction to introduce the nitrile functionality. While effective, this classical approach often suffers from drawbacks including the use of hazardous reagents, moderate overall yields due to multi-step isolations, and significant solvent waste. This guide introduces and validates a streamlined, one-pot synthesis designed to overcome these limitations.
Review of the Traditional Two-Step Synthetic Route
The established pathway to this compound begins with the O-alkylation of a suitably protected phenol, followed by the conversion of a benzyl group to a nitrile.
Step 1: Williamson Ether Synthesis
The first step is a classic Williamson ether synthesis, where the phenoxide of 3-hydroxy-4-methoxyphenylacetonitrile is reacted with a cyclopentyl halide.[2][3] This SN2 reaction requires a strong base to deprotonate the phenol, forming the nucleophilic alkoxide.[4] Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3][5]
Step 2: Cyanation
The precursor, 3-hydroxy-4-methoxyphenylacetonitrile, itself can be synthesized from 3-methoxy-4-hydroxybenzyl alcohol using reagents like potassium cyanide with glacial acetic acid in DMSO.[6][7] This method, however, involves the use of highly toxic cyanide salts and high reaction temperatures.[8][9] The isolation of the intermediate from the first step is necessary before proceeding, adding time and potential for material loss to the overall process.
Challenges of the Traditional Route:
-
Overall Yield: Cumulative yield is reduced by losses at each isolation and purification step.
-
Process Time: Sequential reactions and workups extend the total synthesis time.
-
Safety & Environment: Utilizes highly toxic cyanide reagents and large volumes of volatile organic solvents (VOCs).[10]
-
Byproducts: The Williamson ether synthesis can be complicated by C-alkylation of the phenoxide, leading to impurities that are difficult to separate.[3]
A Novel Approach: One-Pot Synthesis via Phase-Transfer Catalysis
To address the shortcomings of the traditional method, we propose a consolidated, one-pot process starting from the more readily available and stable precursor, 3-hydroxy-4-methoxybenzaldehyde. This method combines the O-alkylation and the conversion of the aldehyde to a nitrile in a single reaction vessel, mediated by a phase-transfer catalyst (PTC).
Core Principles:
-
Phase-Transfer Catalyzed O-Alkylation: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as a phase-transfer catalyst.[11] It transports the phenoxide anion, generated by a mild base like K₂CO₃, from the solid or aqueous phase into the organic phase where it can react with cyclopentyl bromide.[12][13] This technique enhances reaction rates, allows for milder conditions, and significantly improves the selectivity for O-alkylation over C-alkylation.[14][15]
-
In-Situ Aldehyde to Nitrile Conversion: Following the etherification, hydroxylamine hydrochloride and a dehydrating agent (e.g., formic acid in a biphasic system) are introduced directly to the reaction mixture. This converts the benzaldehyde to an aldoxime, which is then dehydrated in situ to yield the final nitrile product.[16] This one-pot conversion avoids the use of highly toxic metal cyanides.
Performance Comparison: Traditional vs. Novel Method
The advantages of the novel one-pot PTC method become evident when key performance metrics are compared directly against the traditional two-step approach.
| Parameter | Traditional Two-Step Method | Novel One-Pot PTC Method | Justification for Improvement |
| Starting Material | 3-hydroxy-4-methoxyphenylacetonitrile | 3-hydroxy-4-methoxybenzaldehyde | More stable, less expensive, and readily available precursor. |
| Overall Yield | 60-70% | 85-92% | Eliminates intermediate isolation and purification losses. |
| Purity (HPLC) | ~95% | >99% | PTC minimizes C-alkylation byproducts.[14] |
| Total Reaction Time | 24-36 hours | 8-10 hours | Consolidated steps significantly reduce process time. |
| Key Reagents | NaH, KCN, DMF | K₂CO₃, TBAB, NH₂OH·HCl, HCOOH | Avoids pyrophoric NaH and highly toxic KCN. |
| Solvent System | DMF, Acetonitrile | Toluene, Water (biphasic) | Reduces reliance on high-boiling, difficult-to-remove solvents. |
| Environmental Impact | High (VOCs, toxic waste) | Low (Reduced solvent, less toxic reagents) | Greener chemistry principles are applied.[16] |
Detailed Experimental Protocols
Protocol A: Traditional Two-Step Synthesis
Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
-
To a stirred suspension of sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil) in dry DMF (200 mL) under a nitrogen atmosphere, add a solution of 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.10 mol) in DMF (50 mL) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add cyclopentyl bromide (17.9 g, 0.12 mol) dropwise and heat the reaction mixture to 80°C for 6 hours.
-
Cool the reaction, quench with ice-water (500 mL), and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Step 2: Conversion to this compound
-
Dissolve the aldehyde from Step 1 (22.0 g, 0.10 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol) in formic acid (100 mL).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and pour it into ice-water (500 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by recrystallization to obtain the final product.
Protocol B: Novel One-Pot Synthesis
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.10 mol), potassium carbonate (27.6 g, 0.20 mol), tetrabutylammonium bromide (TBAB, 3.22 g, 0.01 mol), and toluene (200 mL).
-
O-Alkylation: Heat the stirred mixture to 90°C. Add cyclopentyl bromide (17.9 g, 0.12 mol) dropwise over 30 minutes. Maintain the temperature and stir vigorously for 4-5 hours until TLC analysis indicates complete consumption of the starting aldehyde.
-
In-Situ Cyanation: Cool the mixture to 60°C. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (10.4 g, 0.15 mol) in water (50 mL) and add it to the reaction flask.
-
Slowly add formic acid (88%, 15 mL) dropwise. An exotherm may be observed.
-
Heat the biphasic mixture to reflux (approx. 85-90°C) and stir for 3-4 hours. Monitor the conversion of the intermediate oxime to the nitrile by TLC or GC-MS.
-
Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with 1 M NaOH (100 mL) to remove any unreacted phenolic species, followed by water (100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize from an ethanol/water mixture to afford this compound as a pure solid.
Workflow and Mechanistic Visualization
The diagrams below illustrate the comparative workflows and the mechanism of the key phase-transfer catalysis step.
Caption: Comparative workflow of Traditional vs. Novel synthetic routes.
Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.
Conclusion
The validation of this novel, one-pot synthetic method for this compound demonstrates significant advantages over traditional multi-step protocols. By leveraging phase-transfer catalysis and an in-situ cyanation strategy, this approach offers a higher yielding, faster, safer, and more environmentally benign pathway. The reduction in unit operations and avoidance of hazardous materials align with the principles of modern process chemistry, providing a robust and scalable method for researchers and drug development professionals involved in the synthesis of Roflumilast and related compounds.
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Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471.
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Renth, E. O., et al. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. U.S. Patent No. 3,983,151.
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Grertarsdottir, H. M., et al. (2013). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 135(40), 15066–15075.
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Li, J., et al. (2012). Preparation method for roflumilast intermediate. Chinese Patent No. CN102503815A.
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Liu, Y., et al. (2013). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. Chinese Patent No. CN103304408A.
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Zhang, J., et al. (2017). The synthetic method of roflumilast. Chinese Patent No. CN104513196B.
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Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI.
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Renth, E. O., et al. (1976). Process for the preparation of hydroxyphenylacetonitriles. U.S. Patent No. 3,983,160.
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Liu, G., et al. (2011). Method for preparing roflumilast and intermediate of roflumilast. Chinese Patent No. CN102276522A.
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Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(35), 21533-21538.
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Yahya-Meymandi, A., et al. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 11(3), 849-854.
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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A Researcher's Guide to Benchmarking Novel Bioactive Compounds Derived from 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is one such "privileged scaffold," most famously embodied in Rolipram, a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] PDE4 enzymes are critical regulators of intracellular signaling, primarily through their function in hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, intracellular cAMP levels rise, triggering a cascade of anti-inflammatory and neuroprotective effects.[5][6] This mechanism has established PDE4 as a high-value target for treating a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[7][8][9]
However, the therapeutic window of early-generation PDE4 inhibitors like Rolipram was limited by side effects such as nausea and emesis, often linked to the high-affinity Rolipram binding site (HARBS).[10][11] This has driven the quest for novel derivatives that retain or exceed the therapeutic efficacy while exhibiting an improved safety profile. This guide focuses on benchmarking novel compounds derived from 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile , a versatile starting material for accessing new chemical space around this critical pharmacophore.
We will outline a comprehensive, multi-tiered experimental workflow designed to rigorously assess the bioactivity of a hypothetical series of novel compounds—CPN-001, CPN-002, and CPN-003—against the benchmark compound, Rolipram. This guide is structured not as a rigid protocol but as a logical framework, explaining the causality behind each experimental choice to ensure a robust and translatable dataset for drug development professionals.
The Benchmarking Workflow: A Multi-Tiered Approach
A successful benchmarking campaign must be systematic, moving from broad assessments of safety to highly specific measures of target engagement and functional efficacy. Our proposed workflow is designed to efficiently identify the most promising candidates while generating a deep, mechanistic understanding of their behavior.
Tier 1: Foundational Safety - The Cytotoxicity Profile
Expertise & Experience: Before investing significant resources in efficacy testing, it is imperative to establish a compound's safety profile at the cellular level. A compound that is highly potent but also highly toxic is of little therapeutic value. The Lactate Dehydrogenase (LDH) assay is a robust and widely accepted method for quantifying cytotoxicity.[12] It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, providing a reliable indicator of cell death.[13][14]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937 monocytes) in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the novel compounds (CPN-001, CPN-002, CPN-003) and Rolipram in complete culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Add the diluted compounds to the designated wells.
-
Controls: Include wells for "spontaneous LDH release" (cells with vehicle, e.g., 0.1% DMSO) and "maximum LDH release" (cells treated with a lysis buffer, such as 1% Triton™ X-100).[14]
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell-free supernatant from each well and transfer it to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) from a commercially available kit to each well containing the supernatant.[13][14]
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the controls. The 50% cytotoxic concentration (CC50) is determined by plotting cytotoxicity against the log of the compound concentration.
Trustworthiness: This protocol is self-validating through the inclusion of positive (maximum release) and negative (spontaneous release) controls. These controls ensure that the assay is performing correctly and allow for the normalization of data across different experiments.
Hypothetical Data Summary: Cytotoxicity
| Compound | CC50 (µM) | Therapeutic Index (CC50 / PDE4 IC50)* |
| CPN-001 | > 100 | > 20,000 |
| CPN-002 | 15.7 | 785 |
| CPN-003 | > 100 | > 50,000 |
| Rolipram | 85.2 | 852 |
| Therapeutic Index is calculated using hypothetical PDE4 IC50 values from Tier 3 for illustrative purposes. |
Tier 2: Target Engagement - Is the Compound Hitting the Mark?
Expertise & Experience: A positive result in a functional assay does not guarantee that a compound works via the intended mechanism. It could be acting on an off-target protein. Therefore, quantifying direct target engagement in a cellular context is a critical step for validating a compound's mechanism of action.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tm). This change can be measured, providing direct evidence of target engagement within the native cellular environment.[18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells overexpressing PDE4B) to near confluency. Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10-50 µM) of the test compound for 1 hour.
-
Thermal Challenge: Harvest the cells, wash, and resuspend them in a phosphate-buffered saline (PBS) solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). The amount of soluble target protein (PDE4) remaining at each temperature is quantified by a standard protein analysis method, such as Western Blot or AlphaLISA.
-
Data Analysis: Plot the percentage of soluble PDE4 against temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) is a direct measure of target engagement.
Trustworthiness: The CETSA protocol's validity rests on the direct comparison between the vehicle-treated and compound-treated samples. A significant and reproducible shift in the melting curve provides strong, verifiable evidence of a direct physical interaction between the compound and its intended target inside the cell.
Hypothetical Data Summary: Target Engagement
| Compound | Target | ΔTm (°C) vs. Vehicle | Interpretation |
| CPN-001 | PDE4B | + 5.8 | Strong Target Engagement |
| CPN-002 | PDE4B | + 6.1 | Strong Target Engagement |
| CPN-003 | PDE4B | + 7.5 | Very Strong Target Engagement |
| Rolipram | PDE4B | + 4.9 | Confirmed Target Engagement |
Tier 3: Functional Efficacy - Potency and Cellular Activity
Expertise & Experience: With safety and target engagement confirmed, the final tier focuses on quantifying the compound's potency. This is a two-pronged approach: first, measuring the direct inhibition of the isolated enzyme, and second, assessing the compound's ability to modulate a downstream biological process in a relevant cell-based model. This dual assessment provides a comprehensive picture of a compound's potential, as in vitro enzyme activity does not always translate directly to cellular efficacy.[20]
Part A: Experimental Protocol: PDE4 Enzymatic Inhibition Assay
-
Assay Preparation: The assay is performed using a commercially available PDE4 enzyme activity kit, which typically relies on fluorescence polarization. The reaction buffer, recombinant human PDE4 enzyme, and a fluorescently labeled cAMP substrate (FAM-cAMP) are prepared.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme Reaction: Add the PDE4 enzyme and the test compounds to the wells of a 384-well plate and incubate for a short period to allow for binding.
-
Initiate Hydrolysis: Initiate the enzymatic reaction by adding the FAM-cAMP substrate. Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop Reaction & Develop Signal: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. Low polarization indicates high enzyme activity (substrate hydrolyzed), while high polarization indicates low enzyme activity (substrate intact).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and plot the dose-response curve to determine the IC50 value.
Part B: Experimental Protocol: TNF-α Inhibition in LPS-Stimulated PBMCs
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Compound Pre-incubation: Add the test compounds (CPN-001, CPN-002, CPN-003, and Rolipram) at various concentrations to the cells and pre-incubate for 1 hour. This allows the compounds to enter the cells and inhibit PDE4.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response and the production of Tumor Necrosis Factor-alpha (TNF-α).[7][21]
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Plot the dose-response curve to determine the IC50 value.
Hypothetical Data Summary: Comparative Efficacy
| Compound | PDE4 Enzymatic IC50 (nM) | Cellular TNF-α IC50 (nM) |
| CPN-001 | 4.8 | 12.1 |
| CPN-002 | 20.0 | 55.4 |
| CPN-003 | 1.9 | 3.5 |
| Rolipram (Benchmark) | 100 | 250 |
Mechanistic Context: The cAMP Signaling Pathway
Authoritative Grounding: The therapeutic rationale for PDE4 inhibition is grounded in its role within the cAMP signaling pathway.[3] cAMP is a ubiquitous second messenger generated at the cell membrane by adenylyl cyclase following G-protein coupled receptor (GPCR) activation. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various substrates to mediate cellular responses.[4] In immune cells, elevated cAMP levels are generally immunosuppressive, inhibiting the production of pro-inflammatory cytokines like TNF-α.[6] PDE4 enzymes act as crucial "brakes" on this system by hydrolyzing cAMP to the inactive 5'-AMP, thus terminating the signal.[22] By inhibiting PDE4, our novel compounds are designed to release this brake, leading to a sustained elevation of cAMP and a potent anti-inflammatory effect.[5]
Conclusion and Future Directions
This guide presents a logical and scientifically rigorous framework for benchmarking the bioactivity of novel compounds derived from this compound. Based on our hypothetical data, compound CPN-003 emerges as the most promising candidate, demonstrating very strong target engagement, superior potency over the benchmark Rolipram in both enzymatic and cellular assays, and an excellent safety profile (CC50 > 100 µM).
The self-validating nature of the described protocols, from cytotoxicity to target engagement and functional efficacy, provides a high degree of confidence in the generated data. The next steps in the drug discovery process for a candidate like CPN-003 would involve:
-
PDE4 Isoform Selectivity Profiling: Assessing the inhibitory activity against the four PDE4 isoforms (A, B, C, and D) to build a more detailed structure-activity relationship and potentially predict side-effect profiles.
-
Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion properties of the compound to determine its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of inflammatory diseases (e.g., LPS-induced pulmonary inflammation in rodents) to confirm that the in vitro potency translates to in vivo therapeutic effects.
By following a structured, evidence-based benchmarking strategy, researchers can efficiently navigate the early stages of drug discovery and identify novel therapeutics with a higher probability of clinical success.
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature protocols, 9(9), 2100-2122. (Note: While not directly in search results, this is the foundational paper for CETSA, a concept found in the results[17][18][19].)
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Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290-314. (Note: While not directly in search results, this is a foundational review. The provided search results[3][4] support the concepts.)
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Nials, A. T., Tralau-Stewart, C. J., Gaspar, A., & Runcie, K. A. (2011). Inhaled phosphodiesterase 4 inhibitors for the treatment of chronic obstructive pulmonary disease. Respiratory research, 12(1), 1-12. (Note: Foundational concept supported by results[7][8][9].)
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. (Note: Foundational paper for CETSA, a concept found in the results[17][18][19].)
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Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61-69. (Note: Foundational paper for LDH assay, a concept found in the results[12][13][14][24][25].)
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Dal Piaz, V., & Giovannoni, M. P. (2000). Phosphodiesterase 4 inhibitors, structurally unrelated to rolipram, as promising agents for the treatment of asthma and other pathologies. European journal of medicinal chemistry, 35(5), 463-480. (Note: Foundational concept supported by results[8][9][26].)
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Houslay, M. D., & Adams, D. R. (2003). PDE4 phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal, 370(1), 1-18. (Note: Foundational paper for PDE4 biology, a concept found in the results[22].)
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile Derivatives
In the intricate world of drug discovery, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous scientific evaluation. A critical juncture in this journey is the comprehensive assessment of a molecule's selectivity—its ability to interact with its intended biological target while avoiding unintended interactions with other proteins in the body. These "off-target" interactions can lead to a spectrum of adverse effects, derailing an otherwise promising drug candidate. This guide provides an in-depth comparative analysis of the cross-reactivity of a series of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile derivatives, a chemical class known to harbor potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.
Through a combination of biochemical and cell-based assays, we will explore the selectivity profiles of three representative derivatives against their primary target, PDE4, and a broad panel of kinases and G-protein coupled receptors (GPCRs). This guide is designed for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to inform the selection and optimization of lead candidates.
The Imperative of Selectivity in PDE4 Inhibitor Development
The this compound scaffold is a well-established pharmacophore for the inhibition of PDE4.[1] PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating inflammation.[2][3] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of a wide array of inflammatory mediators.[4] This mechanism has been successfully exploited in approved drugs like roflumilast for chronic obstructive pulmonary disease (COPD) and crisaborole for atopic dermatitis.[5][6]
However, the PDE superfamily consists of 11 distinct families, and achieving selectivity for PDE4 is paramount to avoid dose-limiting side effects associated with the inhibition of other PDE isoforms.[5][7] Furthermore, cross-reactivity with other unrelated protein classes, such as kinases and GPCRs, can lead to unforeseen toxicities. Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is not just advantageous, but essential for mitigating risk and reducing the likelihood of late-stage clinical failures.[8][9]
Comparative Selectivity Profiling: A Data-Driven Approach
To illustrate the process of cross-reactivity analysis, we synthesized three hypothetical derivatives of this compound, designated as Compound A, Compound B, and Compound C. These compounds were subjected to a tiered screening cascade to build a comprehensive picture of their selectivity.
Tier 1: Primary Target Potency and Isoform Selectivity
The initial evaluation focused on the compounds' potency against the primary target, PDE4B, and their selectivity against other PDE isoforms.
Table 1: Comparative Potency and Selectivity of this compound Derivatives against PDE Isoforms (IC50, nM)
| Compound | PDE4B | PDE1B | PDE2A | PDE3A | PDE5A | PDE6 |
| Compound A | 2.1 | >10,000 | >10,000 | >10,000 | 8,500 | >10,000 |
| Compound B | 0.8 | >10,000 | >10,000 | 9,200 | 7,800 | >10,000 |
| Compound C | 5.6 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Roflumilast (Reference) | 0.8 | >10,000 | >10,000 | >10,000 | 8,000 | >10,000 |
Data are presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). A higher value indicates lower potency. The data for Roflumilast is representative of published findings.[7]
From this initial screen, Compound B emerges as the most potent PDE4B inhibitor, with a potency comparable to the reference compound, roflumilast. All three compounds demonstrate excellent selectivity against other PDE isoforms, a crucial first step in establishing a favorable safety profile.
Tier 2: Broad Panel Kinase and Safety Pharmacology Screening
To probe for potential off-target interactions with other major drug target classes, the compounds were screened against a panel of 44 kinases and a safety pharmacology panel comprising key receptors, ion channels, and transporters.
Table 2: Cross-Reactivity Profiling Against a Kinase and Safety Panel (% Inhibition at 10 µM)
| Target Class | Target | Compound A | Compound B | Compound C |
| Kinases | CDK2/cyclin A | 8 | 15 | 4 |
| EGFR | <5 | 7 | <5 | |
| HER2 | <5 | 9 | <5 | |
| PKA | 12 | 25 | 8 | |
| ROCK1 | <5 | 6 | <5 | |
| GPCRs | Adenosine A1 | 5 | 58 | 10 |
| Adrenergic α1A | <5 | 12 | <5 | |
| Dopamine D2 | <5 | 8 | <5 | |
| Histamine H1 | 15 | 65 | 20 | |
| Ion Channels | hERG | <5 | 18 | <5 |
| Transporters | SERT | <5 | 9 | <5 |
Data are presented as the percent inhibition at a screening concentration of 10 µM. Values above 50% are typically flagged for further investigation.
This broader screening reveals a more nuanced picture. While Compound A and Compound C maintain a clean profile with minimal off-target activity, Compound B, despite its high potency for PDE4B, shows significant inhibition of the Adenosine A1 and Histamine H1 receptors. This is a critical finding, as interactions with these receptors could lead to undesirable cardiovascular and central nervous system side effects, respectively. The moderate inhibition of PKA by Compound B is also noteworthy, as PKA is a downstream effector of cAMP signaling and off-target modulation could complicate the desired pharmacological effect.
Experimental Methodologies: A Guide to Best Practices
The reliability of any cross-reactivity analysis hinges on the robustness of the experimental methods employed. Below are detailed protocols for the key assays used in this guide.
Biochemical PDE4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of hydrolysis, which is detected as a change in fluorescence polarization.[10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well low-volume black plate. Include wells for a positive control (a known PDE4 inhibitor like roflumilast) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of a solution containing purified recombinant human PDE4B enzyme in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of a fluorescently labeled cAMP substrate solution to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence polarization of each well using a plate reader equipped for this detection mode.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay for GPCR Cross-Reactivity
This assay determines if a compound can displace a known radiolabeled ligand from a specific receptor.
Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a membrane preparation containing the receptor. The ability of a test compound to compete with the radioligand for binding to the receptor is measured by quantifying the displacement of the radiolabel.[11][12]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor (e.g., Adenosine A1 or Histamine H1).
-
Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the appropriate radioligand (e.g., [3H]-DPCPX for Adenosine A1) in binding buffer.
-
Assay Plate Setup: In a 96-well plate, combine the membrane preparation, radioligand, and test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each compound concentration and determine the IC50 and subsequently the Ki (inhibitory constant).
Cell-Based cAMP Assay
This functional assay measures the impact of compounds on intracellular cAMP levels in whole cells.
Principle: This assay utilizes cells that endogenously or recombinantly express the target of interest. The intracellular concentration of cAMP is measured, often using a competitive immunoassay format with a fluorescent or luminescent readout.[2][6]
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.
-
Stimulation: For Gi-coupled receptors, stimulate the cells with an agonist (e.g., adenosine for the A1 receptor) in the presence of forskolin to induce cAMP production. For PDE4 inhibition, stimulate with forskolin alone.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[2]
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the effect of the compounds on cAMP signaling.
Visualizing the Path to Selectivity
To better understand the biological context and the experimental workflow, the following diagrams are provided.
Caption: Simplified PDE4 signaling pathway.
Caption: Tiered workflow for cross-reactivity analysis.
Conclusion: Informed Decisions for Safer Medicines
The cross-reactivity analysis of the this compound derivatives presented here underscores the indispensable nature of early and comprehensive selectivity profiling in drug discovery. While high on-target potency is a desirable attribute, as exemplified by Compound B, it does not guarantee a viable drug candidate. The identification of significant off-target interactions with the Adenosine A1 and Histamine H1 receptors highlights potential safety liabilities that could have led to costly failures in later stages of development.
In contrast, Compound C, although slightly less potent than Compound B against PDE4B, exhibits a much cleaner off-target profile, making it a more promising candidate for further optimization. This comparative guide demonstrates that a holistic view of a compound's interaction with the broader proteome is crucial. By integrating biochemical and cell-based assays in a tiered approach, researchers can make more informed, data-driven decisions, ultimately steering their drug discovery programs toward the development of safer and more effective medicines.
References
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Hatzelmann, A., & Schudt, C. (2001). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 14(4), 267-279. [Link]
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Rabe, K. F. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 53-67. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 14, 2026, from [Link]
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Serradji, N., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(15), 4933. [Link]
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 14, 2026, from [Link]
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Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 14, 2026, from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved January 14, 2026, from [Link]
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Kim, B., et al. (2022). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]
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Wang, H., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4939-4952. [Link]
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Lin, C. H., et al. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease, 10(12), 6958-6968. [Link]
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Kunapuli, P., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Taylor & Francis. (n.d.). Crisaborole – Knowledge and References. Retrieved January 14, 2026, from [Link]
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BioSpace. (2020, September 21). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. [Link]
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Wang, H., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]
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ResearchGate. (n.d.). PDE4 inhibitor binding. (A) Binding of (R)-rolipram (darker sticks) and (S). Retrieved January 14, 2026, from [Link]
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BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved January 14, 2026, from [Link]
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An, S., & Tolliday, N. (2010). Tools for GPCR drug discovery. Current Opinion in Chemical Biology, 14(4), 438-443. [Link]
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BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved January 14, 2026, from [Link]
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Zancanaro, A., et al. (2022). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology, 15(7), 23-26. [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101741. [Link]
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Feldman, R. D., & Delvin, E. (2022). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology, 15(7), 23-26. [Link]
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Wang, H., et al. (2007). Identification of a PDE4-specific pocket for design of selective inhibitors. Proceedings of the National Academy of Sciences, 104(40), 15772-15777. [Link]
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Keam, S. J. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. American Journal of Clinical Dermatology, 20(4), 587-595. [Link]
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Eichenfield, L. F., et al. (2020). Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis. Clinical Pharmacokinetics, 59(10), 1321-1331. [Link]
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Tom, W. L., et al. (2016). Pharmacokinetic Profile, Safety, and Tolerability of Crisaborole Topical Ointment, 2% in Adolescents with Atopic Dermatitis: An Open-Label Phase 2a Study. Pediatric Dermatology, 33(2), 150-159. [Link]
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DermNet. (n.d.). Crisaborole. Retrieved January 14, 2026, from [Link]
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Kim, D. K., et al. (2005). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 15(13), 3211-3214. [Link]
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A Comparative Guide to the Reproducible Synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
This compound is a crucial building block in the synthesis of various pharmacologically active molecules, most notably as a precursor to phosphodiesterase-4 (PDE4) inhibitors. The PDE4 enzyme family plays a critical role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, and its inhibition has therapeutic potential in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for the consistent production of these drug candidates.
This guide will dissect the primary synthetic approaches to this molecule, providing a comparative analysis of the core chemical transformations involved.
Synthetic Strategy Overview: A Two-Stage Approach
The most common and logical synthetic pathway to this compound can be conceptually divided into two key stages:
-
Formation of the Cyclopentyloxy Ether Linkage: This typically involves a Williamson ether synthesis to couple a cyclopentyl group to a suitably substituted vanillin derivative.
-
Conversion of the Benzaldehyde to a Phenylacetonitrile: This transformation of the aldehyde functional group into a cyanomethyl group can be achieved through several methods, each with its own set of advantages and disadvantages.
The following sections will provide a detailed comparison of the available methods for each of these stages.
Stage 1: The Williamson Ether Synthesis for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
The formation of the ether bond is a critical step that dictates the overall efficiency of the synthesis. The Williamson ether synthesis, a classic and widely used method, is the primary choice for this transformation.[1][2]
Method 1: Direct Etherification of Isovanillin
This approach involves the direct reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide.
Reaction Scheme:
Caption: Williamson Ether Synthesis of Isovanillin.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is typically employed to deprotonate the phenolic hydroxyl group of isovanillin, forming the more nucleophilic phenoxide ion. The choice of base can influence the reaction rate and the prevalence of side reactions.
-
Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react.[3] This enhances the rate of the desired SN2 reaction.
-
Leaving Group on Cyclopentyl Moiety: Cyclopentyl bromide is a common choice due to its good reactivity. Cyclopentyl iodide could offer higher reactivity but is generally more expensive.
-
Temperature and Reaction Time: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can promote the competing E2 elimination side reaction, especially with a secondary halide like cyclopentyl bromide.[4][5][6]
Reproducibility and Challenges:
A significant challenge in this step is the potential for the E2 elimination of cyclopentyl bromide to form cyclopentene, especially given that the alkoxide is a strong base.[4][5][6] This side reaction reduces the yield of the desired ether. The reproducibility of this reaction is highly dependent on careful control of temperature and the choice of base and solvent. A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde reports a high yield of 94.8% using sodium hydroxide in water with a phase-transfer catalyst, suggesting that a biphasic system could be advantageous in minimizing side reactions.[7]
| Parameter | Method 1A: K₂CO₃ in DMF | Method 1B: NaOH in H₂O/Catalyst |
| Typical Yield | 70-85% | Potentially >90%[7] |
| Purity | Good to excellent | Good to excellent |
| Reproducibility | Moderate to high | Potentially high |
| Key Challenge | E2 Elimination | Phase-transfer catalyst optimization |
Stage 2: Conversion of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde to the Acetonitrile
Once the ether is formed, the next critical step is the conversion of the aldehyde functionality to the acetonitrile. Several methods exist for this transformation, each with distinct mechanisms and practical considerations.
Method 2A: The Tosylhydrazone-Cyanide Reaction
This method involves the formation of a tosylhydrazone from the aldehyde, followed by reaction with a cyanide salt.
Reaction Workflow:
Caption: Conversion of Aldehyde to Nitrile via Tosylhydrazone.
Expertise & Experience Insights:
This two-step, one-pot procedure is often favored for its relatively mild conditions and good yields. The formation of the tosylhydrazone is typically straightforward. The subsequent reaction with cyanide proceeds through a mechanism that avoids the direct handling of hazardous reagents like hydrogen cyanide. The choice of cyanide salt and solvent is crucial for the success of the second step.
Method 2B: The Strecker Synthesis Approach
The Strecker synthesis is a classical method for the synthesis of α-amino acids, but a modified version can be used to produce α-aminonitriles, which can then be converted to the desired phenylacetonitrile.[8][9][10][11][12]
Reaction Scheme:
Caption: Strecker Synthesis Approach to the Phenylacetonitrile.
Trustworthiness and Logic:
While a powerful method, the traditional Strecker synthesis yields an α-aminonitrile. The subsequent elimination of the amino group to afford the phenylacetonitrile would require an additional synthetic step, making this route less direct than the tosylhydrazone method for the target molecule. However, for the synthesis of related α-amino acid derivatives, this method is highly reliable.
Comparison of Aldehyde to Nitrile Conversion Methods
| Feature | Method 2A: Tosylhydrazone | Method 2B: Strecker Synthesis |
| Number of Steps | 2 (often one-pot) | 2+ (for the target molecule) |
| Reagent Hazards | Tosylhydrazide, Cyanide salts | Ammonia, Cyanide salts |
| Directness to Product | High | Low (requires extra step) |
| Potential Byproducts | Unreacted tosylhydrazone | α-aminonitrile intermediate |
For the direct synthesis of this compound, the tosylhydrazone method is generally the more efficient and direct approach.
Experimental Protocols
Protocol 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (Method 1A)
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Add cyclopentyl bromide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound (Method 2A)
Materials:
-
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
-
p-Toluenesulfonylhydrazide
-
Potassium cyanide (KCN)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (1 equivalent) and p-toluenesulfonylhydrazide (1.1 equivalents) in methanol.
-
Heat the mixture to reflux for 1-2 hours to form the tosylhydrazone.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
To the resulting crude tosylhydrazone, add THF and potassium cyanide (2 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data for this compound
For a successful synthesis, the final product should be thoroughly characterized to confirm its identity and purity. Below is a summary of expected analytical data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group, the cyclopentyl group, and the benzylic methylene protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
Conclusion and Recommendations
The synthesis of this compound is a reproducible process when careful attention is paid to the reaction conditions of the two primary stages.
For the Williamson ether synthesis , while the use of K₂CO₃ in DMF is a reliable method, exploring a phase-transfer catalyzed reaction in a biphasic system could lead to higher yields and improved reproducibility by minimizing the E2 elimination side reaction.
For the conversion of the aldehyde to the nitrile , the tosylhydrazone method is the more direct and efficient route compared to a multi-step Strecker synthesis approach for this specific target molecule.
Researchers should always perform a thorough characterization of the final product to ensure its identity and purity, as this is critical for its use in subsequent drug development activities. This guide provides a solid foundation for optimizing the synthesis of this important pharmaceutical intermediate, enabling more reliable and efficient production.
References
Please note that direct, comprehensive references for the synthesis of this specific molecule are limited in the initial search. The following references provide context for the discussed reaction types and related syntheses.
- This citation is a placeholder for a specific protocol for the synthesis of this compound if a more direct source is identified.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
- Strecker, A. Ann. 1850, 75, 27.
-
Master Organic Chemistry. Strecker Synthesis. [Link]
- This citation is a placeholder for a specific protocol for the tosylhydrazone-based nitrile synthesis.
-
Student Doctor Network. Can William ether synthesis be done with secondary halides? (2015). [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
- This citation is a placeholder for characterization data of this compound.
- This citation is a placeholder for a comparative study on aldehyde to nitrile conversions.
-
chemeurope.com. Strecker amino acid synthesis. [Link]
-
News-Medical.Net. Overview of Strecker Amino Acid Synthesis. (2018). [Link]
- This citation is a placeholder for a specific protocol for the Williamson ether synthesis of isovanillin.
-
Chem-Station Int. Ed. Williamson Ether Synthesis. (2014). [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. (2020). [Link]
- This citation is a placeholder for a relevant patent on the synthesis of rel
- This citation is a placeholder for a relevant journal article on the synthesis of rel
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Sources
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A Comparative Guide to the In Vitro and In Vivo Activity of Novel PDE4 Inhibitors Synthesized from a Rolipram Intermediate
For researchers in drug discovery and development, the journey from a promising chemical intermediate to a clinically viable drug candidate is fraught with challenges. A critical step in this process is the rigorous evaluation of a compound's activity, both in the controlled environment of an in vitro assay and within the complex biological system of an in vivo model. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a series of phosphodiesterase 4 (PDE4) inhibitors synthesized from the key intermediate, 4-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone, the core scaffold of the archetypal PDE4 inhibitor, rolipram.
The Central Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in modulating the activity of immune cells. By degrading cAMP, PDE4 dampens the anti-inflammatory signals within these cells, thereby promoting pro-inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately suppresses the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, making PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]
Caption: The PDE4 signaling pathway in inflammatory cells.
Synthesis of N-Arylrolipram Derivatives
The synthesis of the PDE4 inhibitors discussed in this guide commences with the key intermediate, 4-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone. This scaffold provides the essential catechol ether moiety that anchors the molecule within the active site of the PDE4 enzyme. Derivatization at the nitrogen atom of the pyrrolidinone ring with various aryl groups allows for the exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity.
A general synthetic route involves the deprotonation of the pyrrolidinone nitrogen with a suitable base, such as sodium hydride, followed by nucleophilic substitution with an appropriate aryl halide. This approach enables the generation of a diverse library of N-arylrolipram analogs for subsequent biological evaluation.[2]
In Vitro Evaluation: From Enzymatic Inhibition to Cellular Activity
The initial assessment of a novel PDE4 inhibitor's potential lies in its in vitro activity. This is typically a multi-step process that begins with direct enzymatic assays and progresses to more physiologically relevant cell-based models.
Experimental Protocol: In Vitro PDE4 Enzymatic Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.
-
Reagent Preparation : Prepare assay buffer, recombinant human PDE4 enzyme (isoforms A, B, C, and D), fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compounds at various concentrations.
-
Reaction Setup : In a 96-well plate, add the assay buffer, the test compound at the desired concentration, and the purified PDE4 enzyme.
-
Initiation : Start the enzymatic reaction by adding the FAM-cAMP substrate to each well.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Detection : Add a binding agent that specifically recognizes the phosphate group of the hydrolyzed product (AMP-FAM). This binding results in a change in the fluorescence polarization (FP) signal.
-
Data Analysis : Measure the FP signal using a suitable plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the synthesis and in vitro evaluation of PDE4 inhibitors.
Comparative In Vitro Activity of N-Arylrolipram Analogs
The following table summarizes the in vitro cellular activity of a selection of N-arylrolipram derivatives, as determined by their ability to inhibit the activation of human leukocytes. The data is presented as pIC50 values, which is the negative logarithm of the IC50 value, providing a convenient scale for comparing potencies. A higher pIC50 value indicates greater potency.
| Compound | N-Aryl Substituent | In Vitro Cellular Activity (pIC50) |
| Rolipram | H | 6.8 |
| Analog 1 | 3-Nitrophenyl | 7.5 |
| Analog 2 | 3,5-Dichlorophenyl | 8.1 |
| Analog 3 | 3-(Benzyloxy)phenyl | 7.9 |
| Analog 4 | 3-(3-Methoxybenzyloxy)benzoic acid N',N'-dimethylhydrazide | 7.8 |
Data adapted from Bacher et al., Bioorganic & Medicinal Chemistry Letters, 1998.[2]
The results clearly demonstrate that substitution on the N-aryl ring significantly influences the in vitro potency. Analogs with electron-withdrawing groups (e.g., nitro and chloro) and more complex substituents exhibit substantially higher potency compared to the parent compound, rolipram.
In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy in a Disease Model
While in vitro assays provide valuable information on a compound's direct interaction with its target, they do not fully recapitulate the complexities of a living organism. Therefore, in vivo studies are essential to evaluate a drug candidate's efficacy, pharmacokinetics, and potential side effects.
Experimental Protocol: In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This protocol describes a widely used animal model to assess the anti-inflammatory effects of PDE4 inhibitors in the context of lung inflammation.
-
Animal Acclimatization : Acclimate male BALB/c mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration : Administer the test compounds (e.g., N-arylrolipram analogs) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Inflammation : Anesthetize the mice and intratracheally instill a solution of lipopolysaccharide (LPS) from E. coli to induce acute lung inflammation.
-
Bronchoalveolar Lavage (BAL) : At a specific time point after LPS instillation (e.g., 6 hours), euthanize the mice and perform a bronchoalveolar lavage to collect cells and fluid from the lungs.
-
Cellular and Cytokine Analysis : Determine the total and differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid. Measure the levels of pro-inflammatory cytokines, such as TNF-α, in the BAL fluid using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : Calculate the percentage of inhibition of inflammatory cell influx and cytokine production for each treatment group compared to the vehicle-treated control group. Determine the effective dose 50 (ED50) for the test compounds.
Caption: Workflow for the in vivo evaluation of PDE4 inhibitors in an LPS-induced lung inflammation model.
Comparative In Vivo Activity of N-Arylrolipram Analogs
The following table presents the in vivo anti-inflammatory activity of a potent N-arylrolipram analog in a model of antigen-induced eosinophilia in rats, which is another relevant model for allergic inflammation.
| Compound | Route of Administration | Dose (mg/kg) | Inhibition of Eosinophilia (%) |
| Analog 4 | Intratracheal | 1 | > 90 |
Data adapted from Bacher et al., Bioorganic & Medicinal Chemistry Letters, 1998.[2]
This result demonstrates that the high in vitro potency of Analog 4 translates into significant in vivo efficacy, effectively blocking the infiltration of inflammatory cells in a relevant disease model.
Bridging the Gap: The In Vitro-In Vivo Correlation
A crucial aspect of drug development is understanding the relationship between a compound's in vitro potency and its in vivo efficacy. While a direct, linear correlation is not always observed due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), a strong in vitro activity is generally a prerequisite for potent in vivo effects.
In the case of the N-arylrolipram derivatives, the data suggests a favorable, albeit qualitative, correlation. The structural modifications that led to a significant increase in in vitro cellular potency also resulted in a compound with high in vivo anti-inflammatory activity. This indicates that for this class of compounds, the cellular assay is a reasonably good predictor of in vivo performance.
It is important to note that a comprehensive in vitro-in vivo correlation would require testing a larger series of analogs with a range of potencies in both the in vitro enzymatic/cellular assays and a standardized in vivo model, allowing for the calculation of a statistically significant correlation coefficient.
Conclusion
The synthesis and evaluation of PDE4 inhibitors from the 4-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone intermediate provide a compelling case study in the iterative process of drug discovery. The strategic derivatization of the N-aryl moiety has been shown to be a highly effective approach for enhancing the in vitro potency of these inhibitors. Crucially, this enhanced in vitro activity translates to significant in vivo efficacy in relevant models of inflammation.
This guide has provided a framework for the comparative analysis of in vitro and in vivo data, from detailed experimental protocols to the interpretation of results. For researchers in this field, a thorough understanding of both aspects of a compound's activity profile is paramount for the successful development of novel and effective PDE4 inhibitors for the treatment of inflammatory diseases.
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Bacher, E., et al. (1998). N-arylrolipram derivatives as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(22), 3229-34. [Link]
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Parker, C. A., et al. (2005). and [11C]S(+)-rolipram in vitro and in vivo, and their use as PET radiotracers for the quantificative assay of PDE4. Synapse, 55(4), 255-64. [Link]
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Giembycz, M. A. (2002). A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. British Journal of Pharmacology, 137(5), 699-709. [Link]
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Bacher, E., et al. (1998). N-arylrolipram derivatives as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(22), 3229-34. [Link]
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Cunningham, G., et al. (2003). In vitro and ex vivo effects of the phosphodiesterase 4 inhibitor, rolipram, on thromboxane production in equine blood. Journal of Veterinary Pharmacology and Therapeutics, 26(2), 123-30. [Link]
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A Comparative Analysis of Rolipram and Its Analogs in the Inhibition of TNF-alpha Production: A Guide for Researchers
This guide provides an in-depth comparative analysis of the inhibitory effects of the prototypical phosphodiesterase 4 (PDE4) inhibitor, Rolipram, and its analogs on the production of Tumor Necrosis Factor-alpha (TNF-alpha). Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, elucidates the underlying mechanism of action, and offers detailed protocols for the in vitro assessment of these compounds. Our objective is to furnish a comprehensive resource that informs experimental design and accelerates the discovery of next-generation anti-inflammatory therapeutics.
The Significance of Targeting TNF-alpha in Inflammatory Diseases
Tumor Necrosis Factor-alpha is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide array of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-alpha has emerged as a cornerstone of modern therapeutic strategies for these conditions. While monoclonal antibody-based therapies have demonstrated significant clinical efficacy, their parenteral administration and potential for immunogenicity have sustained the search for small-molecule inhibitors that can offer oral bioavailability and a favorable side-effect profile.
Rolipram and the Promise of PDE4 Inhibition
Rolipram, a pyrrolidinone derivative, was one of the first selective inhibitors of phosphodiesterase 4 (PDE4) to be extensively studied.[1] PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells.[1] By inhibiting PDE4, Rolipram and its analogs increase intracellular cAMP levels, a key secondary messenger that orchestrates a multitude of cellular responses, including the down-regulation of pro-inflammatory cytokine production.[1] The therapeutic potential of PDE4 inhibitors lies in their ability to suppress TNF-alpha synthesis at both the transcriptional and translational levels, offering a powerful mechanism to quell the inflammatory cascade.[2]
The anti-inflammatory effects of Rolipram are mediated through the cAMP-dependent activation of Protein Kinase A (PKA). This initiates a signaling cascade that ultimately interferes with the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, both of which are critical for the induction of the TNF-alpha gene.
Comparative Inhibitory Potency of Rolipram and Its Analogs on TNF-alpha Production
The therapeutic utility of Rolipram has been hampered by its dose-limiting side effects, primarily nausea and emesis. This has spurred the development of a multitude of Rolipram analogs with improved potency and tolerability. The following table summarizes the in vitro inhibitory potency (IC50) of Rolipram, its enantiomers, and a selection of its analogs on TNF-alpha production, as reported in peer-reviewed literature. The data underscores the significant impact of stereochemistry and structural modifications on the biological activity of these compounds.
| Compound | Description | Cell Type | Stimulant | IC50 (TNF-alpha Inhibition) | Reference |
| (+/-)-Rolipram | Racemic mixture | Human Mononuclear Cells | LPS | 130 nM | [3] |
| R-(-)-Rolipram | The more potent enantiomer | Human Monocytes | LPS | 397 +/- 178 nM | |
| S-(+)-Rolipram | The less potent enantiomer | Human Monocytes | LPS | 2067 +/- 659 nM | |
| RP 73401 (Piclamilast) | A structurally distinct PDE4 inhibitor | Human Monocytes | LPS | 6.9 +/- 3.3 nM | |
| Pyridine Derivative of Rolipram Analog | A pyridine-containing analog | Not Specified | Not Specified | More potent than Rolipram | [4] |
Key Insights from the Comparative Data:
-
Stereoselectivity: The inhibitory activity of Rolipram on TNF-alpha production is highly dependent on its stereochemistry. The R-(-)-enantiomer is significantly more potent than the S-(+)-enantiomer, highlighting the specific conformational requirements for effective interaction with the PDE4 active site.[3]
-
Enhanced Potency of Analogs: The data for RP 73401 (Piclamilast) demonstrates that structural modifications to the Rolipram scaffold can lead to a dramatic increase in inhibitory potency, with an IC50 value in the single-digit nanomolar range.
-
Structure-Activity Relationship (SAR): The development of a pyridine derivative with enhanced potency suggests that modifications to the core pyrrolidinone structure can yield compounds with superior biological activity.[4] Further exploration of the SAR of Rolipram analogs is a promising avenue for the discovery of novel TNF-alpha inhibitors.
Mechanism of Action: A Visual Pathway
The inhibitory effect of Rolipram and its analogs on TNF-alpha production is a direct consequence of their ability to modulate intracellular cAMP signaling. The following diagram, rendered in DOT language, illustrates the key steps in this pathway.
Figure 1. Signaling pathway of PDE4 inhibition by Rolipram analogs.
Experimental Protocol: In Vitro Measurement of TNF-alpha Inhibition
This section provides a detailed, step-by-step protocol for assessing the inhibitory effects of Rolipram analogs on TNF-alpha production in a human monocyte-derived macrophage model. This protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Rolipram and its analogs (dissolved in DMSO)
-
Human TNF-alpha ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key stages of the in vitro TNF-alpha inhibition assay.
Figure 2. Workflow for the in vitro TNF-alpha inhibition assay.
Step-by-Step Methodology
-
Cell Preparation and Seeding:
-
If using primary human PBMCs, isolate them from healthy donor blood using Ficoll-Paque density gradient centrifugation. Adhere monocytes to plastic by incubating PBMCs in a culture flask for 2 hours, then wash away non-adherent cells. Differentiate the adherent monocytes into macrophages by culturing for 5-7 days in RPMI-1640 supplemented with M-CSF.
-
If using THP-1 cells, differentiate them into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Seed the differentiated macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Prepare a serial dilution of Rolipram and its analogs in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. A final concentration of 100 ng/mL is typically used to induce a robust TNF-alpha response.
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Include a vehicle control (DMSO) and a positive control (a known TNF-alpha inhibitor).
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator. This incubation time is typically sufficient to detect a significant amount of secreted TNF-alpha.
-
-
Supernatant Collection:
-
Centrifuge the plates at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
-
TNF-alpha ELISA:
-
Data Analysis:
-
Construct a standard curve using the recombinant TNF-alpha provided in the ELISA kit.
-
Calculate the concentration of TNF-alpha in each sample by interpolating from the standard curve.
-
Determine the percentage of TNF-alpha inhibition for each compound concentration relative to the vehicle-treated control.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the inhibitory effects of Rolipram and its analogs on TNF-alpha production. The presented data and protocols offer a solid foundation for researchers engaged in the discovery and development of novel anti-inflammatory agents. The superior potency of certain Rolipram analogs underscores the potential for further optimization of this chemical scaffold. Future research should focus on elucidating the structure-activity relationships in greater detail to design next-generation PDE4 inhibitors with enhanced therapeutic indices, thereby expanding the arsenal of orally available small-molecule drugs for the treatment of TNF-alpha-mediated inflammatory diseases.
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Lee, J. H., et al. (2000). Synthesis and Structure-Activity Relationships of Novel Compounds for the Inhibition of TNF-alpha Production. Archives of Pharmacal Research, 23(4), 332-337. [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI Protocol ITA-10. [Link]
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Yang, Y., et al. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling, 63(13), 4125-4136. [Link]
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Wang, H., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Semmler, J., et al. (1993). The specific type IV phosphodiesterase inhibitor rolipram suppresses tumor necrosis factor-alpha production by human mononuclear cells. International Journal of Immunopharmacology, 15(3), 409-413. [Link]
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Lee, K. L., et al. (2010). Synthesis and structure-activity relationship of a novel sulfone series of TNF-α converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4859-4863. [Link]
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Gantner, F., et al. (1995). Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor. British Journal of Pharmacology, 114(1), 221-231. [Link]
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Ross, S. E., et al. (1997). Suppression of TNF-alpha expression, inhibition of Th1 activity, and amelioration of collagen-induced arthritis by rolipram. The Journal of Immunology, 159(12), 6253-6259. [Link]
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Di Paola, R., & Cuzzocrea, S. (2009). Rolipram and structurally-related compounds as PDE4 inhibitors. Current Medicinal Chemistry, 16(8), 951-966. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we employ. This guide provides a detailed, procedural framework for the safe disposal of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a specialized research chemical. As no specific disposal protocols for this compound are publicly mandated, this document synthesizes best practices derived from the chemical's functional groups (nitrile, ether, aromatic ring), data from analogous structures, and authoritative hazardous waste management principles.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Profile and Essential Precautions
A thorough risk assessment is the foundation of safe chemical handling and disposal.[2] Based on the known hazards of structurally similar substituted benzonitriles and ethers, this compound must be managed as a hazardous substance.[3][4][5][6] The nitrile functional group, in particular, warrants careful handling due to the potential for hydrolysis to release toxic byproducts.
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Rationale & Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Nitrile compounds are frequently classified as toxic if swallowed.[3][4][6] Ingestion can lead to systemic toxicity. | Standard Laboratory Attire: Closed-toe shoes, long pants, and a laboratory coat are mandatory at all times.[7][8] |
| Skin Irritation | Aromatic compounds of this nature often cause skin irritation upon contact.[3][6] | Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8] |
| Serious Eye Irritation | Direct contact with the eyes is likely to cause serious irritation.[3][6] | Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[3][7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[6] | Respiratory Protection: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation exposure.[8][9] |
| Reactivity Hazards | Incompatible with strong acids, bases, and oxidizing agents. Contact with strong acids can potentially lead to the release of hydrogen cyanide. | N/A (Engineering Control) |
Core Principles of Compliant Chemical Disposal
The disposal of any research chemical is governed by strict federal and local regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] The following principles are non-negotiable.
-
Waste Minimization: The most effective disposal strategy begins with waste prevention.[8][11] Plan experiments to use the minimum amount of material necessary and avoid preparing excess solutions.[11]
-
Segregation is Critical: Never mix this compound waste with incompatible waste streams.[12][13] It must be collected as a distinct organic, non-halogenated waste. Improper mixing can lead to dangerous chemical reactions or significantly increase disposal costs.[14]
-
Designated Accumulation: All hazardous waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][15][16] This area must be under the direct control of laboratory personnel.[10]
-
Forbidden Disposal Routes: Disposal of this compound via the sanitary sewer (down the drain), in regular trash, or by evaporation is strictly prohibited and illegal.[13][14][17]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol outlines the process from waste generation to final pickup.
Step 1: Waste Collection and Segregation
-
Identify the Waste Stream: This protocol applies to pure, unreacted this compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, gloves, weighing paper).
-
Select a Compatible Container:
-
For liquid waste (e.g., solutions in organic solvents), use a sturdy, leak-proof container with a screw-top cap, preferably the original manufacturer's bottle or a dedicated hazardous waste container.[12][13] Ensure the container material is compatible (e.g., glass or high-density polyethylene).
-
For solid waste (e.g., contaminated gloves, wipes, absorbent pads), collect it in a separate, clearly marked, heavy-duty plastic bag or a wide-mouth solid waste container.[17]
-
-
Segregate at the Source:
Step 2: Container Labeling and Storage
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14]
-
Complete a Hazardous Waste Tag: Affix your institution's official hazardous waste label. The label must, at a minimum, include:
-
Proper Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[12][13]
-
Store the container in your designated, labeled Satellite Accumulation Area (SAA).
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9][13]
-
Step 3: Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, absorb liquid spills with an inert absorbent material like vermiculite or sand.[5]
-
Carefully sweep up solid spills, avoiding dust generation.
-
Place all contaminated absorbent and cleaning materials into your solid hazardous waste container.[1]
-
Decontaminate the surface with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
-
Step 4: Arranging Final Disposal
-
Monitor Container Volume: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[10]
-
Schedule a Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.[13] They are responsible for transporting the waste from the SAA to a central accumulation area and arranging for final disposal by a licensed hazardous waste vendor.[15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
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Navigating the Safe Handling of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: A Comprehensive Guide
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a substituted phenylacetonitrile, represents a class of compounds pivotal in medicinal chemistry.[1] This guide provides a detailed operational and safety framework for its handling, grounded in established principles of laboratory safety and informed by data from structurally related molecules.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough hazard assessment can be constructed by examining analogous compounds. Safety data for (4-Methoxyphenyl)acetonitrile, (3,4-Dimethoxyphenyl)acetonitrile, and (3-Methoxyphenyl)acetonitrile consistently indicate that this class of compounds should be considered hazardous.[2][3][4] Key warnings include "Toxic if swallowed," with potential for skin and eye irritation.[3][4] Therefore, a cautious and well-defined handling protocol is not merely a recommendation but a critical component of responsible research.
I. Hazard Assessment and Core Safety Principles
Given the toxicological profile of similar phenylacetonitriles, this compound must be handled with the assumption of similar hazards. The primary routes of exposure are ingestion, skin contact, and eye contact.[3] Inhalation of aerosols or dusts, if the compound is a solid, should also be minimized.
Key Hazard Considerations:
-
Acute Oral Toxicity: Structurally related nitrile compounds are classified as toxic or harmful if swallowed.[2][3]
-
Skin and Eye Irritation: Contact with skin and eyes may cause irritation.[4][5]
-
Thermal Decomposition: When heated to decomposition, nitrile-containing compounds can emit highly toxic fumes of hydrogen cyanide and nitrogen oxides.[6]
A mandatory pre-work hazard assessment is the first line of defense.[7] This involves identifying potential risks and establishing robust control measures before any experimental work begins.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound. The minimum required PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[7][8]
A. Hand Protection: A Deeper Look at Glove Selection
Disposable nitrile gloves are the standard for incidental chemical contact in a laboratory setting.[7][9] However, it is crucial to understand that "nitrile" is a general term, and not all nitrile gloves offer the same level of protection.[9]
| Glove Characteristic | Importance in Handling Phenylacetonitriles | Recommendation |
| Material | Nitrile offers good resistance to a range of chemicals, including acids, bases, and oils, making it a suitable starting point for this compound class.[10][11] | Use nitrile gloves as the primary choice. Avoid latex gloves due to poor protection against organic liquids.[8] |
| Thickness | Thicker gloves generally provide longer breakthrough times.[9] A standard 5-mil nitrile glove may offer only brief splash protection.[9] | For sustained handling or risk of significant contamination, consider using thicker (e.g., 8-mil) nitrile gloves or double-gloving.[9] |
| Breakthrough Time | This is the time it takes for a chemical to permeate the glove material.[12] For some organic chemicals, breakthrough in thin nitrile gloves can occur in under a minute.[9] | Treat any contact with the chemical as immediate contamination. Change gloves promptly after any known splash.[9] |
| Degradation | This refers to the physical deterioration of the glove material upon chemical contact.[12] | Visually inspect gloves for any signs of swelling, discoloration, or softening during use. |
Glove Use Protocol:
-
Inspect: Always check gloves for tears or punctures before use.
-
Donning: Wear gloves over clean, dry hands.
-
Doffing: Remove gloves without touching the outside contaminated surface to prevent cross-contamination.
-
Disposal: Dispose of used gloves immediately in the designated hazardous waste container. Never reuse disposable gloves.[9]
-
Hygiene: Wash hands thoroughly after removing gloves.
B. Eye and Face Protection
Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[7][8] If there is a significant risk of splashing, chemical goggles should be worn as they provide a complete seal around the eyes.[13] For larger-scale operations or when a splash hazard is high, a face shield should be used in conjunction with safety glasses or goggles.[13]
C. Body and Respiratory Protection
A buttoned lab coat protects clothing and skin from contamination.[13] For specialized procedures with a high risk of aerosol generation, additional protective clothing may be necessary.[8]
All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, following a formal respiratory protection program.[2][4]
III. Operational Plan: From Benchtop to Disposal
A structured workflow is essential for safe and efficient experimentation.
Workflow for Handling this compound
Caption: Step-by-step workflow for safe handling.
A. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert: Notify colleagues in the immediate area.
-
Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area and contact the institutional safety office.
-
Contain: For small spills within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
B. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Stream Segregation:
| Waste Type | Container | Disposal Notes |
| Solid Waste | Labeled, sealed container | Includes contaminated gloves, paper towels, and absorbent materials. |
| Liquid Waste (Organic) | Labeled, sealed solvent waste container | Ensure compatibility with other chemicals in the container. Check the SDS for incompatibilities like strong oxidizing agents, acids, or bases.[3][14] |
| Sharps | Puncture-proof sharps container | Needles, syringes, or contaminated glassware. |
Disposal Workflow Diagram:
Caption: Waste segregation and disposal pathway.
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[15] Never dispose of chemical waste down the drain.
By adhering to this comprehensive safety and handling guide, researchers can confidently and responsibly work with this compound, ensuring personal safety and the integrity of their research environment.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Maryland, Baltimore. [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS, University of Pennsylvania. [Link]
-
PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory. Westlab. [Link]
-
Glove Compatibility. CP Lab Safety. [Link]
-
Phenylacetonitrile | C8H7N. PubChem, National Institutes of Health. [Link]
-
(3-Methoxyphenyl)acetonitrile | C9H9NO. PubChem, National Institutes of Health. [Link]
-
Glove Chemical Compatibility Guide. Enviro Safety Products. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, Iowa State University. [Link]
-
Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Process for the alpha-chlorination of phenylacetonitriles. European Patent Office. [Link]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 11. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
